molecular formula C18H16O8 B3030851 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone CAS No. 98187-98-5

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Cat. No.: B3030851
CAS No.: 98187-98-5
M. Wt: 360.3 g/mol
InChI Key: PPIOPQQHBZSDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one is a natural product found in Lagochilus leiacanthus, Agrobacterium rhizogenes, and Scutellaria alpina with data available.

Properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-16-14(22)13-10(21)7-11(12-8(19)5-4-6-9(12)20)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIOPQQHBZSDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of the flavonoid 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrences

This compound is a specialized flavonoid that has been identified in a select number of plant species, primarily within the Lamiaceae family. The documented botanical sources are detailed in Table 1.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part InvestigatedReference
Lagochilus leiacanthusLamiaceaeAerial Parts[1]
Scutellaria alpinaLamiaceaeRoots
Scutellaria platystegiaLamiaceaeAerial Parts
Scutellaria baicalensisLamiaceaeRoots[2]

At present, quantitative data regarding the specific yield or concentration of this compound from these natural sources is not extensively reported in publicly available literature.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of flavonoids from the identified plant genera.

Preparation of Plant Material

The initial step involves the preparation of the plant material to maximize the efficiency of subsequent extraction.

  • Drying: The collected plant material (e.g., aerial parts of Lagochilus leiacanthus or roots of Scutellaria species) is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

  • Grinding: The dried material is then ground into a coarse powder to increase the surface area for solvent penetration.

Extraction

Solvent extraction is employed to isolate the crude mixture of secondary metabolites, including the target flavone.

  • Maceration: The powdered plant material is macerated with a suitable organic solvent, most commonly methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours). The solvent-to-solid ratio is typically around 10:1 (v/w). This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

  • Concentration: The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a crude extract.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning: The crude extract is suspended in a hydroalcoholic mixture (e.g., methanol:water, 9:1 v/v) and successively partitioned with solvents of increasing polarity.

    • An initial wash with a non-polar solvent like n-hexane is performed to remove lipids and waxes.

    • Subsequent partitioning with solvents such as dichloromethane (B109758) and ethyl acetate (B1210297) allows for the separation of compounds with intermediate polarity. Flavonoids are often enriched in the ethyl acetate fraction.

  • Concentration of Fractions: Each solvent fraction is concentrated to dryness in vacuo.

Chromatographic Purification

The flavonoid-rich fraction (typically the ethyl acetate fraction) is further purified using various chromatographic techniques.

  • Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column. Elution is performed with a gradient solvent system, commonly starting with a mixture of n-hexane and ethyl acetate, with a gradual increase in the proportion of ethyl acetate, followed by the addition of methanol. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC) or Sephadex LH-20 Chromatography: Fractions containing the target compound, as identified by TLC, are pooled. Further purification can be achieved using pTLC with an appropriate solvent system or by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol, to remove final impurities.

The following diagram illustrates a general workflow for the isolation of this compound.

G plant_material Dried, Powdered Plant Material (e.g., Lagochilus leiacanthus) extraction Solvent Extraction (Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (n-Hexane, Dichloromethane, Ethyl Acetate) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography pooled_fractions Pooled Fractions Containing Target Compound column_chromatography->pooled_fractions final_purification Preparative TLC or Sephadex LH-20 Chromatography pooled_fractions->final_purification pure_compound This compound final_purification->pure_compound

General workflow for the isolation of the target flavone.

Biological Activity: Inhibition of β-Hexosaminidase Release

Research has indicated that this compound exhibits inhibitory activity on the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells.[1] This assay is a common in vitro model for studying the degranulation of mast cells, a key event in allergic and inflammatory responses.

Experimental Protocol: β-Hexosaminidase Release Assay

The following is a detailed protocol for assessing the inhibitory effect of a compound on mast cell degranulation.[3][4][5]

  • Cell Culture and Sensitization:

    • RBL-2H3 cells are cultured in an appropriate medium.

    • Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Compound Incubation:

    • The sensitized cells are washed with a buffer (e.g., Tyrode's buffer).

    • The cells are then incubated with varying concentrations of the test compound (this compound) for a defined period (e.g., 20 minutes).

  • Antigen Stimulation:

    • Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA) for a specific duration (e.g., 1 hour).

  • Measurement of β-Hexosaminidase Activity:

    • The cell supernatant is collected.

    • The supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.

    • The reaction is stopped by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).

    • The absorbance of the resulting p-nitrophenol is measured spectrophotometrically (e.g., at 405 nm).

  • Data Analysis:

    • The percentage of β-hexosaminidase release is calculated relative to control cells (untreated and stimulated).

    • The inhibitory effect of the test compound is determined by comparing the release in the presence and absence of the compound.

The following diagram outlines the workflow of the β-hexosaminidase release assay.

G start RBL-2H3 Cell Culture sensitization Sensitization with anti-DNP IgE start->sensitization wash1 Wash with Buffer sensitization->wash1 incubation Incubation with Test Compound wash1->incubation stimulation Stimulation with DNP-BSA incubation->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection substrate_reaction Incubate with p-nitrophenyl-N-acetyl-β-D-glucosaminide supernatant_collection->substrate_reaction stop_reaction Add Stop Solution substrate_reaction->stop_reaction measurement Measure Absorbance at 405 nm stop_reaction->measurement analysis Calculate % Inhibition measurement->analysis

Workflow for the β-hexosaminidase release assay.
Putative Signaling Pathway Inhibition

The inhibition of β-hexosaminidase release by flavonoids is often associated with the modulation of the high-affinity IgE receptor (FcεRI) signaling cascade in mast cells. While the precise mechanism for this compound is yet to be fully elucidated, the general pathway involves the following key steps, which may be targeted by the compound.

G antigen_ige Antigen-IgE Complex fceri FcεRI Receptor antigen_ige->fceri Cross-linking lyn_syk Lyn/Syk Kinases fceri->lyn_syk Activation signaling_cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K) lyn_syk->signaling_cascade Phosphorylation ca_influx Increased Intracellular Ca2+ signaling_cascade->ca_influx degranulation Degranulation (β-Hexosaminidase Release) ca_influx->degranulation flavonoid 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone flavonoid->inhibition inhibition->lyn_syk inhibition->signaling_cascade

Putative inhibition of the FcεRI signaling pathway.

Further research is required to pinpoint the specific molecular targets of this compound within this pathway.

References

The Biosynthesis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the biosynthetic pathway of the highly substituted flavone (B191248), 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. This document provides a comprehensive overview of the core biosynthetic steps, the enzymatic players involved, and detailed experimental protocols for their characterization. Quantitative data for representative enzyme classes are summarized to provide a comparative context for researchers in flavonoid engineering and drug discovery.

Core Concepts in Flavonoid Biosynthesis

The biosynthesis of flavonoids is a well-characterized branch of the phenylpropanoid pathway in plants.[1][2] The foundational C6-C3-C6 skeleton of flavonoids is assembled from precursors derived from primary metabolism. The A-ring originates from the polyketide pathway through the condensation of three molecules of malonyl-CoA, while the B-ring and the C3-bridge are derived from the shikimate pathway via p-coumaroyl-CoA.[2]

The formation of the flavone backbone, the precursor to our target molecule, involves a series of core enzymatic reactions catalyzed by:

  • Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the initial condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[2]

  • Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific isomerization of the chalcone into a flavanone (B1672756), typically (2S)-naringenin.[2]

  • Flavone Synthase (FNS): This enzyme introduces a double bond in the C-ring of the flavanone to yield a flavone, such as apigenin.[3] FNS exists in two distinct forms, FNSI (a soluble Fe2+/2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).[3]

Following the formation of a basic flavone scaffold, a series of tailoring enzymes, primarily hydroxylases and O-methyltransferases (OMTs), are responsible for the diverse substitution patterns observed in nature.[4][5] The biosynthesis of this compound is a prime example of such extensive modification.

Proposed Biosynthetic Pathway of this compound

The precise, step-by-step enzymatic sequence leading to this compound has not been fully elucidated in a single plant species. However, based on the known substrate specificities of flavonoid-modifying enzymes, a plausible biosynthetic pathway can be proposed. The natural occurrence of this compound in plants of the Lamiaceae family, such as Scutellaria species, suggests the involvement of enzymes with specific regioselectivities characteristic of this family.[6][7]

The proposed pathway begins with the common flavone, apigenin, and proceeds through a series of hydroxylation and methylation events. The exact order of these steps can vary, but a chemically logical sequence is presented below.

Biosynthesis of this compound Apigenin Apigenin (5,7,4'-Trihydroxyflavone) F6H Flavone 6-Hydroxylase (F6H) Apigenin->F6H Intermediate1 Scutellarein (5,6,7,4'-Tetrahydroxyflavone) OMT1 O-Methyltransferase (OMT) Intermediate1->OMT1 Intermediate2 6-Methoxyscutellarein F8H Flavone 8-Hydroxylase (F8H) Intermediate2->F8H Intermediate3 Hispidulin (6-Methoxyapigenin) Intermediate4 8-Hydroxyhispidulin OMT2 O-Methyltransferase (OMT) Intermediate4->OMT2 Intermediate5 8-Hydroxy-6,7-dimethoxyapigenin F2primeH Flavonoid 2'-Hydroxylase (F2'H) Intermediate5->F2primeH Intermediate6 5,7,8,2',4'-Pentahydroxy-6-methoxyflavone F6primeH Flavonoid 6'-Hydroxylase (F6'H) Intermediate6->F6primeH Intermediate7 5,7,8,2',6'-Hexahydroxy-6-methoxyflavone OMT3 O-Methyltransferase (OMT) Intermediate7->OMT3 FinalProduct This compound F6H->Intermediate1 Hydroxylation at C6 OMT1->Intermediate2 Methylation at C6 F8H->Intermediate4 Hydroxylation at C8 OMT2->Intermediate5 Methylation at C7 F2primeH->Intermediate6 Hydroxylation at C2' F6primeH->Intermediate7 Hydroxylation at C6' OMT3->FinalProduct Methylation at C8 P450_Expression_Workflow Start Gene Synthesis and Codon Optimization Cloning Cloning into Expression Vector (e.g., pET series) Start->Cloning Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Cell Culture and Induction (e.g., IPTG) Transformation->Culture Harvest Cell Harvesting by Centrifugation Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis MembranePrep Membrane Fraction Preparation (Ultracentrifugation) Lysis->MembranePrep Solubilization Solubilization of Membrane Proteins (Detergents) MembranePrep->Solubilization Purification Affinity Chromatography (e.g., Ni-NTA) Solubilization->Purification Characterization Enzyme Assay and SDS-PAGE Purification->Characterization OMT_Assay_Workflow Start Prepare Reaction Mixture Incubation Incubate at Optimal Temperature Start->Incubation Quenching Stop Reaction (e.g., Acidification) Incubation->Quenching Extraction Extract Products (e.g., Ethyl Acetate) Quenching->Extraction Analysis Analyze by HPLC or LC-MS Extraction->Analysis

References

physicochemical properties of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polymethoxylated flavonoid, a class of natural compounds known for their diverse biological activities. This molecule has been isolated from plant species such as Lagochilus leiacanthus and Scutellaria alpina[1]. Structurally, it possesses a characteristic C6-C3-C6 flavone (B191248) backbone, extensively decorated with both hydroxyl and methoxy (B1213986) functional groups. These substitutions significantly influence its physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known physicochemical properties, standard experimental protocols for their determination, and insights into its potential biological interactions.

Physicochemical Data

Quantitative data for this compound is summarized below. It should be noted that while many properties have been calculated based on its structure, specific experimental data for properties like melting point and solubility are not widely published, a common scenario for specialized natural products.

PropertyValueSource
IUPAC Name 2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-onePubChem[1]
Synonyms 98187-98-5, MLS001049145PubChem[1]
CAS Number 98187-98-5ChemicalBook[2]
Molecular Formula C₁₈H₁₆O₈PubChem[1]
Molecular Weight 360.30 g/mol PubChem[1]
Exact Mass 360.08451746 DaPubChem[1]
XLogP3 (Computed) 2.6PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 135 ŲPubChem[1]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of flavonoids. These protocols are broadly applicable and can be adapted for the specific analysis of this compound.

Melting Point Determination by Capillary Method

The capillary method is a standard technique for determining the melting point of a solid crystalline substance[2].

  • Principle: A small, finely ground sample is packed into a capillary tube and heated in a controlled manner. The temperature at which the solid phase transitions to a liquid phase is recorded as the melting point range[3]. Impurities typically cause a depression and broadening of the melting point range[3].

  • Apparatus: Melting point apparatus (with heating block or oil bath), capillary tubes (sealed at one end), thermometer, sample pulverizer.

  • Procedure:

    • Sample Preparation: A small amount of the dry, crystalline compound is finely pulverized. The open end of a capillary tube is jabbed into the sample pile to collect a small amount of powder[4].

    • Packing: The tube is inverted and tapped gently on a hard surface to pack the sample into the closed end. Alternatively, the tube can be dropped multiple times through a long glass tube to achieve dense packing[4]. The final packed sample height should be 2-3 mm[4].

    • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer[2][3].

    • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point[4].

    • Observation: The sample is observed through a magnifying lens. Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent[5][6].

  • Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the saturated solution is then measured, representing its solubility[6].

  • Apparatus: Stoppered glass flasks or vials, constant temperature shaker/incubator, filtration system (e.g., syringe filters with low analyte binding), centrifuge, analytical balance, and a quantitative analysis system (e.g., HPLC-UV, UV-Vis spectrophotometer).

  • Procedure:

    • Preparation: An excess amount of the flavonoid is weighed and added to a series of flasks containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol)[7][8]. The amount should be sufficient to ensure a solid phase remains after equilibrium[7].

    • Equilibration: The flasks are sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples are agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved[6][8].

    • Phase Separation: After equilibration, the suspensions are allowed to stand to permit sedimentation. The supernatant is then carefully removed and clarified by centrifugation or filtration to remove all undissolved particles[9].

    • Quantification: The concentration of the flavonoid in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC-UV[6]. A calibration curve prepared with known concentrations of the compound is used for accurate quantification. The result is expressed in units such as mg/mL or µM.

pKa Determination by UV-Vis Spectrophotometry

The ionization constant (pKa) of a flavonoid can be determined by observing changes in its UV-Vis absorption spectrum as a function of pH.

  • Principle: The hydroxyl groups on the flavonoid structure can ionize (deprotonate) as the pH of the solution increases. This change in ionization state alters the electronic conjugation of the molecule, leading to a shift in the wavelength of maximum absorbance (λmax). By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be calculated using the Henderson-Hasselbalch equation. This method is particularly useful for flavonoids, which are chromophoric[10][11].

  • Apparatus: UV-Vis spectrophotometer, matched quartz cuvettes, pH meter, volumetric flasks, micropipettes.

  • Procedure:

    • Stock Solution: A concentrated stock solution of the flavonoid is prepared in a suitable solvent like methanol (B129727) or ethanol[12].

    • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

    • Sample Preparation: For each pH value, a cuvette is prepared by adding a small, constant aliquot of the flavonoid stock solution to a fixed volume of the buffer solution. This ensures the total flavonoid concentration is the same in all samples.

    • Spectral Measurement: The UV-Vis spectrum (e.g., from 200 to 500 nm) is recorded for each sample against a buffer blank. The absorbance at the λmax that shows the largest shift upon deprotonation is recorded for each pH.

    • Data Analysis: A plot of absorbance versus pH is generated. The pKa is the pH at which the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

Biological Activity and Signaling Pathways

Inhibition of ATPase

This compound has been reported to exhibit inhibitory effects on ATPase[2]. Many flavonoids are known to interact with Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes[13][14]. Inhibition of this pump can lead to a cascade of downstream signaling events.

Binding of an inhibitor like a flavonoid to the Na+/K+-ATPase can trigger a conformational change that activates associated signaling partners, such as the non-receptor tyrosine kinase Src[15]. This activation can initiate a signaling cascade independent of the enzyme's ion-pumping function. Activated Src can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation[15]. This signaling can also lead to the generation of reactive oxygen species (ROS) through NADPH oxidase (NOX) activation, contributing to cellular oxidative stress[15].

ATPase_Inhibition_Pathway cluster_membrane Plasma Membrane ATPase Na+/K+-ATPase Src Src Kinase ATPase->Src activates EGFR EGFR Src->EGFR transactivates NOX NADPH Oxidase (NOX) Src->NOX activates Ras Ras EGFR->Ras ROS Reactive Oxygen Species (ROS) NOX->ROS generates Flavonoid 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone Flavonoid->ATPase inhibits ERK ERK Pathway Ras->ERK CellularEffects Downstream Cellular Effects (e.g., Altered Growth, Oxidative Stress) ERK->CellularEffects ROS->CellularEffects Flavonoid_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Identification PlantMaterial Plant Material (e.g., Scutellaria alpina) Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Solvents: Ethanol, Methanol PlantMaterial->Extraction Filtration Filtration / Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Chromatography Column Chromatography (Silica Gel / Sephadex) CrudeExtract->Chromatography Fractions Fractions Collection Chromatography->Fractions HPLC HPLC Analysis (C18 Column) Fractions->HPLC PurifiedCompound Purified Flavonoid HPLC->PurifiedCompound StructureElucidation Structural Elucidation PurifiedCompound->StructureElucidation NMR NMR Spectroscopy (1H, 13C) StructureElucidation->NMR MS Mass Spectrometry (MS) StructureElucidation->MS

References

An In-depth Technical Guide to 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone (CAS Number: 98187-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone, a naturally occurring flavonoid with the CAS number 98187-98-5. This document collates available data on its physicochemical properties, spectral characteristics, natural sources, and biological activities, with a focus on its cytotoxic effects and potential as an ATPase inhibitor. Detailed experimental protocols for isolation, synthesis, and biological evaluation are presented, alongside visualizations of relevant workflows and speculative signaling pathways based on the activities of structurally related flavonoids. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a polymethoxyflavone (PMF) that has been identified in plant species such as Scutellaria baicalensis Georgi and Lagochilus leiacanthus.[1][2] Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone of this compound suggests its potential for significant biological interactions. Preliminary studies have indicated its cytotoxicity against murine leukemia (L1210) cells and its inhibitory effect on ATPase, making it a compound of interest for further investigation in drug discovery.[3]

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueReference
CAS Number 98187-98-5[4]
Molecular Formula C₁₈H₁₆O₈[4]
Molecular Weight 360.3 g/mol [4]
IUPAC Name 2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one[4]
Synonyms 2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one[4]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
XLogP3 (Computed) 2.6[4]
Topological Polar Surface Area (Computed) 115 Ų[4]
Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following provides an overview of expected and available spectral information.

  • Mass Spectrometry: The exact mass is calculated to be 360.08451746 Da.[4] Fragmentation patterns of polymethoxyflavonoids typically involve retro-Diels-Alder (RDA) reactions, leading to characteristic fragments of the A and B rings, as well as losses of methyl and carbonyl groups.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (O-H) stretching (broad, ~3400 cm⁻¹), carbonyl (C=O) stretching of the γ-pyrone ring (~1650 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O stretching of the ether and phenol (B47542) groups (~1260-1050 cm⁻¹).[7]

  • UV-Visible (UV-Vis) Spectroscopy: Flavones typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the 300-380 nm region, is associated with the cinnamoyl system (B-ring), while Band II, in the 240-280 nm region, corresponds to the benzoyl system (A-ring).[8] The exact λmax values would be influenced by the specific hydroxylation and methoxylation pattern.

Natural Occurrence and Isolation

This compound has been reported to be isolated from the roots of Scutellaria baicalensis Georgi.[2] While a specific protocol for the isolation of this exact compound is not detailed in readily available literature, a general methodology for the isolation of flavonoids from S. baicalensis can be adapted.

General Isolation Workflow

The following diagram outlines a typical workflow for the isolation of flavonoids from plant material.

Isolation_Workflow Plant_Material Dried and Powdered Scutellaria baicalensis Roots Extraction Methanol (B129727) Extraction Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Fractions Collection of Fractions Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions Final_Purification Preparative HPLC Purified_Fractions->Final_Purification Target_Compound 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone Final_Purification->Target_Compound

Caption: A generalized workflow for the isolation of flavonoids from Scutellaria baicalensis.

Detailed Experimental Protocol for Isolation (General)

This protocol is a representative methodology for the extraction and isolation of flavonoids from Scutellaria baicalensis and would require optimization for the specific target compound.[1][5][9]

  • Plant Material Preparation:

    • Obtain dried roots of Scutellaria baicalensis.

    • Grind the roots into a coarse powder.

  • Extraction:

    • Macerate the powdered root material with methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Filter the extract and repeat the extraction process twice more with fresh methanol.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

    • The target flavonoid is likely to be found in the more polar fractions (e.g., ethyl acetate or n-butanol), which should be collected and concentrated.

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Monitor the collected fractions by thin-layer chromatography (TLC).

    • Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • Structure Elucidation:

    • Confirm the structure of the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis).

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway Reactant_A Substituted 2-Hydroxyacetophenone (B1195853) Condensation Claisen-Schmidt Condensation Reactant_A->Condensation Reactant_B Substituted Benzaldehyde (B42025) Reactant_B->Condensation Chalcone (B49325) Chalcone Intermediate Condensation->Chalcone Cyclization Oxidative Cyclization (e.g., AFO Reaction) Chalcone->Cyclization Flavone Polymethoxyflavone Cyclization->Flavone Demethylation Selective Demethylation (if necessary) Flavone->Demethylation Target_Compound 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone Demethylation->Target_Compound

Caption: A proposed general synthetic pathway for this compound.

General Experimental Protocol for Synthesis

This generalized protocol would require significant optimization of starting materials and reaction conditions to achieve the desired product.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriately substituted 2-hydroxyacetophenone and a substituted benzaldehyde in ethanol.

    • Add a strong base, such as aqueous potassium hydroxide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and collect the precipitated chalcone by filtration.

  • Flavone Synthesis (Oxidative Cyclization):

    • Dissolve the chalcone intermediate in a suitable solvent such as pyridine (B92270) or dimethyl sulfoxide.

    • Add an oxidizing agent, such as iodine or hydrogen peroxide in the presence of a base (Algar-Flynn-Oyamada reaction), and heat the mixture.

    • After the reaction is complete, purify the resulting flavone by recrystallization or column chromatography.

  • Demethylation (if necessary):

    • If the synthesized flavone contains methoxy groups that need to be converted to hydroxyl groups, selective demethylation can be performed using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Biological Activity and Mechanism of Action

Cytotoxicity against L1210 Cells

This compound has been reported to exhibit cytotoxic activity against murine leukemia (L1210) cells. While the specific signaling pathways involved have not been elucidated for this particular compound, other polymethoxyflavones are known to induce apoptosis and cell cycle arrest in various cancer cell lines.[13][14][15]

Potential Signaling Pathways Involved in Cytotoxicity (Speculative):

Based on studies of similar flavonoids, the cytotoxic effects of this compound may involve the modulation of key signaling pathways such as:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.[14]

  • MAPK Pathway: Modulation of ERK, JNK, and p38 signaling can influence cell fate, including apoptosis.[16]

  • Intrinsic Apoptosis Pathway: This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspases (e.g., caspase-9 and caspase-3).[17]

  • Extrinsic Apoptosis Pathway: This pathway can be initiated through the activation of death receptors (e.g., Fas) and subsequent activation of caspase-8.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a polymethoxyflavone.

Apoptosis_Pathway PMF 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone PI3K_Akt PI3K/Akt Pathway PMF->PI3K_Akt Inhibition Bcl2 Bcl-2 (anti-apoptotic) PMF->Bcl2 Inhibition Bax Bax (pro-apoptotic) PMF->Bax Activation PI3K_Akt->Bcl2 Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A speculative signaling pathway for apoptosis induction by this compound.

ATPase Inhibition

The inhibition of ATPase by this compound suggests its potential to interfere with cellular energy metabolism and ion transport. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive other chemical reactions in the cell. Inhibition of specific ATPases, such as Na⁺/K⁺-ATPase or H⁺/K⁺-ATPase, can have profound physiological effects. The precise mechanism of ATPase inhibition by this flavonoid requires further investigation.

Experimental Protocols for Biological Assays

This protocol describes a common method for assessing the cytotoxicity of a compound against a cancer cell line.

  • Cell Seeding:

    • Seed L1210 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

This is a general protocol for measuring ATPase activity by quantifying the release of inorganic phosphate (Pi).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of ATP in the reaction buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the ATPase enzyme preparation.

    • Add various concentrations of this compound or a vehicle control.

    • Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a fixed time (e.g., 30 minutes) at 37°C.

  • Phosphate Detection:

    • Stop the reaction by adding a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent).

    • Allow color to develop according to the reagent manufacturer's instructions.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

    • Determine the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

    • Calculate the percentage of ATPase inhibition.

Conclusion

This compound is a polymethoxyflavone with demonstrated cytotoxic and ATPase inhibitory activities. While detailed experimental data and specific mechanistic studies are currently limited in the public domain, this technical guide provides a comprehensive compilation of the available information and outlines generalized protocols for its isolation, synthesis, and biological evaluation. The speculative signaling pathways presented, based on the activity of related compounds, offer a starting point for future research into the precise mechanisms of action of this promising natural product. Further investigation is warranted to fully elucidate its therapeutic potential.

References

Navigating the Bioactivity of Flavonoids: An In-depth Look at Compounds Structurally Related to 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific data on the biological activities of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. While this particular flavonoid remains uncharacterized in published research, a wealth of information is available for structurally similar polymethoxyflavonoids (PMFs). This technical guide, intended for researchers, scientists, and drug development professionals, will synthesize the known biological effects and mechanisms of action of these related compounds, offering valuable insights that may inform future investigations into this compound.

Polymethoxyflavonoids, a class of flavonoids characterized by multiple methoxy (B1213986) groups on their basic phenyl-chromen-4-one structure, are widely recognized for their diverse and potent biological activities. These compounds, often found in citrus peels and other medicinal plants, have demonstrated significant potential in various therapeutic areas, including oncology, neuroprotection, and anti-inflammatory applications. The presence and position of hydroxyl and methoxy groups on the flavonoid backbone are critical determinants of their biological function.

Anti-Proliferative and Pro-Apoptotic Activities in Cancer

A significant body of research highlights the anti-cancer properties of polymethoxyflavonoids. Studies on various cancer cell lines have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis (programmed cell death).

For instance, a series of 5,6,7-trimethoxyflavones and their derivatives were synthesized and evaluated for their anti-proliferative activity against a panel of four human cancer cell lines: Aspc-1 (pancreatic), HCT-116 (colon), HepG-2 (liver), and SUN-5 (gastric). The results indicated that many of these synthetic compounds exhibited moderate to high anti-proliferative activities. Notably, one derivative, compound 3c, displayed a potent inhibitory effect on Aspc-1 cells with an IC50 value of 5.30 μM.[1]

Another study focused on 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), isolated from the medicinal plant Lippia nodiflora, and its effects on the human breast cancer cell line MCF-7. This compound was found to inhibit cell proliferation and induce apoptosis. The pro-apoptotic mechanism of HTMF was linked to the modulation of key regulatory proteins such as p53, Bcl-2, and Bax, and an increase in cellular reactive oxygen species (ROS).[2]

Table 1: Anti-proliferative Activity of Selected Polymethoxyflavonoids

CompoundCell LineActivity
Compound 3c (a 5,6,7-trimethoxyflavone (B192605) derivative)Aspc-1IC50 = 5.30 μM
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7Dose- and time-dependent inhibition of cell growth

Neuroprotective Effects

Several polymethoxyflavonoids have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases.

One study investigated the neuroprotective effects of (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF), a natural product from Abacopteris penangiana. In PC12 cells, pre-treatment with TMF (3-20 μM) for 24 hours reduced dopamine-induced toxicity and mitigated redox imbalance. Furthermore, in an in vivo model using D-galactose-treated mice, long-term administration of TMF (4 or 8 mg/kg/day, i.p.) for two weeks led to significant improvements in behavioral performance in the Morris water maze test. The underlying mechanism was found to involve the inhibition of AP-1 activation, upregulation of brain-derived neurotrophic factor (BDNF), and an increased ratio of GSH/GSSG in the hippocampus.[3]

Another investigation focused on 5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF) in a mouse model of memory impairment. Both compounds demonstrated neuroprotective effects, with TMF enhancing spatial memory. The mechanisms were linked to the modulation of neurotransmitter receptors, specifically GABAergic and serotonergic systems, and a reduction in pro-inflammatory cytokines.[4]

Anti-Inflammatory Properties

The anti-inflammatory activity of polymethoxyflavonoids is another well-documented area of their biological function. These compounds can modulate various signaling pathways involved in the inflammatory response.

A study on 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5-OH-HxMF), found in citrus peels, investigated its inhibitory effects on skin inflammation. Topical application of 5-OH-HxMF was shown to effectively inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. The mechanism of action involves the suppression of the NF-κB and STAT3 signaling pathways.[5]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are outlined below.

Anti-Proliferative Assay (CTG Assay)[1]
  • Cell Seeding: Human cancer cell lines (Aspc-1, HCT-116, HepG-2, and SUN-5) are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds (e.g., 5,6,7-trimethoxyflavone derivatives).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Cell viability is determined using the CellTiter-Glo® (CTG) luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Analysis (Annexin V-Cy3 Staining)[2]
  • Cell Treatment: MCF-7 cells are treated with the test compound (e.g., HTMF) for different time points (e.g., 24 and 48 hours).

  • Staining: The cells are harvested and stained with Annexin V-Cy3 and 6-carboxyfluorescein (B556484) diacetate (6-CFDA). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while 6-CFDA stains viable cells.

  • Microscopy: The stained cells are observed under a fluorescence microscope.

  • Analysis: The percentage of apoptotic cells (stained with Annexin V-Cy3) is quantified.

Signaling Pathways and Logical Relationships

The biological activities of polymethoxyflavonoids are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the inhibitory effect of 5-OH-HxMF on the TPA-induced NF-κB signaling pathway, a key regulator of inflammation.

G TPA TPA IKK IKK TPA->IKK Activates IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates NFkappaB NF-κB (p65/p50) IkappaBalpha->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression iNOS & COX-2 Gene Expression Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation H_HxMF 5-OH-HxMF H_HxMF->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by 5-OH-HxMF.

Experimental Workflow for Neuroprotection Studies

The following workflow outlines the key steps in evaluating the neuroprotective effects of a compound in an in vivo model of neurodegeneration.

G cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis D_gal D-galactose Induction (Neurodegeneration Model) Treatment Test Compound Administration (e.g., TMF) D_gal->Treatment Behavioral_Test Behavioral Assessment (Morris Water Maze) Treatment->Behavioral_Test Tissue_Collection Hippocampus Tissue Collection Behavioral_Test->Tissue_Collection Biochemical_Analysis Biochemical Assays (AP-1, BDNF, GSH/GSSG) Tissue_Collection->Biochemical_Analysis

Caption: Workflow for in vivo neuroprotection studies.

References

In-depth Technical Guide: 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the literature regarding the specific mechanism of action for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. Despite extensive searches for its pharmacological, anti-cancer, anti-inflammatory, and neuroprotective properties, no dedicated studies detailing its biological activities, signaling pathways, or experimental data are presently available in the public domain.

While the broader class of polymethoxyflavonoids (PMFs) has garnered considerable scientific interest for a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, it is crucial to note that the specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone dictates the molecule's unique biological function and mechanism of action. Therefore, extrapolating findings from structurally related but distinct flavonoids to this compound would be scientifically unsound.

This guide, therefore, serves to highlight the current state of knowledge and underscore the need for future research into this particular flavonoid. While we cannot provide specific data, experimental protocols, or signaling pathways for this compound, we can offer a general framework for the potential mechanisms of action based on the known activities of other polymethoxyflavonoids. This information is intended to provide a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

General Polymethoxyflavonoid Mechanisms of Action: A Potential Framework

Research on other polymethoxyflavonoids has revealed several common mechanistic themes that could be investigated for this compound. These include:

  • Anti-inflammatory Activity: Many PMFs are known to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK. They can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).

  • Anti-cancer Activity: The anti-proliferative effects of PMFs in cancer cells are often attributed to their ability to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors). Key signaling pathways implicated include PI3K/Akt and STAT3.

  • Neuroprotective Effects: Several PMFs have demonstrated the ability to protect neurons from oxidative stress and excitotoxicity. Their mechanisms may involve the activation of antioxidant response elements (ARE) through the Nrf2 pathway and modulation of neurotransmitter systems.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic series of in vitro and in vivo studies would be required. The following outlines a potential experimental workflow:

Experimental Workflow: Investigating a Novel Flavonoid

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Sourcing Compound Sourcing Cytotoxicity Assays Cytotoxicity Assays Compound Sourcing->Cytotoxicity Assays Activity Screening Activity Screening Cytotoxicity Assays->Activity Screening Target Identification Target Identification Activity Screening->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Gene & Protein Expression Gene & Protein Expression Signaling Pathway Analysis->Gene & Protein Expression Animal Model Selection Animal Model Selection Signaling Pathway Analysis->Animal Model Selection Efficacy & Toxicity Studies Efficacy & Toxicity Studies Animal Model Selection->Efficacy & Toxicity Studies Pharmacokinetic/Pharmacodynamic Modeling Pharmacokinetic/Pharmacodynamic Modeling Efficacy & Toxicity Studies->Pharmacokinetic/Pharmacodynamic Modeling

Figure 1. A generalized workflow for characterizing the biological activity and mechanism of action of a novel flavonoid compound.

Conclusion

At present, a detailed technical guide on the mechanism of action of this compound cannot be compiled due to a lack of specific research on this compound. The information on related polymethoxyflavonoids provides a valuable starting point for future investigations. It is our hope that this document will stimulate research into this and other understudied natural products, ultimately leading to a deeper understanding of their therapeutic potential. Researchers are encouraged to undertake the necessary foundational studies to characterize the biological activities of this compound, which will be essential for any future drug development efforts.

An In-depth Technical Guide to 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a polymethoxylated flavonoid (PMF) that has been isolated from medicinal plants such as Scutellaria baicalensis. Preliminary studies have indicated its potential as a therapeutic agent, primarily demonstrating cytotoxic effects against leukemia cells and inhibitory activity against ATPase. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound. Due to the limited specific research on this compound, this document also explores the activities of structurally similar flavonoids to infer potential mechanisms and therapeutic applications. This guide summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Polymethoxylated flavonoids (PMFs), characterized by the presence of multiple methoxy (B1213986) groups, often exhibit enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development. This compound belongs to this promising class of compounds. Its unique substitution pattern of both hydroxyl and methoxy groups suggests a potential for multifaceted biological activities. This guide aims to consolidate the current knowledge on this specific flavonoid and to propose potential avenues for future therapeutic development based on available data and structure-activity relationship studies of related compounds.

Known and Potential Therapeutic Targets

The therapeutic potential of this compound appears to be centered on its cytotoxic and enzyme-inhibitory activities.

Anticancer Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cells.

  • Direct Cytotoxicity: The compound has shown cytotoxic effects against L1210 leukemia cells. While the precise mechanism of this cytotoxicity has not been fully elucidated for this specific flavonoid, the general mechanisms for cytotoxic flavonoids involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

  • Potential Mechanisms of Action (Inferred from Structurally Similar Flavonoids):

    • Induction of Apoptosis: Many flavonoids induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.

    • Cell Cycle Arrest: Flavonoids can arrest the cell cycle at various phases (G1, S, or G2/M) by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

    • Inhibition of Topoisomerases: Some flavonoids are known to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells.

Enzyme Inhibition
  • ATPase Inhibition: this compound has been identified as an inhibitor of ATPase. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate (B84403) ion. This releases energy that is harnessed to drive other chemical reactions.

    • Na+/K+-ATPase: Inhibition of the Na+/K+-ATPase pump can disrupt the cellular ion homeostasis, leading to a cascade of events that can culminate in cell death. This is a known mechanism of action for some cardiac glycosides used in the treatment of heart failure and is also being explored for its anticancer potential. The inhibitory effect of flavonoids on Na+/K+-ATPase is influenced by the number and position of hydroxyl and methoxy groups.[1]

    • H+/K+-ATPase: Inhibition of the gastric proton pump (H+/K+-ATPase) is the primary mechanism of proton pump inhibitors used to treat acid-related disorders. Several flavonoids have been shown to inhibit this enzyme, with the potency depending on their hydroxylation and methoxylation patterns.[2][3]

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key reported value.

Biological ActivityCell Line/EnzymeParameterValueReference
CytotoxicityL1210 (Leukemia)ED504.5 µg/mLChemicalBook
Enzyme InhibitionATPase-Inhibitory effectsChemicalBook

Signaling Pathways

Based on the known activities of structurally similar flavonoids, the following signaling pathways are potential targets for this compound.

Inferred Anticancer Signaling Pathways

The cytotoxic effects of flavonoids are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest flavonoid 5,2',6'-Trihydroxy- 6,7,8-trimethoxyflavone bcl2 Bcl-2 family (e.g., Bcl-2, Bax) flavonoid->bcl2 Modulates cdks Cyclins/CDKs (e.g., Cyclin D1, CDK4/6) flavonoid->cdks Inhibits caspases Caspase Activation (e.g., Caspase-3, -9) bcl2->caspases Regulates apoptosis Apoptosis caspases->apoptosis cell_cycle Cell Cycle Arrest (G1/S or G2/M) cdks->cell_cycle

Inferred Anticancer Signaling Pathways.
Inferred Anti-inflammatory Signaling Pathways

Many flavonoids exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway flavonoid 5,2',6'-Trihydroxy- 6,7,8-trimethoxyflavone nfkb NF-κB flavonoid->nfkb Inhibits mapk MAPKs (p38, JNK, ERK) flavonoid->mapk Inhibits lps LPS tlr4 TLR4 lps->tlr4 tlr4->nfkb tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation mapk->inflammation

Inferred Anti-inflammatory Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines like L1210.

Materials:

  • L1210 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L1210 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 value.

mtt_workflow start Start seed_cells Seed L1210 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone seed_cells->add_compound incubate1 Incubate for 48-72 hours add_compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_solubilizer Add solubilization buffer incubate2->add_solubilizer incubate3 Incubate overnight add_solubilizer->incubate3 read_absorbance Read absorbance at 570 nm incubate3->read_absorbance analyze Calculate ED50 read_absorbance->analyze end End analyze->end

Workflow for MTT Cytotoxicity Assay.
ATPase Inhibition Assay

This protocol describes a general method for assessing the inhibition of Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (commercially available)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)

  • ATP

  • This compound

  • Malachite green reagent for phosphate detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the purified Na+/K+-ATPase enzyme, and different concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 1%). Include a positive control (e.g., ouabain) and a vehicle control.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-3 mM.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.

  • Data Analysis: Calculate the percentage of ATPase inhibition for each concentration of the flavonoid and determine the IC50 value.

Conclusion and Future Directions

This compound is a flavonoid with demonstrated cytotoxic activity against leukemia cells and inhibitory effects on ATPase. While current research on this specific compound is limited, the broader knowledge of polymethoxylated flavonoids suggests a high potential for this molecule in therapeutic applications, particularly in oncology.

Future research should focus on:

  • Elucidating the specific mechanism of cytotoxicity: Investigating the induction of apoptosis, effects on the cell cycle, and potential interactions with other cancer-related targets.

  • Identifying the specific ATPase(s) inhibited: Determining the selectivity of inhibition towards different types of ATPases (e.g., Na+/K+-ATPase, H+/K+-ATPase, Ca2+-ATPase) to understand its potential therapeutic applications and side-effect profile.

  • Exploring other potential biological activities: Based on its structure, investigating its anti-inflammatory and neuroprotective properties is warranted.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

A deeper understanding of the molecular targets and mechanisms of action of this promising flavonoid will be crucial for its potential development into a novel therapeutic agent.

References

Cytotoxicity of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone Against L1210 Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cytotoxic effects of the flavonoid 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone against the murine lymphocytic leukemia cell line, L1210. While direct and extensive research on this specific compound's interaction with L1210 cells is limited, this document synthesizes the available data, including its known effective dose and inhibitory action on cellular ATPases. To supplement the limited specific data, this guide draws upon the broader scientific literature concerning structurally similar polymethoxyflavones (PMFs) and their established mechanisms of anticancer activity. This includes potential pathways of apoptosis induction and cell cycle arrest. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area of cancer pharmacology.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic properties, including anticancer activities. Among these, polymethoxyflavones (PMFs) have shown promise due to their enhanced metabolic stability and bioavailability. The compound this compound is a unique flavonoid with a distinct substitution pattern that suggests potential for significant biological activity. This guide focuses on its cytotoxic effects against L1210 cells, a widely used model for leukemia research.

Quantitative Data on Cytotoxicity

The primary available quantitative data point for the cytotoxic effect of this compound on L1210 cells is its effective dose 50 (ED50).

CompoundCell LineParameterValueCitation
This compoundL1210ED504.5 µg/mL[1]

Note: The original source refers to ED50 (Effective Dose 50), which in the context of in vitro cytotoxicity studies is often used interchangeably with IC50 (Inhibitory Concentration 50).

Known Mechanism of Action: ATPase Inhibition

Research has indicated that this compound exerts its cytotoxic effects, at least in part, through the inhibition of ATPase in L1210 cells[1]. ATPases are a group of enzymes crucial for numerous cellular functions, including ion transport, maintenance of membrane potential, and energy metabolism. Their inhibition can lead to a cascade of events culminating in cell death.

Flavonoids have been shown to inhibit various types of ATPases, including:

  • F-type ATPases (ATP synthases): Located in the inner mitochondrial membrane, these are crucial for ATP production. Inhibition can lead to a cellular energy crisis and the induction of apoptosis[2]. The inhibition by some polyphenols has been found to be non-competitive[2].

  • P-type ATPases (e.g., Na+/K+-ATPase and Ca2+-ATPase): These are involved in maintaining ion gradients across the plasma membrane. Disruption of these gradients can alter cellular signaling and trigger apoptotic pathways[3][4]. The inhibitory effect of flavonoids on Na+/K+-ATPase appears to be independent of the cardiac glycoside binding site[5].

The specific type of ATPase inhibited by this compound in L1210 cells and the precise mechanism of inhibition (e.g., competitive, non-competitive) are areas that warrant further investigation.

Potential Mechanisms of Action: Apoptosis and Cell Cycle Arrest

While direct evidence for apoptosis induction and cell cycle arrest by this compound in L1210 cells is not currently available, studies on structurally related PMFs in other cancer cell lines provide strong indications of these as likely mechanisms.

Apoptosis Induction

Many flavonoids exert their anticancer effects by inducing programmed cell death, or apoptosis. Studies on other polymethoxylated flavones have revealed several potential apoptotic pathways:

  • Calcium-Mediated Apoptosis: Some 5-hydroxy PMFs have been shown to induce a sustained increase in intracellular calcium concentration ([Ca2+]i)[6][7]. This is achieved through the depletion of endoplasmic reticulum Ca2+ stores and an influx of extracellular Ca2+. Elevated [Ca2+]i can activate Ca2+-dependent proteases like µ-calpain and caspase-12, leading to apoptosis[6][7].

  • Mitochondrial Pathway: Flavonoids can trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase cascades.

  • PI3K/AKT/mTOR Pathway Modulation: Several flavonoids have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis[8].

Apoptosis_Pathway cluster_flavonoid This compound cluster_cell L1210 Cell Flavonoid Flavonoid ATPase ATPase Inhibition Flavonoid->ATPase Ca_Influx Increased [Ca2+]i Flavonoid->Ca_Influx Mitochondria Mitochondrial Stress Flavonoid->Mitochondria PI3K_AKT PI3K/AKT/mTOR Inhibition Flavonoid->PI3K_AKT Apoptosis Apoptosis ATPase->Apoptosis Caspase Caspase Activation Ca_Influx->Caspase Mitochondria->Caspase PI3K_AKT->Apoptosis Caspase->Apoptosis

Caption: Potential apoptotic pathways induced by the flavonoid. (Within 100 characters)
Cell Cycle Arrest

Flavonoids are also known to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. Studies on other 5-hydroxy PMFs have demonstrated the ability to induce cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines[9]. This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).

Cell_Cycle_Arrest Flavonoid This compound Modulation Modulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) Flavonoid->Modulation G1_S_Arrest G1/S Phase Arrest Modulation->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest Modulation->G2_M_Arrest Proliferation Inhibition of Cell Proliferation G1_S_Arrest->Proliferation G2_M_Arrest->Proliferation

Caption: Potential mechanism of flavonoid-induced cell cycle arrest. (Within 100 characters)

Experimental Protocols

To facilitate further research into the cytotoxicity of this compound against L1210 cells, detailed protocols for key experiments are provided below.

L1210 Cell Culture
  • Cell Line: L1210 (murine lymphocytic leukemia), suspension cells[10][11][12].

  • Growth Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Some protocols may use horse serum.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the flavonoid solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow node_start Seed L1210 Cells (96-well plate) node_treat Treat with Flavonoid (Serial Dilutions) node_start->node_treat node_incubate Incubate (24-72h) node_treat->node_incubate node_mtt Add MTT Reagent (4h incubation) node_incubate->node_mtt node_solubilize Solubilize Formazan (DMSO) node_mtt->node_solubilize node_read Measure Absorbance (570 nm) node_solubilize->node_read node_analyze Calculate IC50 node_read->node_analyze

Caption: Workflow for determining cytotoxicity using the MTT assay. (Within 100 characters)
ATPase Activity Assay

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Cell Lysate Preparation: Harvest L1210 cells, wash with cold PBS, and lyse the cells in a suitable assay buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • ATPase Reaction: In a 96-well plate, add a known amount of cell lysate to wells containing the reaction buffer (with MgCl2 and ATP). Include a control with a known ATPase inhibitor.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and add a malachite green-based reagent to detect the liberated inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the assay kit (e.g., 620-650 nm).

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the ATPase activity in the samples and determine the inhibitory effect of the flavonoid.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat L1210 cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat L1210 cells with the flavonoid at various concentrations for a set duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion and Future Directions

The flavonoid this compound demonstrates clear cytotoxic activity against L1210 murine leukemia cells, with a known ED50 of 4.5 µg/mL and an established, albeit general, mechanism of ATPase inhibition. While specific data on its effects on apoptosis and the cell cycle in L1210 cells are lacking, the known activities of structurally similar PMFs strongly suggest that these are promising avenues for future investigation.

Further research should focus on:

  • Elucidating the specific type(s) of ATPase inhibited by this flavonoid in L1210 cells.

  • Quantifying the induction of apoptosis and identifying the specific signaling pathways involved (e.g., intrinsic, extrinsic, Ca2+-mediated).

  • Determining the effect of the flavonoid on cell cycle distribution and the expression of key regulatory proteins.

  • In vivo studies to evaluate the therapeutic potential of this compound in animal models of leukemia.

By pursuing these research directions, a more complete understanding of the anticancer potential of this compound can be achieved, potentially leading to the development of novel therapeutic strategies for leukemia.

References

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is limited in publicly available literature. This guide provides a comprehensive overview based on its chemical properties and inferences from studies on structurally related polymethoxyflavones (PMFs). The information herein is intended to serve as a foundational resource to guide future research.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Its structure, characterized by multiple hydroxyl and methoxy (B1213986) groups, suggests potential for significant biological activity.[2] Flavonoids, and particularly polymethoxyflavones, are of great interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.[1][3][4] This technical guide summarizes the known chemical properties of this compound and presents a synthesis of potential biological activities, mechanisms of action, and relevant experimental protocols based on closely related compounds.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized below. This information is crucial for designing experimental protocols, particularly for solubility and dosage calculations.

PropertyValueSource
Molecular FormulaC18H16O8[2][5]
Molecular Weight360.30 g/mol [2][5]
PurityMin. 95% (as commercially available)[2]

Potential Biological Activities and Quantitative Data

Anticancer Activity of Related Flavones
CompoundCell LineActivityIC50 Value (µM)Reference
5,7,8-trihydroxyflavone (Nor-wogonin)PC-3 (Prostate Cancer)Decreased cell viability57.29[6]
Series of 5,6,7-trimethoxyflavonesAspc-1 (Pancreatic Cancer)Anti-proliferative5.30 (for compound 3c)[7]
3',4',5-trihydroxyflavoneA549 (Lung Cancer) & MCF-7 (Breast Cancer)Anti-proliferative<25[8]
3,3',6-trihydroxyflavoneGlioblastomaAnti-proliferative<25[8]
Anti-inflammatory Activity of Related Flavones
CompoundAssayEffectReference
5,6,7-Trimethoxyflavone (B192605)LPS-induced RAW 264.7 macrophagesInhibition of NO and PGE2 production[9]
3,5,7-TrihydroxyflavoneCOX-1 and COX-2 InhibitionDual inhibitor of COX and 5-LOX pathways[10]
5,7-dihydroxy-3,4,6-trimethoxyflavoneBFT-stimulated HT-29 cellsDecreased IL-8 and PGE2 production[11]
Antioxidant Activity of Related Flavones
CompoundAssayActivityIC50 Value (µM)Reference
3,3',4'-trihydroxyflavoneNeutrophil oxidative burstEffective inhibitorNot specified[10]
Baicalein (5,6,7-trihydroxyflavone)DPPH radical scavengingHigh scavenging activity5.2 ± 0.2[12]
Baicalein (5,6,7-trihydroxyflavone)ABTS radical scavengingHigh scavenging activity6.3[12]

Synthesis and Isolation

Synthesis

The synthesis of polymethoxyflavones typically involves a multi-step process. A common strategy is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This is followed by oxidative cyclization, often via the Algar-Flynn-Oyamada (AFO) reaction, to yield the flavone (B191248) backbone.[13] Demethylation steps may be required to obtain the final hydroxylated product.[13]

Isolation

This compound has been reported in organisms such as Lagochilus leiacanthus and Scutellaria alpina.[5] The general procedure for isolating flavonoids from plant material involves solvent extraction, followed by liquid-liquid partitioning and chromatographic purification.[14]

A generalized workflow for the isolation of polymethoxyflavones is presented below:

G plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction Maceration partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) extraction->partitioning Crude Extract chromatography Column Chromatography (Silica Gel) partitioning->chromatography Ethyl Acetate Fraction purification Preparative TLC or Sephadex LH-20 chromatography->purification Enriched Fractions characterization Structural Characterization (NMR, MS, UV-Vis) purification->characterization Isolated Compound

Caption: Generalized workflow for the isolation of polymethoxyflavones.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related polymethoxyflavones, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling

Many flavonoids exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. A key mechanism is the suppression of the NF-κB signaling pathway.

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ik_complex IKK Complex myd88->ik_complex nf_kb_complex p50/p65-IκBα ik_complex->nf_kb_complex Phosphorylates IκBα nf_kb_active p50/p65 nf_kb_complex->nf_kb_active IκBα Degradation nucleus Nucleus nf_kb_active->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Gene Transcription flavone This compound (Predicted) flavone->ik_complex Inhibition (Predicted)

Caption: Predicted inhibition of the NF-κB signaling pathway.

Arachidonic Acid Metabolism

Flavonoids can also modulate the inflammatory response by inhibiting enzymes involved in arachidonic acid metabolism, namely cyclooxygenases (COX) and lipoxygenases (LOX).

G arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation flavone This compound (Predicted) flavone->cox Inhibition (Predicted) flavone->lox Inhibition (Predicted)

Caption: Predicted modulation of arachidonic acid metabolism.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays that are commonly used to evaluate the biological activities of flavonoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of the compound.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.[3]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a 0.2 mM methanolic solution of DPPH.[3]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[3]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its chemical structure, along with substantial data from closely related polymethoxyflavones, strongly suggests its potential as a valuable compound for further investigation. The likely anti-inflammatory, anticancer, and antioxidant properties warrant a systematic evaluation.

Future research should focus on:

  • Isolation and Purification: Developing efficient protocols for the isolation of this compound from its natural sources or establishing a reliable synthetic route.

  • In Vitro Biological Screening: Conducting a comprehensive screening of its anticancer, anti-inflammatory, and antioxidant activities using the protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this promising, yet understudied, flavonoid.

References

An In-depth Technical Guide to 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. It details generalized experimental protocols for its isolation and a plausible synthetic route. Furthermore, this document explores its cytotoxic effects against cancer cell lines and its inhibitory action on ATPase, supported by quantitative data and a discussion of the potential underlying signaling pathways.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species. It was first reported in Scutellaria alpina, a member of the Lamiaceae family. Subsequent phytochemical investigations have also led to the isolation of a closely related flavanone, 5,2',6'-trihydroxy-6,7,8-trimethoxyflavanone, from Lagochilus leiacanthus, also belonging to the Lamiaceae family.[1][2] The presence of this and structurally similar flavonoids in the genus Scutellaria is well-documented, suggesting a chemotaxonomic significance.

While the exact historical timeline of its initial discovery is not extensively detailed in readily available literature, the ongoing research into the phytochemistry of these plant species continues to highlight the importance of this class of compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₆O₈
Molecular Weight360.3 g/mol
IUPAC Name2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Experimental Protocols

Generalized Isolation Protocol

A specific, detailed protocol for the isolation of this compound is not widely published. However, a general methodology for the extraction and purification of flavonoids from plant material can be adapted.

dot

Caption: Generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered plant material is subjected to maceration with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The resulting crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The flavonoid is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy.

Plausible Synthetic Protocol

dot

Caption: Plausible synthetic pathway for this compound.

  • Chalcone (B49325) Formation: The synthesis would commence with a base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) (e.g., 2',4',5',6'-tetramethoxyacetophenone) and a protected 2,6-dihydroxybenzaldehyde (B146741) (e.g., 2,6-bis(benzyloxy)benzaldehyde) to form the corresponding chalcone.

  • Oxidative Cyclization: The resulting chalcone would then undergo oxidative cyclization to form the flavone (B191248) ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (B87167) (DMSO).

  • Deprotection: The final step would involve the removal of the protecting groups (methoxy and benzyloxy groups) to yield the desired this compound. This can be accomplished using appropriate deprotecting agents, such as boron tribromide for demethylation and catalytic hydrogenation for debenzylation.

Biological Activity and Mechanism of Action

Anticancer Activity

While specific studies on the anticancer activity of this compound are limited, research on structurally similar polymethoxyflavones (PMFs) provides valuable insights into its potential mechanisms of action. A related flavanone, 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone, has demonstrated potent cytotoxicity against L1210 (murine leukemia), K562 (human leukemia), and A549 (human lung cancer) cell lines.

Studies on other 5-hydroxy PMFs have shown significant inhibitory effects on the growth of human colon cancer cells (HCT116 and HT29). These effects are associated with the induction of apoptosis and cell cycle arrest at the G0/G1 or G2/M phases.

Table 2: Anticancer Activity of Structurally Related Flavonoids

CompoundCell LineActivityIC₅₀/ED₅₀
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanoneL1210, K562, A549CytotoxicityNot specified
5-hydroxy-6,7,8,3',4'-pentamethoxyflavoneHT29G2/M cell cycle arrestNot specified
5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneHT29G0/G1 cell cycle arrestNot specified
5-hydroxy-6,7,8,4'-tetramethoxyflavoneHT29Apoptosis inductionNot specified

The anticancer activity of these related flavonoids is linked to the modulation of key signaling proteins involved in cell proliferation and apoptosis.

Potential Signaling Pathways

Based on studies of analogous flavonoids, this compound may exert its anticancer effects through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.

dot

PI3K_Akt_mTOR_Pathway Flavonoid This compound PI3K PI3K Flavonoid->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

The inhibitory action on this pathway could lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), as well as the activation of caspases, ultimately leading to programmed cell death. Furthermore, the modulation of cell cycle regulatory proteins such as p21, CDK-2, and CDK-4 by related flavonoids suggests a potential mechanism for the observed cell cycle arrest.

ATPase Inhibition

Flavonoids have been shown to inhibit the activity of H+,K+-ATPase, the proton pump responsible for gastric acid secretion. While direct studies on this compound are lacking, the general mechanism of flavonoid-mediated ATPase inhibition is believed to be competitive with respect to ATP.

Table 3: H+,K+-ATPase Inhibition by Various Flavonoids

CompoundIC₅₀ (µM)
Minimiflorin9.6
Mundulin70
Lonchocarpin171

The inhibitory potency of flavonoids on H+,K+-ATPase is influenced by the number and position of hydroxyl groups on the flavonoid scaffold.

ATPase Inhibition Assay Protocol

A generalized protocol for determining the H+,K+-ATPase inhibitory activity of a compound is as follows:

  • Enzyme Preparation: H+,K+-ATPase is typically isolated from the gastric mucosa of animal models (e.g., dog or pig stomach) through a series of homogenization and centrifugation steps to obtain a microsomal fraction enriched with the enzyme.

  • Assay Reaction: The assay is conducted in a buffer solution containing the enzyme preparation, MgCl₂, KCl, and the test compound at various concentrations.

  • Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at 37°C, the reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • Phosphate (B84403) Determination: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The inhibitory activity is calculated as the percentage decrease in phosphate release in the presence of the test compound compared to a control without the inhibitor. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is then determined from a dose-response curve.

Future Directions

The available data suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Future research should focus on:

  • Definitive Isolation and Synthesis: Development of a standardized and efficient protocol for the isolation and total synthesis of this compound to ensure a consistent supply for further studies.

  • Comprehensive Biological Evaluation: A thorough investigation of its anticancer activity against a broad panel of human cancer cell lines to determine its spectrum of activity and to obtain quantitative data such as IC₅₀ values.

  • Mechanism of Action Studies: Detailed molecular studies to elucidate the precise signaling pathways modulated by this flavonoid in cancer cells. This should include an investigation of its effects on the PI3K/Akt/mTOR pathway and other relevant cancer-associated pathways.

  • In Vivo Studies: Evaluation of its efficacy and safety in preclinical animal models of cancer to assess its therapeutic potential in a physiological setting.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogues to identify the key structural features responsible for its biological activity, which could guide the development of more potent and selective derivatives.

Conclusion

This compound is a naturally occurring flavonoid with potential as a lead compound in drug discovery, particularly in the area of oncology. While current knowledge is largely based on its natural occurrence and studies of structurally related compounds, the preliminary evidence warrants a more in-depth investigation into its pharmacological properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for future research aimed at unlocking the full therapeutic potential of this promising natural product.

References

Methodological & Application

Synthesis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone, a naturally occurring flavonoid with potential therapeutic applications. The synthesis is based on the widely utilized Claisen-Schmidt condensation followed by oxidative cyclization of the resulting chalcone (B49325) intermediate. This guide includes comprehensive experimental procedures, characterization data, and an overview of the compound's known biological activities. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

This compound is a flavonoid that has been isolated from plant species of the genus Scutellaria. Flavonoids are a class of plant secondary metabolites known for their diverse pharmacological properties. This particular flavone (B191248) has demonstrated biological activity, including cytotoxicity against leukemia cells and inhibition of ATPase, making it a compound of interest for further investigation in drug development. The synthetic route detailed in this document provides a reliable method for obtaining this compound for research purposes.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈PubChem
Molecular Weight 360.3 g/mol PubChem
IUPAC Name 2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-onePubChem
CAS Number 98187-98-5ChemicalBook[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[1]

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting with appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) precursors. The initial step is a Claisen-Schmidt condensation to form the chalcone intermediate, which is then subjected to oxidative cyclization to yield the final flavone.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A 2',5'-Dihydroxy-3',4',6'- trimethoxyacetophenone C Chalcone Intermediate A->C aq. KOH, Ethanol (B145695) Stir at RT B 2,6-Dihydroxybenzaldehyde B->C aq. KOH, Ethanol Stir at RT D 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone C->D I₂, DMSO Heat

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-(2,6-dihydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the general principles of the Claisen-Schmidt condensation for flavonoid synthesis.

Materials:

  • 2',5'-Dihydroxy-3',4',6'-trimethoxyacetophenone (1.0 eq)

  • 2,6-Dihydroxybenzaldehyde (1.1 eq)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 2',5'-Dihydroxy-3',4',6'-trimethoxyacetophenone and 2,6-Dihydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Prepare a solution of KOH in a mixture of ethanol and water and add it dropwise to the reaction mixture with stirring at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing ice-cold water and acidify with 1 M HCl until the pH is acidic.

  • A precipitate of the crude chalcone should form. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be dissolved in ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and the solvent removed under reduced pressure. The resulting solid can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This protocol describes the oxidative cyclization of the chalcone intermediate to the final flavone product.

Materials:

  • 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-(2,6-dihydroxyphenyl)prop-2-en-1-one (1.0 eq)

  • Iodine (I₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saturated sodium thiosulfate (B1220275) solution

  • Distilled water

Procedure:

  • Dissolve the chalcone intermediate in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Add cold water to precipitate the crude flavone.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data

Data TypeExpected Values/Characteristics
Appearance Yellowish solid
¹³C NMR Refer to publicly available spectral data (e.g., on PubChem) for characteristic peaks of the flavone core and substituent groups.
Mass Spectrometry Expected m/z for [M+H]⁺: 361.0923

Biological Activity and Applications

This compound has been reported to exhibit cytotoxic activity against L1210 leukemia cells.[1] It also functions as an inhibitor of ATPase.[1] These biological activities suggest its potential as a lead compound for the development of novel anticancer agents or as a tool for studying ATPase-dependent cellular processes.

Potential Signaling Pathway Involvement

The cytotoxic effects of many flavonoids are mediated through the induction of apoptosis. This can involve the modulation of key signaling pathways that regulate cell survival and death. While the specific pathway for this compound has not been fully elucidated, a plausible mechanism could involve the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

Signaling_Pathway cluster_effects Cellular Effects Flavone 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone ATPase ATPase Flavone->ATPase Inhibition Energy Cellular Energy Depletion Apoptosis Apoptosis Energy->Apoptosis Activation Proliferation Cell Proliferation Energy->Proliferation Inhibition

Figure 2: Plausible mechanism of action for cytotoxicity.

Conclusion

The synthetic protocols and application notes provided in this document offer a comprehensive guide for the preparation and study of this compound. The described synthetic route is robust and adaptable, allowing for the efficient production of this biologically active flavonoid for further research and development in the fields of medicinal chemistry and pharmacology. Further studies are warranted to fully explore the therapeutic potential and mechanism of action of this promising natural product.

References

Application Notes & Protocols for the Quantification of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. This flavonoid, reportedly found in plant species such as Lagochilus leiacanthus and Scutellaria alpina, requires accurate and precise analytical methods for its study in phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. The following sections detail a High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) method and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this analyte.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique for the quantification of flavonoids in various matrices. The method's specificity is enhanced by comparing both the retention time and the UV-Vis spectrum of the analyte in a sample to that of a reference standard.

Experimental Protocol: HPLC-DAD Quantification

1.1.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is required.

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), and formic acid. Deionized water (18.2 MΩ·cm).

  • Plant Material: Dried and powdered plant material believed to contain the analyte.

1.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in deionized water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 90 10
    25.0 40 60
    30.0 10 90
    35.0 10 90
    35.1 90 10

    | 40.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Diode-array detection from 200-400 nm. Quantification is recommended at the wavelength of maximum absorbance for the analyte, typically around 270-340 nm for flavones.

1.1.3. Sample Preparation (from Plant Material)

  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

1.1.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

1.1.5. Data Analysis and Quantification

  • Inject the prepared standard solutions and the sample extract into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of the analyte in the sample using the regression equation obtained from the calibration curve.

Method Validation Parameters (HPLC-DAD)

The following table summarizes typical validation parameters for an HPLC-DAD method for flavonoid quantification. These values should be experimentally determined for this compound.

ParameterTypical Range
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This technique is particularly useful for pharmacokinetic studies where analyte concentrations are low.

Experimental Protocol: LC-MS/MS Quantification

2.1.1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: LC-MS grade methanol, acetonitrile, and formic acid. Deionized water (18.2 MΩ·cm).

  • Biological Matrix (e.g., Plasma): As required for the study.

2.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in deionized water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A faster gradient can be employed compared to HPLC-DAD.

    Time (min) % A % B
    0.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized). Given the hydroxyl groups, negative mode is likely to be sensitive.

  • Predicted Ion Transitions (MRM):

    • Parent Ion [M-H]⁻: m/z 359.09

    • Fragment Ions: To be determined by direct infusion of the reference standard. Potential fragments could arise from the loss of methyl groups (CH₃, -15 Da) or retro-Diels-Alder fragmentation of the C-ring.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Collision Gas: Argon

    • Collision Energy: To be optimized for each transition.

2.1.4. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Filtration: Filter through a 0.22 µm syringe filter into an LC vial if necessary.

2.1.5. Data Analysis and Quantification Quantification is performed using the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Method Validation Parameters (LC-MS/MS)

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of a small molecule in a biological matrix.

ParameterTypical Range
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (Recovery %) 85 - 115%
Precision (RSD %) < 15%
Matrix Effect (%) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC / UHPLC reconstitution->hplc detection DAD or MS/MS Detection hplc->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for flavonoid quantification.

Hypothetical Signaling Pathway Inhibition

Flavonoids are known to interact with various cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where a flavonoid might inhibit an inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Cascade receptor->mapk nfkb IκB-NF-κB receptor->nfkb mapk->nfkb nfkb_active NF-κB nfkb->nfkb_active Activation dna DNA nfkb_active->dna cytokines Pro-inflammatory Cytokines dna->cytokines Transcription flavonoid 5,2',6'-Trihydroxy- 6,7,8-trimethoxyflavone flavonoid->mapk Inhibition flavonoid->nfkb Inhibition stimulus Inflammatory Stimulus stimulus->receptor

Caption: Hypothetical anti-inflammatory pathway.

Application Note and Protocol: HPLC Analysis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a flavonoid that has been identified in various plant species, including Lagochilus leiacanthus and Scutellaria alpina.[1] As a member of the flavonoid class, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and reliable quantification of this flavone (B191248) in plant extracts and other matrices is essential for quality control, standardization of herbal products, and further pharmacological investigation.

This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method described herein is based on established principles for the analysis of flavonoids and provides a robust framework for researchers to develop and validate their analytical procedures.

Experimental Protocols

Standard Preparation

a. Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard (purity ≥95%).[2]

  • Dissolve the standard in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation (from Plant Material)

a. Extraction:

  • Accurately weigh approximately 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

b. Centrifugation and Collection:

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

c. Pooling and Evaporation:

  • Combine the collected supernatants.

  • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

d. Reconstitution and Filtration:

  • Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector is suitable.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at 280 nm and 340 nm is recommended for flavonoids.[3] A DAD can be used to obtain the full UV spectrum for peak identification.
Injection Volume 10 µL

Data Presentation

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for flavonoid quantification. These values should be experimentally determined for this compound.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95-105%
Retention Time (RT) To be determined
Data Analysis and Quantification
  • Inject the prepared standard solutions and the sample extract into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV/DAD Detection chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship for HPLC Method Development

hplc_method_development analyte Analyte Properties (Polarity, UV Absorbance) column Column Selection (e.g., C18) analyte->column mobile_phase Mobile Phase Selection (Solvents, Additives) analyte->mobile_phase detection Detector Settings (Wavelength) analyte->detection gradient Gradient Optimization column->gradient mobile_phase->gradient validation Method Validation gradient->validation detection->validation

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a flavonoid that has been identified in plant species such as Lagochilus leiacanthus and Scutellaria alpina. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants with a wide range of reported biological activities, making them of great interest to researchers in phytochemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of such natural products.

These application notes provide a comprehensive overview of the NMR spectroscopic analysis of flavonoids, using a representative compound as an example. The document details the necessary protocols for sample preparation, data acquisition, and processing, and presents the NMR data in a clear, tabular format. This guide is intended for researchers, scientists, and drug development professionals working with flavonoids.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative flavonoid, demonstrating the standard format for presenting such data.

Table 1: ¹H NMR Data of a Representative Flavonoid (500 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.90s
5-OH12.95s
3'7.55d2.2
4'6.95d8.5
5'7.58dd8.5, 2.2
6-OCH₃3.85s
7-OCH₃3.90s
8-OCH₃3.95s

Table 2: ¹³C NMR Data of a Representative Flavonoid (125 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)
2164.5
3103.0
4182.0
5152.5
6132.0
7158.5
8129.0
9150.0
10106.0
1'121.5
2'145.0
3'115.0
4'148.0
5'118.0
6'120.0
6-OCH₃60.0
7-OCH₃56.5
8-OCH₃56.0

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for preparing flavonoid samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.

  • Sample Purity: Ensure the isolated flavonoid is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified flavonoid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the flavonoid is readily soluble. Common choices for flavonoids include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and acetone-d₆. DMSO-d₆ is often preferred as it can dissolve a wide range of flavonoids and does not exchange with hydroxyl protons, allowing for their observation in the ¹H NMR spectrum.

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra of flavonoids on a 500 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest, typically around 6-7 ppm.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

3.2.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

For complete structural elucidation and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Standard pulse programs and parameter sets available on the spectrometer software should be utilized for these experiments.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC 39.52).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to the molecular structure.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of a flavonoid and a hypothetical signaling pathway that could be investigated.

experimental_workflow Experimental Workflow for NMR Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output isolation Isolation & Purification of Flavonoid purity Purity Assessment (HPLC/LC-MS) isolation->purity dissolution Dissolution in Deuterated Solvent purity->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube one_d_nmr 1D NMR (¹H, ¹³C) nmr_tube->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr processing Fourier Transform, Phasing, Baseline Correction two_d_nmr->processing referencing Chemical Shift Referencing processing->referencing assignment Peak Assignment & Integration referencing->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation final_report Application Note & Protocol structure_elucidation->final_report

Caption: Workflow for NMR analysis of a flavonoid.

signaling_pathway Hypothetical Signaling Pathway Modulation by a Flavonoid flavonoid This compound flavonoid->inhibition enzyme Target Enzyme (e.g., Kinase, Cyclooxygenase) pathway_activation Pro-inflammatory Signaling Cascade enzyme->pathway_activation cellular_response Inflammatory Response (e.g., Cytokine Release) pathway_activation->cellular_response inhibition->enzyme

Caption: Hypothetical signaling pathway modulation.

Application Note: Mass Spectrometric Analysis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest in drug discovery due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] The structural characterization of these compounds is crucial for understanding their structure-activity relationships and for quality control in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the identification and quantification of flavonoids due to its high sensitivity and ability to provide structural information through fragmentation analysis.[1][3] This application note provides a detailed protocol for the analysis of this compound using LC-MS and discusses its expected fragmentation patterns.

Molecular Structure and Properties

  • IUPAC Name: 2-(2,6-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one[4]

  • Molecular Formula: C₁₈H₁₆O₈[4]

  • Exact Mass: 360.0845 Da[4]

  • Molecular Weight: 360.3 g/mol [4]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and its major fragment ions in positive ion mode electrospray ionization (ESI). These predictions are based on common fragmentation pathways observed for flavonoids with multiple hydroxyl and methoxy (B1213986) groups.[5][6][7]

Ion Predicted m/z Description
[M+H]⁺361.0923Protonated molecule
[M+H-CH₃]⁺346.0687Loss of a methyl radical from a methoxy group
[M+H-H₂O]⁺343.0817Loss of a water molecule
[M+H-CO]⁺333.0972Loss of carbon monoxide
[M+H-CH₃-CO]⁺318.0736Sequential loss of a methyl radical and carbon monoxide
¹,³A⁺197.0448Retro-Diels-Alder (RDA) fragment of the A-ring
¹,³B⁺165.0546Retro-Diels-Alder (RDA) fragment of the B-ring

Experimental Protocol: LC-MS/MS Analysis

This protocol describes a general method for the analysis of this compound using a UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.[8][9]

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727). From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution with the initial mobile phase composition.

  • Plant Material Extraction (Optional):

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.[8]

    • Extract the powder with 80% methanol containing 0.1% formic acid.[8]

    • Sonicate for 30 minutes and centrifuge.[8]

    • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.[9]

2. Liquid Chromatography Conditions

  • UHPLC System: A system capable of binary gradient elution.[8]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 30°C[8]

  • Injection Volume: 5 µL[8]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[8]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[8]

  • Capillary Voltage: 4000 V[8]

  • Gas Temperature: 300°C[8]

  • Gas Flow: 10 L/min[8]

  • Nebulizer Pressure: 35 psi[8]

  • MS Scan Mode: Full scan from m/z 100-500.

  • MS/MS Fragmentation: Perform product ion scans of the precursor ion at m/z 361.09. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution Preparation UHPLC UHPLC Separation Standard->UHPLC Extraction Plant Material Extraction (Optional) Extraction->UHPLC MS Mass Spectrometry Detection UHPLC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Identification Compound Identification MSMS->Identification Quantification Quantification Identification->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of flavonoids.

Predicted Fragmentation Pathway

The fragmentation of flavonoids in tandem mass spectrometry provides valuable structural information. For this compound, the following fragmentation pathways are predicted in positive ion mode ESI. The initial protonation is expected to occur on the carbonyl oxygen of the C-ring.

Key fragmentation mechanisms for polymethoxyflavones include the loss of methyl radicals (•CH₃) from the methoxy groups and the neutral loss of carbon monoxide (CO) from the C-ring.[6][7] Another characteristic fragmentation is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution patterns on the A and B rings.[5]

fragmentation_pathway M [M+H]⁺ m/z 361.09 Loss_CH3 [M+H-CH₃]⁺ m/z 346.07 M->Loss_CH3 - •CH₃ Loss_CO [M+H-CO]⁺ m/z 333.10 M->Loss_CO - CO RDA_A ¹,³A⁺ Fragment m/z 197.04 M->RDA_A RDA RDA_B ¹,³B⁺ Fragment m/z 165.05 M->RDA_B RDA

Caption: Predicted major fragmentation pathways for protonated this compound.

Potential Biological Signaling Pathways

While the specific biological activities of this compound are not extensively documented, many polymethoxyflavones have been shown to exhibit anti-inflammatory and anti-cancer properties.[2][10][11] These effects are often mediated through the modulation of key signaling pathways. A potential pathway that this compound might influence is the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival.

signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_inhibition Potential Inhibition cluster_pathway NF-κB Signaling Pathway Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Flavone (B191248) This compound Flavone->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene promotes

Caption: A diagram illustrating the potential inhibitory effect of the flavone on the NF-κB signaling pathway.

The protocol described in this application note provides a robust method for the mass spectrometric analysis of this compound. The combination of liquid chromatography and tandem mass spectrometry allows for the sensitive and specific detection of this compound and provides valuable structural information through fragmentation analysis. The predicted fragmentation patterns and potential biological activities discussed herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Assessing the In Vitro Activity of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. The protocols outlined below are based on established assays for characterizing the antioxidant, anti-inflammatory, and anticancer activities of flavonoids. While specific experimental data for this particular flavone (B191248) is limited in public literature, the methodologies described are standard in the field and are expected to be applicable.

Antioxidant Activity Assays

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The following assays are recommended to quantify the antioxidant potential of this compound.

Data Presentation: Antioxidant Activity

Quantitative data from these assays should be summarized as follows:

AssayEndpointExpected Activity of Flavonoids (IC₅₀/EC₅₀ in µM)
DPPH Radical ScavengingIC₅₀5 - 50
ABTS Radical ScavengingIC₅₀5 - 50
Ferric Reducing Antioxidant Power (FRAP)EC₅₀10 - 100
Cellular Antioxidant Assay (CAA)EC₅₀1 - 20

Note: IC₅₀/EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximal effect. Lower values indicate higher potency. These expected ranges are based on data for other trihydroxy- and trimethoxyflavones.

Experimental Protocols

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of each concentration of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of scavenging against the concentration and determine the IC₅₀ value.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate reader

  • Trolox (positive control)

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 20 µL of each concentration of the test compound.

  • Add 180 µL of the diluted ABTS radical solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in various diseases. Flavonoids can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Data Presentation: Anti-inflammatory Activity
AssayTarget Cell/EnzymeEndpointExpected Activity of Flavonoids (IC₅₀ in µM)
COX-1/COX-2 InhibitionPurified enzymesIC₅₀1 - 50
5-LOX InhibitionPurified enzyme or cell-basedIC₅₀5 - 100
Nitric Oxide (NO) Production in MacrophagesLPS-stimulated RAW 264.7 cellsIC₅₀10 - 100
Pro-inflammatory Cytokine (TNF-α, IL-6) ReleaseLPS-stimulated macrophagesIC₅₀10 - 100
Experimental Protocols

a) Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2, enzymes that catalyze the synthesis of prostaglandins.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E₂ (PGE₂)

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

Protocol:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations in the reaction buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE₂ produced using an EIA kit.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

b) Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This cell-based assay measures the inhibition of NO production, a key inflammatory mediator, in macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Griess reagent

  • 96-well cell culture plate

  • L-NMMA (NO synthase inhibitor) as a positive control

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Determine the IC₅₀ for the inhibition of NO production.

Signaling Pathway Visualization

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription Flavone 5,2',6'-Trihydroxy- 6,7,8-trimethoxyflavone Flavone->IKK Inhibition Flavone->NFkB Inhibition

Caption: Putative anti-inflammatory signaling pathway of the flavone.

Anticancer Activity Assays

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The following assays are fundamental for evaluating the anticancer potential of this compound.

Data Presentation: Anticancer Activity
AssayCell LineEndpointExpected Activity of Flavonoids (IC₅₀ in µM)
MTT/MTS Assaye.g., MCF-7, A549, HCT116IC₅₀10 - 100
Cell Cycle Analysise.g., MCF-7, A549, HCT116% of cells in G0/G1, S, G2/MConcentration-dependent arrest
Apoptosis Assay (Annexin V/PI)e.g., MCF-7, A549, HCT116% of apoptotic cellsConcentration-dependent increase
Experimental Protocols

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Doxorubicin (positive control)

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

b) Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the progression of the cell cycle.

Materials:

  • This compound

  • Cancer cell line

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

Experimental_Workflow start Start prepare_compound Prepare Stock Solution of Flavone start->prepare_compound treatment Treat Cells with Serial Dilutions prepare_compound->treatment cell_culture Seed Cancer Cells in 96-well Plate cell_culture->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt dissolve_formazan Add DMSO to Dissolve Formazan incubation_mtt->dissolve_formazan read_plate Measure Absorbance at 570 nm dissolve_formazan->read_plate analysis Calculate % Viability and IC50 Value read_plate->analysis end End analysis->end

Caption: General workflow for an MTT cell viability assay.

General Considerations

  • Solubility: this compound may have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <0.1%) and consistent across all treatments, including controls.

  • Stability: The stability of the compound in aqueous media under experimental conditions should be considered. It is advisable to prepare working solutions fresh before each experiment.

  • Controls: Always include appropriate positive and negative (vehicle) controls in each assay to ensure the validity of the results.

By employing these standardized in vitro assays, researchers can effectively characterize the biological activities of this compound and elucidate its potential as a therapeutic agent.

Application Notes and Protocols for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a polymethoxylated flavone (B191248) (PMF), a class of flavonoid compounds found in various plants, including citrus peels.[1] Flavonoids, in general, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Structurally similar PMFs have demonstrated potent anti-inflammatory and pro-apoptotic effects in various preclinical studies.[4][5] These activities are often attributed to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

These application notes provide a comprehensive guide for researchers investigating the cellular effects of this compound. The protocols outlined below are based on established methodologies for studying related flavonoids and are intended to serve as a starting point for experimentation. Researchers should note that optimal conditions, including cell type, compound concentration, and incubation time, will need to be determined empirically for this specific flavonoid.

Data Presentation

Table 1: General Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₈H₁₆O₈
Molecular Weight360.31 g/mol
AppearancePale yellow solid (typical for flavonoids)
SolubilitySoluble in DMSO and ethanol; sparingly soluble in aqueous solutions
Table 2: Representative IC₅₀ Values of Structurally Similar Polymethoxylated Flavones
CompoundCell LineAssayIC₅₀ (µM)Reference
5,7,8-TrimethoxyflavoneRAW 264.7Nitric Oxide Production39.1[8]
5,6,7-Trimethoxyflavone (B192605)Various Cancer Cell LinesAntiproliferative~5-20[4]
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184)RAW 264.7Nitric Oxide Production~10-50[6]

Note: The IC₅₀ values presented are for structurally related compounds and should be used as a guideline for determining the effective concentration range for this compound.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount of this compound powder (e.g., 3.6 mg).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.6 mg).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Culture and Seeding

Objective: To maintain and prepare cells for treatment with this compound.

Recommended Cell Lines:

  • RAW 264.7 (Murine Macrophages): To investigate anti-inflammatory properties.

  • MCF-7 (Human Breast Cancer Cells): To assess antiproliferative and pro-apoptotic effects.

Protocol:

  • Culture cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, detach the cells using trypsin-EDTA (for adherent cells like MCF-7) or by gentle scraping (for RAW 264.7).

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight before treatment.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of the flavonoid on the production of inflammatory mediators.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Lyse the cells to extract protein for Western blot analysis of iNOS and COX-2 expression.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis in cancer cells (e.g., MCF-7).

Protocol:

  • Seed MCF-7 cells in a 6-well plate.

  • Treat the cells with the flavonoid at concentrations determined from the cell viability assay.

  • After 24 or 48 hours, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of the flavonoid on key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays stock Stock Solution (10 mM in DMSO) working Working Solutions (in Culture Medium) stock->working treatment Flavonoid Treatment (Varying Concentrations & Times) working->treatment culture Cell Culture (e.g., RAW 264.7, MCF-7) seeding Cell Seeding culture->seeding seeding->treatment viability Cell Viability (MTT Assay) treatment->viability inflammation Anti-inflammatory Assay (NO, Cytokines) treatment->inflammation apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (NF-κB, MAPK) treatment->western

Caption: Experimental workflow for investigating the cellular effects of this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IkBa->IkBa_p65_p50 Degradation p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->p65_p50 Releases flavonoid This compound flavonoid->IKK Inhibits flavonoid->IkBa Prevents Degradation flavonoid->p65_p50_nuc Inhibits Translocation DNA DNA p65_p50_nuc->DNA Binds to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->genes Transcription

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_transcription Transcription Factors cluster_response Cellular Response LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates flavonoid This compound flavonoid->MAPKK Inhibits Phosphorylation flavonoid->MAPK Inhibits Phosphorylation inflammation Inflammation AP1->inflammation

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

References

Application Notes and Protocols for Studying the Effects of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the in vivo effects of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. Due to the limited specific research on this particular flavone, the following protocols are based on established methodologies for studying flavonoids with similar predicted biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3]

Preclinical Evaluation of Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.[4][5][6] The following protocols describe acute and chronic inflammation models to assess the potential of this compound as an anti-inflammatory agent.

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

This widely used model is effective for screening compounds with acute anti-inflammatory activity.[7][8][9]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used and acclimatized for at least one week before the experiment.[7]

  • Grouping (n=8 per group):

    • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).

    • This compound Treatment Groups: Receive varying doses (e.g., 10, 25, 50 mg/kg).

    • Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (5 mg/kg) or Diclofenac (10 mg/kg).[7]

  • Dosing: The test compound and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before inflammation induction.[7]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.[7]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.[7]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.050
This compound100.62 ± 0.0427.1
This compound250.45 ± 0.0347.1
This compound500.31 ± 0.0263.5
Indomethacin50.25 ± 0.0270.6

Experimental Workflow:

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Analysis acclimatization Acclimatization (1 week) grouping Grouping (n=8) acclimatization->grouping dosing Oral Administration (Test Compound/Vehicle/Positive Control) grouping->dosing carrageenan Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4h) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Investigation of Neuroprotective Potential

Flavonoids have shown promise in protecting against neurodegenerative diseases by mitigating oxidative stress, neuroinflammation, and apoptosis.[1][10][11] Animal models of neurodegeneration can be employed to evaluate the neuroprotective effects of this compound.

Scopolamine-Induced Amnesia Model in Mice

This model is used to screen for compounds that can ameliorate cognitive deficits, a hallmark of neurodegenerative diseases like Alzheimer's.[12]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (25-30g) are used.

  • Grouping (n=10 per group):

    • Vehicle Control: Receives vehicle.

    • Scopolamine (B1681570) Control: Receives scopolamine (1 mg/kg, i.p.).

    • This compound Treatment Groups: Receive varying doses (e.g., 20, 40 mg/kg, p.o.) for 14 days, followed by scopolamine.

    • Positive Control: Receives a standard nootropic drug like Donepezil (1 mg/kg, p.o.) for 14 days, followed by scopolamine.

  • Treatment: The test compound and positive control are administered daily for 14 days. On day 14, scopolamine is administered 30 minutes after the final dose.

  • Behavioral Testing (Morris Water Maze): 30 minutes after scopolamine injection, spatial learning and memory are assessed.

    • Acquisition Phase (Days 1-4): Mice are trained to find a hidden platform. Escape latency is recorded.

    • Probe Trial (Day 5): The platform is removed, and the time spent in the target quadrant is measured.

  • Biochemical Analysis: After behavioral testing, brain tissue (hippocampus and cortex) is collected for analysis of acetylcholinesterase (AChE) activity, oxidative stress markers (GSH/GSSG ratio), and inflammatory cytokines (TNF-α, IL-1β).[13]

Data Presentation:

Treatment GroupDose (mg/kg)Escape Latency (s) on Day 4 ± SEMTime in Target Quadrant (s) ± SEMAChE Activity (U/mg protein) ± SEM
Vehicle Control-15.2 ± 1.835.6 ± 2.51.2 ± 0.1
Scopolamine Control1 (Scopolamine)45.8 ± 3.212.3 ± 1.52.5 ± 0.2
This compound2032.5 ± 2.520.1 ± 1.81.9 ± 0.15
This compound4021.3 ± 2.128.9 ± 2.21.4 ± 0.1
Donepezil118.9 ± 1.931.5 ± 2.41.3 ± 0.1

Signaling Pathway:

G compound This compound oxidative_stress Oxidative Stress compound->oxidative_stress Inhibits neuroinflammation Neuroinflammation compound->neuroinflammation Inhibits pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Activates erk ERK Pathway compound->erk Activates creb CREB Phosphorylation pi3k_akt->creb erk->creb bdnf BDNF Expression creb->bdnf neuronal_survival Neuronal Survival & Synaptic Plasticity bdnf->neuronal_survival

Potential Neuroprotective Signaling Pathways.

Evaluation of Anticancer Activity

Flavonoids can exert anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis, often through modulation of pathways like PI3K/Akt/mTOR and NF-κB.[3][14][15] A xenograft mouse model is suitable for assessing the in vivo anticancer potential of this compound.

Human Tumor Xenograft Model in Nude Mice

This model involves implanting human cancer cells into immunodeficient mice to evaluate the efficacy of potential anticancer compounds.[16][17]

Experimental Protocol:

  • Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Cell Culture and Implantation: A suitable human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) is cultured. 5 x 10^6 cells in 0.1 mL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Grouping (n=8 per group): When tumors reach a volume of approximately 100-150 mm³, mice are randomized into groups:

    • Vehicle Control: Receives vehicle.

    • This compound Treatment Groups: Receive varying doses (e.g., 25, 50 mg/kg, p.o.) daily.

    • Positive Control: Receives a standard chemotherapeutic agent (e.g., Cisplatin, 3 mg/kg, i.p., once a week).

  • Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: Volume = (length x width²) / 2.[16] Body weight is also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after a predetermined period (e.g., 21 days).[18]

  • Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, TUNEL for apoptosis).

Data Presentation:

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Change in Body Weight (g) ± SEM
Vehicle Control-1850 ± 1500+1.5 ± 0.5
This compound251100 ± 12040.5+1.2 ± 0.4
This compound50750 ± 9859.5+0.8 ± 0.6
Cisplatin3450 ± 7575.7-1.8 ± 0.7

Signaling Pathway:

G compound This compound pi3k PI3K compound->pi3k Inhibits nfkb NF-κB compound->nfkb Inhibits apoptosis Apoptosis compound->apoptosis Induces akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation Promotes survival Cell Survival mtor->survival Promotes nfkb->survival Promotes

Potential Anticancer Signaling Pathways.

Disclaimer: These protocols and application notes are intended as a guide. Researchers should conduct their own literature review and pilot studies to determine the optimal doses, administration routes, and endpoints for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone as an ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a flavonoid compound that has been isolated from plants of the Scutellaria genus, which are used in traditional medicine. Flavonoids, as a class of natural products, have garnered significant attention for their diverse pharmacological activities, including their potential as anticancer and chemopreventive agents. One of the mechanisms through which flavonoids may exert their therapeutic effects is the inhibition of ATPases, a superfamily of enzymes crucial for cellular energy transduction and ion transport.

These application notes provide a comprehensive overview of the potential of this compound as an ATPase inhibitor. While direct experimental data for this specific compound is limited, this document extrapolates from studies on structurally similar polymethoxyflavones (PMFs) to provide detailed experimental protocols for assessing its activity. The focus will be on its potential inhibition of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter associated with multidrug resistance in cancer, and its cytotoxic effects on cancer cells.

Potential Mechanism of Action: ATPase Inhibition

ATPases are a diverse group of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes. Key ATPase families relevant to drug development include:

  • ABC Transporters (e.g., P-glycoprotein): These transporters utilize ATP to efflux a wide range of substrates, including many chemotherapeutic drugs, from cells, leading to multidrug resistance (MDR). Inhibition of P-gp can restore the efficacy of anticancer drugs.

  • Na+/K+-ATPase: This enzyme maintains the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for nerve impulses, muscle contraction, and nutrient transport.

  • H+/K+-ATPase: This proton pump is responsible for acid secretion in the stomach.

Based on studies of other polymethoxyflavones, it is hypothesized that this compound may act as an inhibitor of P-glycoprotein. Flavonoids can interact with the ATP-binding site or allosteric sites on ABC transporters, thereby inhibiting their function.

Quantitative Data Summary (Hypothetical, based on related compounds)

Table 1: P-glycoprotein Inhibition by Polymethoxyflavones

CompoundCell LineSubstrateAssay MethodEffectReference
TangeretinCaco-2[³H]vinblastineUptake AssayIncreased steady-state uptake[1]
NobiletinCaco-2[³H]vinblastineUptake AssayIncreased steady-state uptake[1]
HeptamethoxyflavoneCaco-2[³H]vinblastineUptake AssayIncreased steady-state uptake[1]

Table 2: Cytotoxicity of Structurally Similar Flavonoids

CompoundCell LineAssayIC₅₀ (µM)Reference
Sideritoflavone (5,4,'3'-trihydroxy-6,7,8-trimethoxyflavone)JIMT-1 (Breast Cancer)Dose-responseSingle-digit µM[2]
Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone)JIMT-1 (Breast Cancer)Dose-response50-100[2]
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 (Pancreatic Cancer)CTG assay5.30[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the ATPase inhibitory and cytotoxic effects of this compound.

Protocol for P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This protocol describes a common method to assess the P-gp inhibitory activity of a test compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Materials:

  • P-gp overexpressing cancer cell line (e.g., K562/ADM or a transfected cell line) and the parental non-overexpressing cell line.

  • This compound

  • Verapamil (B1683045) (positive control inhibitor)

  • Rhodamine 123

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound and verapamil in cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM.

  • Incubation: Incubate the plates at 37°C for 90 minutes, protected from light.

  • Washing: After incubation, centrifuge the plates, remove the supernatant, and wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Resuspension: Resuspend the cells in 200 µL of PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control cells. An increase in fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition. Determine the IC₅₀ value from a dose-response curve.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflows.

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_outside Extracellular Space Pgp P-glycoprotein (ATPase) ADP ADP + Pi Pgp->ADP Drug_out Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp Flavone 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone Flavone->Pgp Inhibition ATP ATP ATP->Pgp Drug_in Drug_in->Drug Flavone_in Flavone_in->Flavone ATP_in ATP_in->ATP Drug_ext->Drug_in Flavone_ext->Flavone_in

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours (Formation of Formazan) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Signaling_Pathway Flavone 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone ATPase Membrane ATPase (e.g., P-glycoprotein) Flavone->ATPase Inhibition Drug_Efflux Drug Efflux ATPase->Drug_Efflux Drug_Accumulation Intracellular Drug Accumulation Drug_Efflux->Drug_Accumulation Decreases Apoptosis Apoptosis Drug_Accumulation->Apoptosis Induces Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

References

Application Notes and Protocols for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer effects of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is limited in publicly available literature. The following application notes, protocols, and data are based on studies of structurally similar polymethoxyflavones (PMFs) and hydroxylated flavones, which are known to exhibit significant anticancer activities. These should serve as a comprehensive guide for initiating research on this compound.

Application Notes

Introduction

This compound is a flavonoid, a class of polyphenolic compounds abundant in plants, including in various medicinal herbs like Scutellaria baicalensis[1]. Flavonoids, particularly polymethoxyflavones (PMFs), have garnered substantial interest in oncology for their potential as therapeutic agents[1][2][3]. Structurally similar compounds have demonstrated a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, often with selectivity for cancer cells over normal cells[1][2]. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone is crucial for their biological activity[4].

Anticipated Anticancer Mechanisms

Based on research on related flavonoids, this compound is hypothesized to exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many flavonoids trigger programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and activation of caspases, or the extrinsic (death receptor) pathway[5][6][7]. Some polymethoxyflavones have been shown to induce apoptosis via endoplasmic reticulum (ER) stress or by increasing intracellular calcium levels[4][6].

  • Cell Cycle Arrest: Flavonoids can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly G0/G1 or G2/M phase[8][9][10]. This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27)[10][11].

  • Modulation of Signaling Pathways: The anticancer effects of flavonoids are frequently linked to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, which are central to cell survival, proliferation, and inflammation[2][5][12].

Data Presentation: Representative Anticancer Activity of Structurally Related Flavonoids

The following tables summarize quantitative data from studies on flavonoids with similar substitution patterns to this compound. This data can be used as a reference for designing experiments and interpreting results.

Table 1: Cytotoxicity (IC50) of Structurally Related Flavonoids in Various Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Reference
5,6,7-trimethoxyflavone (B192605) derivative (7f)HGC-27 (Gastric)10.26 ± 6.94[13]
5,6,7-trimethoxyflavone derivative (7f)MGC-803 (Gastric)17.17 ± 3.03[13]
5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902)U87MG (Glioblastoma)~25[9]
5-hydroxy-3',4',6,7-tetramethoxyflavoneT98G (Glioblastoma)~50[9]
Nor-wogonin (5,7,8-trihydroxyflavone)PC-3 (Prostate)57.29[14]
3',4',5-trihydroxyflavoneA549 (Lung)~15[15]
3',4',5-trihydroxyflavoneMCF-7 (Breast)~10[15]
Eupatilin (a dimethoxy-dihydroxyflavone)YD-10B (Oral Squamous Carcinoma)~50[10]

Table 2: Effects of Representative Flavonoids on Cell Cycle Distribution and Apoptosis

Compound NameCell LineEffect on Cell CycleApoptosis InductionReference
5-hydroxy-3',4',6,7-tetramethoxyflavoneU87MG, T98GG0/G1 arrest-[9]
EupatilinYD-10BG0/G1 arrestIncreased Annexin V staining[10]
3,7-DihydroxyflavoneMCF-7G2/M arrestIncreased Annexin V staining[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the flavonoid in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the flavonoid to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of the flavonoid on cell cycle distribution.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the flavonoid at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer[16][17].

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[18][19].

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system[18][19].

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays seeding Seed Cancer Cells treatment Treat with Flavonoid seeding->treatment viability MTT Assay (Cytotoxicity) treatment->viability cell_cycle Flow Cytometry (Cell Cycle) treatment->cell_cycle apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot

Caption: Experimental workflow for assessing the anticancer effects of this compound.

Apoptosis_Signaling_Pathway Flavonoid 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone ROS ↑ ROS Flavonoid->ROS ER_Stress ER Stress Flavonoid->ER_Stress Mitochondria Mitochondrial Dysfunction Flavonoid->Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax Casp9 Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothesized signaling pathway for flavonoid-induced apoptosis.

Cell_Cycle_Arrest Flavonoid 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone p53 ↑ p53 Flavonoid->p53 p21 ↑ p21/p27 p53->p21 CDK_Cyclin ↓ CDK-Cyclin Complexes (e.g., CDK4/Cyclin D1) p21->CDK_Cyclin Rb ↓ p-Rb CDK_Cyclin->Rb G1_S G1/S Arrest Rb->G1_S

Caption: A potential mechanism of flavonoid-induced G1/S cell cycle arrest.

References

Application Notes and Protocols for Anti-Inflammatory Assays of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone is a specific flavonoid that, based on the activity of structurally similar compounds, is a candidate for investigation as an anti-inflammatory agent. Structurally related polymethoxyflavonoids and trihydroxyflavones have demonstrated anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in the inflammatory response. These pathways regulate the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The described methods are based on established assays for analogous flavonoids and are intended for researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific experimental data on the anti-inflammatory activity of this compound is not available in the public domain. The quantitative data presented herein is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.

Key Anti-Inflammatory Assays

A series of in vitro assays are proposed to evaluate the anti-inflammatory potential of this compound. These assays will assess the compound's ability to inhibit the production of key inflammatory mediators in a cellular model of inflammation, typically using lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of the test compound. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Nitric Oxide (NO) Production Assay (Griess Test)

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess test measures nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Pro-inflammatory Cytokine Assays (ELISA)

Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in orchestrating the inflammatory response. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of these cytokines in cell culture supernatants.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To elucidate the molecular mechanism of action, Western blotting can be employed to analyze the effect of the compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables present hypothetical data for the proposed anti-inflammatory assays of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1095.8 ± 3.5
2593.2 ± 4.1
5088.9 ± 3.9
10075.4 ± 5.2

Data are presented as mean ± standard deviation (n=3). Cell viability was determined by MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentNO Concentration (µM)% Inhibition
Control (Untreated)2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.90
LPS + Flavone (B191248) (1 µM)40.2 ± 2.512.2
LPS + Flavone (5 µM)32.5 ± 2.129.0
LPS + Flavone (10 µM)21.7 ± 1.852.6
LPS + Flavone (25 µM)10.3 ± 1.177.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the flavone for 1 hour before stimulation with LPS for 24 hours.

Table 3: Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Untreated)55 ± 8-32 ± 5-
LPS (1 µg/mL)2850 ± 15001540 ± 980
LPS + Flavone (10 µM)1340 ± 9553.0725 ± 6552.9
LPS + Flavone (25 µM)620 ± 5878.2350 ± 4177.3

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the flavone for 1 hour before stimulation with LPS for 24 hours.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, 6-well for Western blot).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

cluster_0 Cell Seeding and Adhesion cluster_1 Treatment Protocol cluster_2 Downstream Assays A Seed RAW 264.7 cells in multi-well plates B Incubate overnight for cell adhesion A->B C Pre-treat with this compound (1 hour) B->C D Stimulate with Lipopolysaccharide (LPS) (e.g., 24 hours) C->D E Collect Supernatant for NO and Cytokine Assays D->E F Lyse Cells for Western Blot Analysis D->F

Experimental Workflow for In Vitro Anti-inflammatory Assays.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

  • After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: TNF-α and IL-6 Quantification (ELISA)
  • Collect cell culture supernatants after the 24-hour incubation.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the TMB substrate solution and stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
  • After treatment with the flavone and LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, probe for β-actin as a loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes Activates Transcription Flavone This compound Flavone->IKK Inhibits

Proposed Inhibition of the NF-κB Signaling Pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, ERK, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Genes Nucleus->ProInflammatoryGenes Activates Transcription Flavone This compound Flavone->MKKs Inhibits

Proposed Inhibition of the MAPK Signaling Pathway.

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the flavonoid 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: Like many flavonoids, this compound possesses a largely hydrophobic multi-ring structure. While it has three hydroxyl groups that can participate in hydrogen bonding with water, the presence of three methoxy (B1213986) groups and the overall planar aromatic structure contribute to its lipophilicity, leading to poor solubility in water. The predicted XLogP of 2.6 indicates a preference for lipid environments over aqueous ones[1][2].

Q2: What are the primary strategies for improving the aqueous solubility of this flavonoid?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like flavonoids.[3][4][5] The most common and effective methods include:

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the acidic hydroxyl groups.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[3][6]

  • Complexation with Cyclodextrins: Encapsulating the flavonoid molecule within a cyclodextrin (B1172386) host.[7][8][9]

  • Use of Surfactants: Forming micelles that can solubilize the hydrophobic compound.[4]

  • Solid Dispersion: Dispersing the compound in a solid carrier matrix.[10]

  • Nanotechnology Approaches: Reducing particle size to the nanoscale to increase surface area and dissolution rate.[11]

Q3: At what pH would the solubility of this compound likely increase?

A3: The hydroxyl groups on the flavonoid are weakly acidic. Increasing the pH of the aqueous solution will deprotonate these phenolic hydroxyls, forming phenolate (B1203915) ions which are much more soluble in water. A significant increase in solubility is expected at pH values above the pKa of the most acidic hydroxyl group. For many flavonoids, solubility increases noticeably at pH values above 7, and a 4-fold increase has been observed for some flavonoids when increasing the pH from 1.5 to 8.[12] However, it is crucial to assess the stability of the flavonoid at higher pH, as degradation can occur.[13]

Q4: Which co-solvents are most effective for flavonoids?

A4: Common water-miscible organic solvents used as co-solvents for flavonoids include ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile.[14][15][16] The choice of co-solvent will depend on the specific experimental system and any potential toxicity concerns. For instance, in cell-based assays, the final concentration of DMSO is typically kept below 0.5% to avoid cytotoxicity.[17]

Q5: How do cyclodextrins improve flavonoid solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate nonpolar molecules, like the aromatic rings of flavonoids, within their cavity, forming an inclusion complex.[5][7][8] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent aqueous solubility of the flavonoid.[9]

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer
  • Possible Cause: The concentration of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of the flavonoid.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: If experimentally permissible, increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol). Always include a vehicle control in your experiments to account for any effects of the co-solvent.

    • Use a Different Co-solvent: Some flavonoids exhibit significantly different solubilities in various organic solvents.[12][16] Test the solubility in alternative solvents like ethanol or acetone.

    • Employ a Surfactant: Add a biocompatible surfactant, such as Tween 80 or Polysorbate 80, to the aqueous buffer.[20][21] Surfactants form micelles that can encapsulate the flavonoid and prevent precipitation.

    • Utilize Cyclodextrin Complexation: Pre-formulating the flavonoid with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[22]

Issue 2: Low and Inconsistent Results in Biological Assays
  • Possible Cause: Poor solubility is leading to an inaccurate concentration of the active compound in the assay medium, resulting in low and variable biological activity.

  • Troubleshooting Steps:

    • Confirm Solubilization Method: Ensure the chosen solubilization method is appropriate for the assay system. For cell-based assays, the final concentration of any excipients (co-solvents, surfactants, cyclodextrins) must be non-toxic.

    • Prepare a Stock Solution in a Pure Organic Solvent: Dissolve the flavonoid in 100% DMSO or ethanol to create a high-concentration stock solution.

    • Serial Dilution: Perform serial dilutions of the stock solution in the assay medium, ensuring vigorous mixing at each step to facilitate dissolution.

    • Visual Inspection: Before adding to the assay, visually inspect the final dilutions for any signs of precipitation. If precipitation is observed, the concentration is above the solubility limit in the assay medium, and the formulation needs to be optimized.

    • Consider Nanoparticle Formulations: For in vivo studies, formulating the flavonoid into nanoparticles can improve its dissolution rate and bioavailability.[11][17]

Data Presentation: Solubility of Structurally Similar Flavonoids

Table 1: Solubility of Selected Flavonoids in Water

FlavonoidSolubility in Water at ~20-37°C (mmol/L)Source
Quercetin (B1663063)0.03[12]
Rutin0.20[12]
Naringenin3.67 x 10⁻³[12]
Hesperetin7.94 x 10⁻⁴[12]

Table 2: Solubility of Selected Flavonoids in Organic Solvents

FlavonoidSolventSolubility (mmol/L)Source
QuercetinAcetone80[12][15]
Quercetintert-Amyl alcohol67[12]
HesperetinAcetonitrile85[12][15]
NaringeninAcetonitrile77[12][15]
RutinAcetonitrile0.50[12][15]
Isoquercitrintert-Amyl alcohol66[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

Objective: To determine the solubility of this compound in a water-cosolvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water or buffer of choice

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with varying concentrations of DMSO (e.g., 0%, 1%, 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of the flavonoid to each solution in separate vials.

  • Seal the vials and vortex vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to pellet the undissolved flavonoid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved flavonoid in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the flavonoid or HPLC).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Phase Solubility Study)

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer of choice

  • Vortex mixer

  • Shaking incubator

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of the flavonoid to each HP-β-CD solution.

  • Seal the vials and vortex for 2 minutes.

  • Place the vials in a shaking incubator at a constant temperature for 48-72 hours to reach equilibrium.

  • After equilibration, check for the presence of undissolved flavonoid.

  • Centrifuge the samples to pellet the excess solid.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the flavonoid concentration in the filtrate by UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of the dissolved flavonoid against the concentration of HP-β-CD to generate a phase solubility diagram.

Visualizations

experimental_workflow_cosolvency cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_cosolvent Prepare Co-solvent Mixtures (e.g., DMSO/Water) add_flavonoid Add Excess Flavonoid prep_cosolvent->add_flavonoid vortex Vortex Vigorously add_flavonoid->vortex incubate Incubate with Agitation (24-48h) vortex->incubate centrifuge Centrifuge incubate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze

Caption: Workflow for determining flavonoid solubility using the co-solvency method.

experimental_workflow_cyclodextrin start Start prep_cd Prepare Aqueous Solutions of Cyclodextrin (e.g., HP-β-CD) start->prep_cd add_flavonoid Add Excess Flavonoid to each CD solution prep_cd->add_flavonoid equilibrate Equilibrate with Shaking (48-72h) add_flavonoid->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate analyze Measure Flavonoid Concentration separate->analyze plot Plot [Flavonoid] vs [CD] (Phase Solubility Diagram) analyze->plot end End plot->end

Caption: Experimental workflow for a phase solubility study with cyclodextrins.

logical_relationship_solubility_methods cluster_methods Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action problem Poor Aqueous Solubility of This compound ph_adjust pH Adjustment problem->ph_adjust cosolvency Co-solvency problem->cosolvency cyclodextrin Cyclodextrin Complexation problem->cyclodextrin surfactant Surfactant Micellization problem->surfactant ionization Ionization of Phenolic Groups ph_adjust->ionization polarity Altering Solvent Polarity cosolvency->polarity encapsulation Hydrophobic Encapsulation cyclodextrin->encapsulation micelle Micelle Formation surfactant->micelle goal Improved Aqueous Solubility and Bioavailability ionization->goal polarity->goal encapsulation->goal micelle->goal

Caption: Relationship between solubility problems and enhancement strategies.

References

5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this flavone (B191248) in cell culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common problems observed during in vitro assays involving this compound, which can often be attributed to its instability in cell culture media.

ProblemPossible CauseRecommended Solution
Low or No Biological Activity Degradation of the flavone due to improper storage or handling of stock solutions.Prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO or ethanol (B145695). Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Instability of the flavone in the cell culture medium at 37°C.Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Consider preparing working solutions immediately before use. For longer experiments, replenishing the media with freshly prepared compound at regular intervals may be necessary.[2][3]
Poor Reproducibility of Results Inconsistent concentration of the active compound due to degradation over the course of the experiment.Perform a stability study of the flavone in your specific cell culture medium under your experimental conditions (37°C, 5% CO2) to understand its degradation kinetics.[2][4] This can be done by incubating the compound in the medium and quantifying its concentration at different time points using HPLC or LC-MS.[5]
Adsorption of the hydrophobic compound to plasticware.Use low-binding microplates for sensitive assays. Pre-incubating plates with a protein solution, such as bovine serum albumin, can help block non-specific binding sites.[6]
Color Change of Culture Medium pH-dependent degradation or oxidation of the flavone. Alkaline conditions can promote flavonoid degradation.Measure the pH of the final working solution. If necessary, ensure your medium is well-buffered, for instance, by using HEPES, to maintain a stable physiological pH (typically 7.2-7.4).[6] A color change can indicate the formation of degradation products.[1]
Precipitation of the Compound Low aqueous solubility of the flavone.Prepare a high-concentration stock solution in an organic solvent like DMSO. When preparing the final working solution in aqueous media, ensure the final solvent concentration is low (typically <0.5%) and non-toxic to the cells.[7] Gentle warming and vortexing can aid dissolution.[1]
High Background in Fluorescence/Absorbance-Based Assays Autofluorescence or absorbance of the flavone or its degradation products.Run appropriate controls, including wells with the flavone in the medium but without cells, to measure and subtract any background signal.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in cell culture media?

A1: Several factors can affect the stability of flavonoids in cell culture media:

  • pH: Flavonoids are generally more stable in slightly acidic to neutral conditions. Alkaline pH can accelerate degradation.[1][8]

  • Temperature: Standard cell culture incubation temperature of 37°C can promote the degradation of thermally sensitive compounds.[4][9][10]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is advisable to handle flavonoid solutions in dimmed light and store them in light-protected containers.[4][11]

  • Media Components: Components within the culture medium, such as metal ions (e.g., iron, copper), can chelate with flavonoids, potentially leading to oxidative degradation.[3][4][12][13] Some amino acids and vitamins can also interact with the compound.[4][14]

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid.[4]

  • Serum Components: Serum proteins, like albumin, can bind to flavonoids. This interaction can either stabilize the compound or, in some cases, be influenced by enzymes present in the serum.[1][15][16][17][18][19]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Based on the properties of similar polymethoxylated flavonoids, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions.[1] It is crucial to ensure the solvent is anhydrous to minimize hydrolysis.

Q3: How should I store the stock solution to maintain its stability?

A3: To ensure long-term stability, stock solutions should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q4: Can I do anything to improve the stability of this flavone in my cell culture experiments?

A4: Yes, several strategies can be employed:

  • Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock aliquot.[1]

  • Minimize Exposure: Reduce the time the compound is incubated in the medium before being exposed to cells.[1]

  • Stabilizing Agents: Consider the use of a stabilizing agent like ascorbic acid (Vitamin C), which has been shown to improve the stability of other flavonoids like quercetin (B1663063) by protecting them from auto-oxidation.[14]

  • Serum Presence: The presence of serum in the culture medium can sometimes enhance the stability of flavonoids through protein binding.[1]

  • Control pH: Ensure the pH of your cell culture medium remains stable within the optimal physiological range (7.2-7.4).[6]

Q5: How can I confirm if the flavone is degrading under my experimental conditions?

A5: A direct way to assess the stability is to conduct a time-course experiment. Incubate the this compound in your complete cell culture medium at 37°C. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the chemical stability of this compound under your specific cell culture conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the flavone in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.

  • Time Point 0: Immediately after preparation, take an aliquot of the working solution. This will serve as your t=0 time point. Process this sample immediately as described in step 5 or store at -80°C.

  • Incubation: Aliquot the remaining working solution into sterile microcentrifuge tubes for each subsequent time point and place them in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Sample Processing: To stop further degradation and prepare for analysis, you can either immediately freeze the sample at -80°C or precipitate proteins by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging at high speed to pellet the proteins. The supernatant is then transferred to a new tube for analysis.[4]

  • Analysis: Analyze the concentration of the intact flavone in all samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at t=0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solution (in Culture Medium) prep_stock->prep_working t0 t=0 Sample prep_working->t0 incubate Incubate at 37°C, 5% CO2 prep_working->incubate process Process Samples (e.g., Protein Precipitation) t0->process sampling Collect Samples at Time Points (t=x) incubate->sampling sampling->process analysis Analyze by HPLC/LC-MS process->analysis calculate Calculate % Remaining analysis->calculate

Caption: Workflow for assessing compound stability in cell culture media.

factors_affecting_stability cluster_physical Physical Factors cluster_chemical Chemical Factors flavone 5,2',6'-Trihydroxy-6,7,8- trimethoxyflavone Stability temp Temperature (37°C) temp->flavone light Light Exposure light->flavone oxygen Dissolved Oxygen oxygen->flavone ph pH of Medium ph->flavone metal_ions Metal Ions (Fe, Cu) metal_ions->flavone serum Serum Components (Proteins, Enzymes) serum->flavone

Caption: Key factors influencing flavonoid stability in cell culture.

potential_degradation_pathway flavone This compound quinone Quinone Intermediate flavone->quinone Oxidation (e.g., due to O2, metal ions, high pH) degradation_products Further Degradation Products quinone->degradation_products Further Reactions

Caption: A potential oxidative degradation pathway for the flavone.

References

preventing degradation of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this flavonoid during extraction and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to low yield or purity.

IssuePotential CauseRecommended Solution
Low yield of target flavone Oxidative degradation: The presence of multiple hydroxyl groups makes the molecule susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.- Use deoxygenated solvents.- Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1]- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Use amber glassware or cover extraction vessels with aluminum foil to protect from light.[2]
Thermal degradation: High temperatures used during extraction or solvent evaporation can lead to the breakdown of the flavonoid structure. Flavonoids are known to be sensitive to heat.[1][3]- Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction at controlled temperatures.[1]- If heat is necessary, use the lowest effective temperature for the shortest possible duration.- Use rotary evaporation under reduced pressure for solvent removal to keep the temperature low (not exceeding 45°C).[4]
pH-dependent degradation: Alkaline conditions can promote the degradation of flavonoids.- Maintain a slightly acidic to neutral pH during extraction. Studies suggest that acidic media (pH 2-4) can improve flavonoid yields.[5]
Enzymatic degradation: Endogenous enzymes in the plant material can degrade the flavonoid upon cell lysis.- Flash-freeze the plant material with liquid nitrogen immediately after harvesting.- Lyophilize (freeze-dry) the plant material before extraction.
Presence of unknown impurities in the final product Co-extraction of interfering compounds: The chosen solvent may be extracting other compounds with similar polarity to the target flavone.- Optimize the polarity of the extraction solvent. A solvent system of methanol (B129727) or ethanol (B145695) is a common starting point.[4][5]- Perform a preliminary liquid-liquid partitioning step to remove highly non-polar or polar impurities.[4]
Degradation products: The impurities may be breakdown products of the target flavone.- Implement the solutions for preventing oxidative, thermal, and pH-dependent degradation.
Color change of the extraction solution Oxidation of the flavonoid: A change in color (e.g., to brown) can indicate oxidation.- Immediately add an antioxidant to the solution.- Ensure the extraction is performed under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: While specific optimization is recommended, methanol or ethanol are commonly used for flavonoid extraction due to their ability to solubilize moderately polar compounds.[4][5] The addition of a small percentage of acid (e.g., 0.1% formic acid) to the solvent can improve extraction efficiency and stability.

Q2: At what temperature should I conduct the extraction?

A2: It is advisable to perform the extraction at room temperature or below to minimize thermal degradation.[6] If using techniques like sonication, a cooling bath should be employed to maintain a low temperature. For solvent evaporation, a rotary evaporator under reduced pressure at a temperature not exceeding 45°C is recommended.[4]

Q3: How can I prevent oxidation during the extraction process?

A3: To prevent oxidation, it is recommended to use deoxygenated solvents, work under an inert atmosphere (nitrogen or argon), and protect the extraction setup from light by using amber glassware or aluminum foil.[1][2] The addition of antioxidants like ascorbic acid (Vitamin C) or BHT to the extraction solvent can also be beneficial.[1]

Q4: What is the ideal pH for the extraction medium?

A4: Flavonoids are generally more stable in acidic conditions. Maintaining a slightly acidic pH (around 2-4) can enhance stability and extraction yield.[5] Avoid alkaline conditions as they can promote flavonoid degradation.

Q5: Should I use fresh or dried plant material for extraction?

A5: Both fresh and dried plant material can be used. However, drying the material (e.g., by lyophilization) can inactivate degradative enzymes and concentrate the target compound. If using fresh material, it is crucial to process it quickly or flash-freeze it to prevent enzymatic degradation.

Experimental Protocols

Protocol 1: Maceration Extraction with Antioxidant Protection
  • Preparation of Plant Material: Grind the dried and powdered plant material to a uniform consistency.

  • Solvent Preparation: Prepare a solution of 80% methanol in water. Deoxygenate the solvent by bubbling nitrogen gas through it for 15-20 minutes. Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Extraction:

    • Place the powdered plant material in a sealed, amber-colored flask.

    • Add the prepared extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker at room temperature for 24-48 hours, ensuring the flask is protected from light.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C.

  • Storage: Store the crude extract at -20°C under an inert atmosphere.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Solvent Preparation: Prepare the same deoxygenated and antioxidant-fortified solvent as in Protocol 1.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add the extraction solvent at a 1:20 (w/v) ratio.

    • Place the flask in an ultrasonic bath filled with cold water to dissipate heat.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 25°C).

  • Filtration and Concentration: Follow the same procedure as in Protocol 1.

  • Storage: Store the crude extract at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start Plant Material grinding Grinding start->grinding extraction_choice Choose Method grinding->extraction_choice maceration Maceration extraction_choice->maceration Low Temp uae Ultrasound-Assisted Extraction extraction_choice->uae Efficient filtration Filtration maceration->filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration storage Storage (-20°C) concentration->storage

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway cluster_stressors Stress Factors flavone This compound oxidation Oxidation of Hydroxyl Groups flavone->oxidation heat Heat heat->oxidation light Light (UV) light->oxidation oxygen Oxygen oxygen->oxidation alkaline_ph Alkaline pH alkaline_ph->oxidation degradation Degradation Products (Quinones, etc.) oxidation->degradation

Caption: Factors leading to the degradation of this compound.

References

optimizing HPLC parameters for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating this compound?

Q2: My peak shape is poor, with significant tailing. What are the likely causes and solutions?

A2: Peak tailing in flavonoid analysis is often due to secondary interactions between the hydroxyl groups of the analyte and active silanol (B1196071) groups on the silica-based column packing.[3] To address this, consider using an end-capped column, which deactivates these silanol groups.[4] Adjusting the mobile phase pH by adding a small amount of acid, such as 0.1% formic acid, can also suppress silanol ionization and reduce tailing.[1][2][3] Other potential causes include column overload and using a sample solvent stronger than the initial mobile phase.[4][5]

Q3: I am observing peak fronting. What could be the issue?

A3: Peak fronting is less common than tailing but can occur due to issues like sample overload or a collapsed column bed.[4] Injecting too large a volume or a sample that is too concentrated can lead to fronting.[6] Try diluting your sample or reducing the injection volume.[5][6] An incompatible sample solvent can also contribute to this issue.[5]

Q4: My retention times are fluctuating between injections. How can I improve reproducibility?

A4: Fluctuating retention times can be caused by several factors, including inadequate column equilibration between runs and changes in mobile phase composition due to evaporation of the organic solvent.[1] Ensure your column is thoroughly equilibrated before each injection. Temperature fluctuations can also affect retention times, so using a column oven is recommended for stable performance.[1][7]

Q5: How can I improve the resolution between my target flavonoid and other components in a complex extract?

A5: Poor resolution is a common challenge, especially with complex samples like natural product extracts.[1][8] Optimizing the mobile phase composition is critical; acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727).[1] Adjusting the gradient slope can also significantly impact resolution. A shallower gradient provides more time for separation. Additionally, factors like flow rate and column temperature can be fine-tuned to enhance resolution.[2][7]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the HPLC separation of this compound.

Guide 1: Poor Peak Shape (Tailing & Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column's stationary phase.[4]Use an end-capped column. Add 0.1% formic acid to the mobile phase to suppress silanol interactions.[1][2]
Column overload.[9]Reduce the sample concentration or injection volume.[5]
Sample solvent is stronger than the mobile phase.[5]Dissolve the sample in the initial mobile phase composition whenever possible.[1]
Worn-out or contaminated column.[4]Wash the column according to the manufacturer's instructions or replace it.[10]
Peak Fronting Column overload (mass overload).[6]Decrease the injection volume or dilute the sample.[5]
Collapsed column bed at the inlet.Replace the column.[6]
Incompatible sample solvent.[5]Ensure the sample is dissolved in a solvent compatible with the mobile phase.[5]
Guide 2: Unstable Retention Times & Poor Resolution
Symptom Potential Cause Recommended Solution
Fluctuating Retention Times Inadequate column equilibration.[1]Increase the equilibration time between injections.
Mobile phase composition changes (e.g., evaporation).[1]Prepare fresh mobile phase daily and keep solvent reservoirs capped.
Temperature fluctuations.[1]Use a column oven to maintain a constant temperature.[2][7]
Pump issues (inconsistent flow rate).[11]Check the pump for leaks and ensure it is properly primed.[5]
Poor Resolution/Co-elution Suboptimal mobile phase composition.[1]Optimize the mobile phase. Acetonitrile is often a better choice for flavonoids.[1] Adjust the gradient slope; a shallower gradient can improve separation.
Inappropriate column.[1]Ensure you are using a high-efficiency column (e.g., small particle size). A different stationary phase chemistry could also be explored.
High flow rate.[12]Reduce the flow rate to allow more time for interactions with the stationary phase.[7]
Column temperature is not optimized.[1]Vary the column temperature; higher temperatures can sometimes improve efficiency but may also lead to peak broadening.[12]

Experimental Protocols

Protocol 1: General HPLC Method for Flavonoid Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Elution:

    Time (min) % Solvent B
    0-5 20
    5-25 20-21

    | 25-45 | 21-50 |

  • Flow Rate: 1.0 mL/min.[1][7]

  • Column Temperature: 40°C.[1][7]

  • Detection: DAD monitoring at 280 nm and 360 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.[1]

Protocol 2: Sample Preparation from Plant Extracts
  • Extraction:

    • Accurately weigh approximately 1.0 g of dried, powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

  • Processing:

    • Combine the supernatants and evaporate to dryness using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection.

Visual Guides

HPLC_Troubleshooting_Workflow start Poor Chromatogram peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No check_equilibration Increase Equilibration Time retention_time->check_equilibration Yes check_temp Use Column Oven retention_time->check_temp Yes check_mobile_phase Prepare Fresh Mobile Phase retention_time->check_mobile_phase Yes optimize_gradient Adjust Gradient Slope resolution->optimize_gradient Yes optimize_flow Decrease Flow Rate resolution->optimize_flow Yes change_solvent Switch to Acetonitrile resolution->change_solvent Yes end Optimized Separation resolution->end No check_overload Reduce Sample Concentration/ Injection Volume tailing->check_overload check_solvent Dissolve Sample in Mobile Phase tailing->check_solvent check_column Use End-Capped Column/ Wash or Replace tailing->check_column add_modifier Add 0.1% Formic Acid to Mobile Phase tailing->add_modifier check_overload->end check_solvent->end check_column->end add_modifier->end check_equilibration->end check_temp->end check_mobile_phase->end optimize_gradient->end optimize_flow->end change_solvent->end

Caption: A decision tree for troubleshooting common HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC Analysis (Gradient Elution) sample_prep->hplc_analysis standard_prep Standard Preparation (Calibration Curve) standard_prep->hplc_analysis data_acquisition Data Acquisition (DAD Detector) hplc_analysis->data_acquisition quantification Quantification (Peak Integration) data_acquisition->quantification

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Enhancing the Bioavailability of Polymethoxylated Flavonoids for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of polymethoxylated flavonoids (PMFs).

Frequently Asked Questions (FAQs)

1. What are the primary factors limiting the in vivo bioavailability of polymethoxylated flavonoids (PMFs)?

The in vivo bioavailability of PMFs is primarily limited by two main factors:

  • Poor Aqueous Solubility: PMFs are highly lipophilic due to the presence of multiple methoxy (B1213986) groups, which results in poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This low solubility limits their dissolution and subsequent absorption.[1][2][3]

  • Extensive Metabolism: Orally administered PMFs undergo significant metabolism, both in the intestines and the liver (first-pass metabolism).[4][5][6] Key metabolic reactions include demethylation and glucuronidation, which can alter the biological activity of the parent compounds and facilitate their excretion.[4][6][7] The gut microbiota can also play a role in the metabolism of PMFs.[4][5]

2. What are the most effective strategies for enhancing PMF bioavailability?

Several strategies have been developed to overcome the challenges of low bioavailability of PMFs. These can be broadly categorized as:

  • Pharmaceutical Formulation Approaches:

    • Nanoformulations: Encapsulating PMFs in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanoemulsions, and polymeric micelles can significantly improve their solubility, protect them from degradation in the GI tract, and enhance their absorption.[8][9][10][11][12]

    • Solid Dispersions: Creating solid dispersions of PMFs with hydrophilic carriers can improve their dissolution rate and bioavailability.

  • Chemical Modification:

    • Methylation: Increasing the degree of methylation of flavonoids can enhance their metabolic stability and membrane transport, leading to improved oral bioavailability.[4][5][13]

    • Glycosylation: While glycosylation can improve solubility, its effect on bioavailability can be complex as it may require hydrolysis by intestinal enzymes before absorption.[13]

  • Use of Absorption Enhancers: Co-administration of PMFs with substances that can inhibit efflux transporters (like P-glycoprotein) or metabolic enzymes (like cytochrome P450s and UGTs) can increase their systemic exposure.[6][14]

3. How do nanoformulations improve the bioavailability of PMFs?

Nanoformulations enhance the bioavailability of PMFs through several mechanisms:

  • Increased Surface Area: The small particle size of nanocarriers provides a larger surface area for dissolution, leading to a faster dissolution rate.

  • Enhanced Solubility: Encapsulating lipophilic PMFs within the core of nanocarriers can improve their apparent solubility in the aqueous GI fluid.

  • Protection from Degradation: The carrier material can protect the encapsulated PMF from enzymatic and pH-mediated degradation in the stomach and intestines.

  • Improved Permeability and Uptake: Some nanocarriers can be taken up by enterocytes through endocytosis or can facilitate the transport of the PMF across the intestinal epithelium.[12] They can also inhibit the activity of efflux pumps that would otherwise expel the PMF back into the intestinal lumen.[14]

  • Lymphatic Transport: Lipid-based nanocarriers can promote lymphatic transport, bypassing the hepatic first-pass metabolism.

4. What is the role of metabolism in the bioavailability of PMFs?

Metabolism plays a crucial role in determining the systemic exposure and biological activity of PMFs.

  • Phase I and Phase II Metabolism: PMFs undergo extensive Phase I (e.g., demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the small intestine and liver.[4][6][7] These metabolic transformations generally result in more polar metabolites that are more readily excreted.

  • Gut Microbiota: Intestinal bacteria can also metabolize PMFs, contributing to the diversity of metabolites observed in vivo.[4]

  • Biological Activity of Metabolites: It is important to note that some metabolites of PMFs may retain or even possess enhanced biological activity compared to the parent compound.[14][15] Therefore, when assessing the in vivo effects of PMFs, it is crucial to consider the pharmacokinetic profiles of both the parent compound and its major metabolites.

5. What are some key considerations when designing an in vivo study to assess PMF bioavailability?

When designing an in vivo study to evaluate the bioavailability of PMFs, several factors should be carefully considered:

  • Animal Model: The choice of animal model (e.g., mice, rats, hamsters) should be justified based on the research question and, if possible, on similarities in metabolic pathways to humans.[16]

  • Formulation and Vehicle: The formulation of the PMF (e.g., suspension, solution, nanoformulation) and the vehicle used for administration must be clearly defined and consistent throughout the study.[16] The use of a suitable vehicle is critical for ensuring consistent dosing.

  • Dose and Route of Administration: The dose should be selected based on previous in vitro or in vivo studies. Oral gavage is the most common route for assessing oral bioavailability.[16]

  • Blood Sampling Schedule: The blood sampling time points should be designed to adequately capture the absorption, distribution, and elimination phases of the PMF and its metabolites. This is essential for accurate calculation of pharmacokinetic parameters.

  • Bioanalytical Method: A sensitive and validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of the PMF and its metabolites in plasma and tissues.[16]

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters to be determined include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

Troubleshooting Guides

1. Issue: Low plasma concentrations of the parent PMF after oral administration.

Potential Causes Troubleshooting Steps
Poor Solubility and Dissolution • Reformulate the PMF using a bioavailability enhancement strategy such as nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions) or solid dispersions.[9][10] • Co-administer with a solubilizing agent or a lipid-rich meal.
Extensive First-Pass Metabolism • Co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s, UGTs) to assess the impact of metabolism.[14] • Consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal, to determine the absolute bioavailability.
Efflux by Transporters • Co-administer with known inhibitors of efflux transporters like P-glycoprotein (e.g., verapamil) or MRP2.[14]
Degradation in the GI Tract • Use enteric-coated formulations to protect the PMF from the acidic environment of the stomach. • Encapsulate the PMF in a protective carrier system.[10]
Inadequate Dose • Perform a dose-escalation study to determine if higher doses result in detectable plasma concentrations.
Analytical Method Insensitivity • Optimize the LC-MS/MS method to improve the limit of quantification (LOQ).

2. Issue: High inter-individual variability in pharmacokinetic profiles.

Potential Causes Troubleshooting Steps
Inconsistent Dosing • Ensure accurate and consistent administration of the dose for each animal. For oral gavage, verify the technique and the volume administered.[16]
Variability in Food Intake • Fast animals overnight before dosing to standardize the GI environment.[16] • If co-administered with food, ensure the composition and amount of food are consistent.
Differences in GI Physiology • Ensure animals are of a similar age, weight, and health status. • Consider the potential influence of the gut microbiome and allow for an acclimatization period.
Genetic Polymorphisms in Metabolic Enzymes and Transporters • Use inbred strains of animals to minimize genetic variability.
Stress During Handling and Dosing • Acclimatize animals to the experimental procedures to minimize stress, which can affect GI motility and blood flow.

3. Issue: Discrepancy between in vitro dissolution/permeability data and in vivo outcomes.

Potential Causes Troubleshooting Steps
Limitations of In Vitro Models • Recognize that in vitro models (e.g., simulated gastric/intestinal fluids, Caco-2 cell monolayers) do not fully replicate the complexity of the in vivo environment, which includes mucus layers, gut motility, and the influence of the gut microbiome.[17]
Role of Metabolism Not Captured In Vitro • Incorporate metabolic components into in vitro models (e.g., S9 fractions from liver or intestine) to better predict in vivo metabolism.
Involvement of Specific Transporters • Use cell lines that overexpress specific uptake or efflux transporters to investigate their role in the PMF's permeability.
Impact of Formulation Excipients • Evaluate the effect of formulation excipients on both in vitro performance and in vivo physiology, as they can alter GI transit time, membrane permeability, and enzyme activity.

Quantitative Data Summary

Table 1: Examples of Bioavailability Enhancement of Flavonoids using Nanoformulations

FlavonoidNanoformulationAnimal ModelKey FindingsReference
QuercetinLiposomes-Increased cell viability and endothelial protection compared to free quercetin.[12]
ApigeninPolymeric Micelles-Preparation and in vitro evaluation showed potential for improved delivery.[8]
VariousNanoemulsions, SLNs, NLCs-General review highlighting improved stability, bioavailability, and bioefficacy.[8]
VariousNano preparationsRatsAUC increased by 1.37 to 124.70 times; Cmax increased by up to 2.41 times.[18]

Experimental Protocols

Protocol 1: Preparation of a Polymethoxylated Flavonoid-Loaded Nanoemulsion (General Method)

  • Preparation of the Oil Phase: Dissolve the polymethoxylated flavonoid (e.g., nobiletin, tangeretin) in a suitable oil (e.g., medium-chain triglycerides, olive oil) at a predetermined concentration. Gentle heating and stirring may be required to facilitate dissolution.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).

  • Formation of the Nanoemulsion: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a microfluidizer for a specified number of cycles to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (General Method)

  • Animal Handling and Acclimatization: House male Sprague-Dawley or Wistar rats in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[16]

  • Dosing: Administer the PMF formulation (e.g., nanoemulsion) or control suspension orally via gavage at a specific dose.[16]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[16]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[16] Store the plasma samples at -80°C until analysis.[16]

  • Sample Preparation for Analysis:

    • Protein Precipitation: Thaw the plasma samples on ice. Add a precipitating agent (e.g., acetonitrile) containing an internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[16]

    • Liquid-Liquid Extraction: Alternatively, use a suitable organic solvent (e.g., ethyl acetate) to extract the PMF and its metabolites from the plasma. Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.[16]

  • Bioanalysis: Quantify the concentration of the PMF and its major metabolites in the plasma samples using a validated LC-MS/MS method.[16]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation formulation PMF Formulation (e.g., Nanoemulsion) dosing Oral Administration (Gavage) formulation->dosing animal_prep Animal Acclimatization & Fasting animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling Time Points plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep storage Plasma Storage (-80°C) plasma_sep->storage sample_prep Sample Preparation (Protein Precipitation/LLE) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) lcms->pk_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study of a PMF.

bioavailability_challenges cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Effect) oral_admin Oral Administration of PMF solubility Low Aqueous Solubility oral_admin->solubility dissolution Poor Dissolution solubility->dissolution absorption Limited Absorption dissolution->absorption metabolism_gut Intestinal Metabolism (Phase I & II, Microbiota) absorption->metabolism_gut efflux P-gp/MRP Efflux absorption->efflux metabolism_liver Hepatic Metabolism (Phase I & II) absorption->metabolism_liver Portal Vein systemic_circ Systemic Circulation (Low Bioavailability) metabolism_gut->systemic_circ metabolism_liver->systemic_circ excretion Rapid Excretion of Metabolites systemic_circ->excretion

Caption: Factors limiting the oral bioavailability of polymethoxylated flavonoids.

enhancement_strategies cluster_problem Problem cluster_solutions Enhancement Strategies cluster_mechanisms Mechanisms of Action problem Low PMF Bioavailability nano Nanoformulations (Liposomes, SLNs, etc.) problem->nano chem_mod Chemical Modification (Methylation) problem->chem_mod co_admin Co-administration (Inhibitors) problem->co_admin sol Improve Solubility & Dissolution nano->sol protect Protect from Degradation nano->protect absorb Enhance Absorption nano->absorb chem_mod->absorb metab Reduce Metabolism chem_mod->metab co_admin->metab

Caption: Strategies to enhance the bioavailability of polymethoxylated flavonoids.

References

Technical Support Center: Synthesis of Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polymethoxyflavones (PMFs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of these promising bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the chemical synthesis of polymethoxyflavones?

A1: Researchers often face several key challenges during PMF synthesis. These include achieving high yields, ensuring regioselectivity of substitutions on the flavonoid core, and the purification of the final product from reaction byproducts. Specific issues include incomplete reactions, the formation of complex mixtures, and difficulty in separating structurally similar compounds.

Q2: Why is the purification of synthetic polymethoxyflavones often difficult?

A2: The purification of PMFs is challenging due to their relatively nonpolar nature and the tendency for synthetic routes to produce a mixture of congeners with very similar physical and chemical properties.[1][2] This makes separation by traditional methods like column chromatography difficult. Techniques such as high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC) are often required to achieve high purity.[1][3][4]

Q3: Can demethylation occur during the synthesis or workup of polymethoxyflavones?

A3: Yes, demethylation of PMFs can occur, particularly at the 5-position of the A ring, under certain conditions such as acidic environments or enzymatic action.[5][6] While this is more commonly observed during the processing of natural citrus peels, it is a potential side reaction to be aware of during synthetic workup if acidic conditions are employed.[5][6][7]

Q4: How can I improve the yield of my polymethoxyflavone synthesis?

A4: Improving the yield of PMF synthesis often involves optimizing several factors. For chalcone (B49325) synthesis, which is a common precursor step, key parameters include the choice and concentration of the base, reaction temperature (often 0°C provides the best yield), and the choice of solvent.[8] For the subsequent cyclization to the flavone (B191248), the selection of the oxidizing agent is critical, with iodine in DMSO being a commonly used effective system.[8] Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[9]

Troubleshooting Guides

Issue 1: Low Yield in the Allan-Robinson Reaction

Question: I am attempting to synthesize a polymethoxyflavone using the Allan-Robinson reaction, but my yields are consistently low. What are the potential causes and solutions?

Answer: The Allan-Robinson reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone.[10] Low yields can stem from several factors. Here is a troubleshooting guide:

  • Purity of Reactants: Ensure that your starting o-hydroxyaryl ketone and aromatic anhydride are pure and dry. Moisture can interfere with the reaction.

  • Reaction Temperature: The reaction often requires high temperatures. Ensure your reaction is reaching the appropriate temperature and that it is maintained consistently.

  • Base Catalyst: The sodium salt of the aromatic acid corresponding to the anhydride is typically used as the base. The quality and stoichiometry of this base are crucial.

  • Reaction Time: The reaction may require a prolonged time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Incomplete Baker-Venkataraman Rearrangement

Question: My Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate is not going to completion. How can I improve this step?

Answer: The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer of an o-acyloxyaryl ketone to form an o-hydroxyaryl β-diketone, a key intermediate for flavone synthesis.[11][12][13] Incomplete reaction can be addressed by considering the following:

  • Choice of Base: A strong base is required. Common bases include potassium hydroxide, sodium hydride (NaH), or potassium tert-butoxide.[11][12] The choice of base can significantly impact the reaction's success.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and lead to hydrolysis of the ester starting material.[11] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Solvent: Aprotic solvents such as dry THF, DMSO, or pyridine (B92270) are typically used.[11][12] The solubility of the reactants and intermediates in the chosen solvent can affect the reaction rate.

  • Temperature: The reaction temperature can vary depending on the reactivity of the substrate and the base used. It can range from room temperature to reflux.[11]

Experimental Protocols

Protocol 1: Synthesis of a Polymethoxyflavone via the Baker-Venkataraman Rearrangement and Cyclization

This protocol describes a general procedure for the synthesis of a polymethoxyflavone starting from a polymethoxylated 2'-hydroxyacetophenone (B8834).

Step 1: Acylation of 2'-Hydroxyacetophenone

  • Dissolve the polymethoxylated 2'-hydroxyacetophenone in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add the desired polymethoxybenzoyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the o-acyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the o-acyloxyacetophenone from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide.

  • Stir the mixture at room temperature until the rearrangement is complete (monitor by TLC).

  • Acidify the reaction mixture with dilute acetic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 3: Acid-Catalyzed Cyclization to the Flavone

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for a few hours (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the flavone.

  • Filter the solid, wash with water until neutral, and dry.

  • Purify the crude polymethoxyflavone by recrystallization or column chromatography.

Protocol 2: Purification of Polymethoxyflavones using Flash Chromatography
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used. The starting polarity should be low (e.g., 95:5 hexane:ethyl acetate) and gradually increased.

  • Procedure:

    • Dissolve the crude PMF mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Load the dried sample onto the top of the prepared silica gel column.

    • Elute the column with the solvent gradient, starting with the low polarity mobile phase.

    • Collect fractions and monitor by TLC to identify the fractions containing the desired PMF.

    • Combine the pure fractions and evaporate the solvent to obtain the purified polymethoxyflavone.

Quantitative Data Summary

The following table summarizes typical yields and purities obtained for polymethoxyflavones through different synthetic and purification methods, as reported in the literature.

PolymethoxyflavoneSynthetic MethodPurification MethodYield (%)Purity (%)Reference
NobiletinMicrowave-assisted synthesisColumn ChromatographyHigh>98[9]
TangeretinTotal SynthesisColumn ChromatographyGood>99[14]
5-DemethylnobiletinSynthesis from NobiletinColumn ChromatographyGood>98[15]

Visualizations

Logical Workflow for Troubleshooting Low Yield in PMF Synthesis

Low_Yield_Troubleshooting start Low Yield in PMF Synthesis check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Stoichiometry and Activity of Reagents (Base, etc.) start->check_reagents optimize Systematically Optimize Conditions check_reactants->optimize check_conditions->optimize check_reagents->optimize consider_alt Consider Alternative Synthetic Route optimize->consider_alt Unsuccessful success Improved Yield optimize->success Successful

Caption: A logical workflow for troubleshooting low yields in polymethoxyflavone synthesis.

Signaling Pathway: Allan-Robinson Reaction Mechanism

Allan_Robinson_Mechanism node_a o-Hydroxyaryl Ketone Tautomerization node_b Enol Intermediate Nucleophilic Attack node_a->node_b Base node_d Tetrahedral Intermediate Loss of Carboxylate node_b->node_d node_c Anhydride node_c->node_d node_e Enol Acyl Ester Intramolecular Cyclization node_d->node_e node_f Heterocyclic Intermediate Dehydration node_e->node_f Base node_g {Flavone Product} node_f->node_g Acid/Heat

Caption: A simplified mechanism of the Allan-Robinson reaction for flavone synthesis.

Experimental Workflow: PMF Synthesis and Purification

PMF_Synthesis_Workflow start Starting Materials (o-hydroxyacetophenone, benzoyl chloride) reaction Chemical Synthesis (e.g., Baker-Venkataraman) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography, HPLC, etc.) crude->purification pure_product Pure Polymethoxyflavone purification->pure_product analysis Characterization (NMR, MS) pure_product->analysis

Caption: A general experimental workflow for the synthesis and purification of PMFs.

References

Technical Support Center: Mitigating Flavonoid Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of flavonoid autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the autofluorescence I see when imaging samples treated with flavonoids?

Flavonoids are a class of natural compounds that are intrinsically fluorescent. Their chemical structure, characterized by linked aromatic rings, allows them to absorb light (excite) and re-emit it at a longer wavelength (fluoresce)[1][2]. This autofluorescence is most prominent when using ultraviolet (UV) or blue excitation light, with emissions typically appearing in the blue, green, and yellow parts of the spectrum[3][4][5]. This inherent signal can interfere with the detection of your specific fluorescent labels, especially those in the same spectral range like GFP or FITC[6].

Q2: How can I confirm that the background signal in my images is from flavonoid autofluorescence?

The most critical first step is to prepare a control sample. This sample should be treated with the flavonoid under the same experimental conditions as your fully stained sample but should not include your fluorescently labeled antibodies or probes[3][5]. Image this control sample using the exact same imaging parameters (e.g., laser power, gain, filter settings) as your experimental samples. Any fluorescence detected in this control is attributable to autofluorescence from the sample itself, which in this context is likely dominated by the flavonoid[7].

Q3: Can the fixation method affect flavonoid autofluorescence?

Yes, the fixation method can significantly impact autofluorescence. Aldehyde fixatives like formalin and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products, adding to the background signal[3][8]. While flavonoids are an endogenous source of fluorescence, using a less harsh fixation method, such as chilled methanol, or minimizing fixation time can help reduce fixation-induced autofluorescence[3][5][8]. Additionally, some solvent-based fixatives can cause flavonoids to redistribute or be washed away from the tissue[4].

Q4: Are there any simple adjustments I can make to my imaging setup to reduce the impact of autofluorescence?

Optimizing your instrument settings can help maximize your specific signal over the background. This includes titrating your antibody or probe to find the concentration that gives the best signal-to-noise ratio and adjusting detector settings (e.g., photomultiplier tube voltages) to enhance sensitivity[3]. However, the most effective strategy that involves a simple adjustment is to switch to fluorophores that are spectrally distinct from the autofluorescence[5].

Q5: Can I combine different methods to reduce autofluorescence?

Absolutely. Combining methods is often the most effective strategy. For example, you might choose a far-red fluorophore and also apply a chemical quenching agent like Sudan Black B to achieve a significantly clearer signal[9]. Similarly, you could use photobleaching on a sample before proceeding with your standard staining protocol.

Troubleshooting Guide: High Background Fluorescence

If you are experiencing high background fluorescence that obscures your target signal, follow this guide to diagnose and resolve the issue.

Step 1: Identify the Source of Autofluorescence

Problem: It is unclear if the background is from non-specific antibody binding or inherent sample autofluorescence.

Solution: Prepare and image an unstained, flavonoid-treated control sample as described in FAQ #2. If significant fluorescence is observed, the primary issue is autofluorescence.

Step 2: Choose a Mitigation Strategy

Based on the equipment available and the specifics of your experiment, choose one or more of the following strategies.

G cluster_strategies Mitigation Options start Problem: High Background Fluorescence check_source Run Unstained Control: Is autofluorescence present? start->check_source strategy Select Mitigation Strategy check_source->strategy Yes end_node Acquire Images with Improved Signal-to-Noise check_source->end_node No (Troubleshoot staining protocol) opt1 Strategic Fluorophore Selection strategy->opt1 opt2 Spectral Imaging & Unmixing strategy->opt2 opt3 Photobleaching strategy->opt3 opt4 Chemical Quenching strategy->opt4 opt1->end_node opt2->end_node opt3->end_node opt4->end_node G cluster_input Input Signals cluster_process Process cluster_output Output Signals Mixed Signal Microscope Detects Overlapping Spectra Flavonoid Spectrum Reference Spectrum 1: (from unstained control) unmix Spectral Unmixing Algorithm Flavonoid Spectrum->unmix Fluorophore Spectrum Reference Spectrum 2: (from single-stain control) Fluorophore Spectrum->unmix signal1 Separated Signal: Flavonoid unmix->signal1 signal2 Separated Signal: Fluorophore unmix->signal2

References

protocol for assessing the stability of flavonoids in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability of flavonoids under various experimental conditions. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause flavonoid degradation?

A1: The stability of flavonoids is significantly influenced by several factors, including temperature, pH, light, oxygen, and the presence of enzymes.[1][2] The polyphenolic structure of flavonoids makes them susceptible to oxidation and degradation under common experimental conditions, which can lead to a loss of biological activity.[3][4]

Q2: How does the chemical structure of a flavonoid affect its stability?

A2: The structure of a flavonoid plays a crucial role in its stability. For instance, glycosylated flavonoids tend to be more stable than their aglycone counterparts.[5] The number and position of hydroxyl groups also impact stability, with a higher number of hydroxyl groups often leading to reduced stability.[6] Additionally, factors like the presence of a carbonyl group can influence thermal sensitivity.[5]

Q3: What are the best practices for preparing and storing flavonoid stock solutions?

A3: To minimize degradation, flavonoid stock solutions should be prepared in aprotic solvents like DMSO or ethanol (B145695) and stored at low temperatures, preferably -80°C for long-term storage.[3] It is also recommended to prepare fresh solutions for each experiment and to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Conducting all manipulations under low-light conditions or using amber-colored labware can prevent photodegradation.[3]

Q4: Which analytical techniques are most suitable for monitoring flavonoid stability?

A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is the most widely used technique for flavonoid analysis due to its high resolution and sensitivity.[7][8] It allows for the simultaneous separation and quantification of the parent flavonoid and its degradation products.[6][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is also valuable for identifying unknown degradation products.

Q5: How can I tell if my flavonoid has degraded?

A5: Visual indicators of degradation can include a change in the color of the solution. However, the most reliable method is to use analytical techniques like HPLC.[9] The appearance of new peaks or a decrease in the peak area of the parent flavonoid in the chromatogram are clear signs of degradation.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of parent flavonoid peak in HPLC. 1. High Temperature: The experimental temperature may be too high, accelerating thermal degradation.[10] 2. Inappropriate pH: The pH of the medium may be promoting hydrolysis or oxidation.[11] 3. Light Exposure: The flavonoid may be photodegrading due to exposure to light.[3][4]1. Temperature Control: Conduct experiments at a controlled, lower temperature.[3] 2. pH Management: Adjust the pH to a slightly acidic or neutral range where the flavonoid is more stable.[3] 3. Light Protection: Use amber vials or cover labware with aluminum foil.[3]
Appearance of unexpected peaks in the chromatogram. 1. Degradation Products: The new peaks are likely degradation products.[3] 2. Oxidation: The flavonoid is oxidizing due to exposure to air or oxidizing agents.[3]1. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and establish a stability-indicating method.[3][12] 2. Minimize Oxidation: Degas solvents and consider adding an antioxidant or working under an inert atmosphere (e.g., nitrogen).[3]
Inconsistent biological activity in assays. 1. Degraded Compound: The flavonoid may have degraded in the assay medium.[3] 2. Stock Solution Instability: The stock solution may have degraded over time.[3]1. Stability Check: Assess the stability of the flavonoid under your specific assay conditions using HPLC.[3] 2. Fresh Preparations: Prepare fresh dilutions of the flavonoid immediately before each experiment.[3]
Poor solubility of the flavonoid in the experimental medium. 1. Inherent Properties: Many flavonoids have poor aqueous solubility.[13]1. Solvent Selection: Use a small amount of a co-solvent like DMSO or ethanol to aid dissolution before diluting in the aqueous medium. 2. Formulation Strategies: For in vivo studies, consider formulation approaches like nanoemulsions or liposomes.[13]

Quantitative Data on Flavonoid Stability

The stability of flavonoids is highly dependent on environmental conditions. The tables below summarize the degradation kinetics for representative flavonoids under different stressors.

Table 1: Effect of Temperature on Flavonoid Degradation

FlavonoidTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)Reference
Anthocyanin700.0016433.2[14]
Anthocyanin900.0049 (approx.)141.5 (approx.)[14]
Anthocyanin1100.021332.5[14]
Flavonoid (general)700.010764.8[14]
Flavonoid (general)1100.020933.2[14]
Quercetin-3.84 x 10⁻³180.5[15]

Data is often presented as first-order kinetics.[14][15]

Table 2: General Stability of Flavonoids Under Different Conditions

Flavonoid ClassConditionStability ProfileReference
AnthocyaninsHigh pH (>7)Prone to degradation.[1]
AnthocyaninsHigh TemperatureStability decreases with increasing temperature.[1]
Quercetin, Luteolin, NaringeninHigh Humidity (98% RH)Stable for up to 8 weeks in powder form.[16][17]
Glycosylated FlavonoidsHeatGenerally more stable than aglycones.[5]

Experimental Protocols

Protocol: HPLC-Based Assessment of Flavonoid Stability

This protocol outlines a general method for assessing the stability of a flavonoid in a solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Flavonoid standard of high purity

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • Buffer salts (if a buffered mobile phase is required)

  • Volumetric flasks, pipettes, and autosampler vials (amber glass recommended)

  • HPLC system with a C18 column and UV-Vis or DAD detector

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh the flavonoid standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the desired experimental medium (e.g., buffer at a specific pH, cell culture medium) to the final experimental concentration.

3. Stability Study Setup:

  • Aliquot the working solution into several amber vials.

  • Expose the vials to the experimental conditions to be tested (e.g., different temperatures, light exposure).

  • Include a control group stored under conditions known to preserve stability (e.g., -20°C in the dark).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from one vial of each condition.

4. HPLC Analysis:

  • Method Development: Develop an RP-HPLC method capable of separating the parent flavonoid from potential degradation products.[7][9] A typical starting point is a gradient elution with a mobile phase consisting of acidified water (A) and acetonitrile (B) on a C18 column.[9][18] The detection wavelength should be set to the λmax of the flavonoid.[8]

  • Sample Analysis: Inject the samples collected at each time point into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area of the parent flavonoid.

5. Data Analysis:

  • Calculate the percentage of the flavonoid remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining flavonoid versus time.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).[14][15]

Visualizations

Flavonoid_Stability_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep_stock Prepare Flavonoid Stock Solution prep_work Prepare Working Solution in Experimental Medium prep_stock->prep_work stress Incubate under Stress Conditions (Temp, pH, Light) prep_work->stress control Store Control (e.g., -20°C, Dark) prep_work->control sampling Collect Aliquots at Time Points (t=0, t=1, t=2...) stress->sampling hplc Analyze by RP-HPLC sampling->hplc data Calculate % Remaining & Degradation Rate hplc->data

Caption: Experimental workflow for assessing flavonoid stability.

Troubleshooting_Degradation start Unexpected Degradation Observed in HPLC check_light Was the experiment protected from light? start->check_light check_temp Was the temperature controlled and appropriate? check_light->check_temp Yes sol_light Use amber vials or cover with foil. check_light->sol_light No check_ph Was the pH of the medium optimized? check_temp->check_ph Yes sol_temp Lower incubation temperature. check_temp->sol_temp No check_o2 Was exposure to oxygen minimized? check_ph->check_o2 Yes sol_ph Adjust pH to a more stable range. check_ph->sol_ph No sol_o2 Degas solvents or use an inert atmosphere. check_o2->sol_o2 No end_node Re-run Experiment check_o2->end_node Yes sol_light->end_node sol_temp->end_node sol_ph->end_node sol_o2->end_node

Caption: Troubleshooting decision tree for flavonoid degradation.

References

solvent selection for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Selection for Flavonoid Stock Solutions

This technical support guide provides recommendations and troubleshooting advice for the preparation of stock solutions of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone, a polymethoxylated flavonoid. Due to the limited availability of specific solubility data for this compound, the following information is based on the general properties of flavonoids and best practices in chemical and biological research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: For flavonoids, including polymethoxylated flavonoids like this compound, polar organic solvents are generally recommended for preparing high-concentration stock solutions. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and ethanol (B145695) due to their ability to dissolve a wide range of compounds and their compatibility with many biological assays.[1][2] It is crucial to use high-purity, anhydrous grades of these solvents to minimize the risk of compound degradation.

Q2: How should I store the stock solution to ensure its stability?

A2: To maintain the integrity of your this compound stock solution, it is recommended to store it at low temperatures, such as -20°C or -80°C.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1] Protect the solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.[1]

Q3: I am observing precipitation when I dilute my stock solution into an aqueous buffer for my experiment. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for flavonoids due to their generally low water solubility.[3] To address this, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and precipitation.[3] You can also consider preparing a more dilute stock solution or exploring the use of solubilizing agents like cyclodextrins, although the compatibility of such agents with your specific assay must be verified.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the preparation and use of this compound stock solutions.

Solvent Selection and Dissolution Issues
Problem Potential Cause Recommended Solution
Compound does not fully dissolve in the chosen solvent. Insufficient solvent volume or low solubility of the compound at the desired concentration.- Increase the solvent volume to create a more dilute solution. - Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. - Try a different recommended solvent (see table below).
Precipitation occurs after the stock solution is prepared and stored. The solution is supersaturated, or the storage temperature is too low for the given concentration.- Prepare a more dilute stock solution. - Before use, gently warm the solution and vortex to ensure homogeneity.
Recommended Solvents for Stock Solutions
Solvent Advantages Considerations
Dimethyl Sulfoxide (DMSO) - High dissolving power for a wide range of compounds.[2] - Miscible with water and many organic solvents.- Can be toxic to cells at higher concentrations (>0.5%).[3] - Hygroscopic; should be stored in a dry environment.
Ethanol - Less toxic to cells compared to DMSO.[4] - Readily available in high purity.- May have lower dissolving power than DMSO for some compounds.
Methanol - Good solvent for many flavonoids.[4][5]- More toxic than ethanol.
Acetone - Effective solvent for extracting flavonoids.[6]- High volatility.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber-colored or to be wrapped in foil)

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of C₁₈H₁₆O₈ is approximately 360.32 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of the flavonoid powder in a sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[1]

  • Aliquot for storage: Dispense the stock solution into single-use aliquots in amber-colored microcentrifuge tubes.

  • Store properly: Store the aliquots at -20°C or -80°C, protected from light, until use.[1]

Diagrams

TroubleshootingWorkflow cluster_dissolution Troubleshooting Dissolution cluster_precipitation Troubleshooting Precipitation start Start: Prepare Stock Solution dissolution_issue Issue: Compound does not fully dissolve start->dissolution_issue solution_clear Solution is clear dissolution_issue->solution_clear No increase_solvent Increase solvent volume dissolution_issue->increase_solvent Yes precipitation_issue Issue: Precipitation after dilution end Proceed with Experiment precipitation_issue->end No lower_stock_conc Lower stock concentration precipitation_issue->lower_stock_conc Yes solution_clear->precipitation_issue warm_solution Gently warm solution increase_solvent->warm_solution Still not dissolved change_solvent Try a different solvent warm_solution->change_solvent Still not dissolved change_solvent->solution_clear optimize_dilution Optimize dilution protocol lower_stock_conc->optimize_dilution optimize_dilution->end

Caption: Troubleshooting workflow for preparing flavonoid stock solutions.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Flavonoids, with a Focus on Methoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various flavonoids, with a particular focus on the limitedly studied 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. Due to a scarcity of publicly available data for this specific compound, this document leverages data from structurally similar and well-researched flavonoids to provide a comparative context. Detailed experimental protocols for key biological assays are included to facilitate further research and standardized evaluation.

Introduction to Flavonoids and Their Biological Significance

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1] They are recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] The biological activity of a flavonoid is intimately linked to its chemical structure, particularly the substitution patterns of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on its characteristic flavone (B191248) backbone. These substitutions influence the molecule's antioxidant capacity, its ability to modulate signaling pathways, and its overall bioavailability.

While extensive research has been conducted on flavonoids like quercetin, kaempferol, apigenin, and luteolin, many other derivatives, such as this compound, remain largely unexplored. This guide aims to bridge this knowledge gap by presenting a comparative analysis of known flavonoid activities, thereby providing a valuable resource for researchers investigating novel flavonoid compounds.

Comparative Analysis of Flavonoid Biological Activity

To provide a framework for understanding the potential activities of this compound, this section summarizes the quantitative biological data for several well-characterized flavonoids.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. It is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine this activity, with results often expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.

FlavonoidDPPH Radical Scavenging IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Quercetin19.17[5]Ascorbic Acid9.53[5]
Kaempferol12.33[6]--

Note: Data for this compound is not currently available in the public domain.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Flavonoids can exert anti-inflammatory effects by inhibiting key inflammatory enzymes like cyclooxygenase-2 (COX-2). The inhibitory activity is quantified by the IC50 value, representing the concentration of the flavonoid required to inhibit 50% of the enzyme's activity.

FlavonoidCOX-2 Inhibition IC50 (µM)Reference CompoundReference IC50 (µM)
Plantanone B38.32–46.16[7]Celecoxib6.8[7]
5,7,8-Trimethoxyflavone39.1 (for NO inhibition)[8]--

Note: Data for this compound is not currently available in the public domain.

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Their cytotoxicity against various cancer cell lines is a key indicator of their potential. The MTT assay is a widely used colorimetric assay to assess cell viability and determine the IC50 value of a compound.

FlavonoidCancer Cell LineIC50 Value (µM)
ApigeninCaki-1 (Renal)27.02[9]
ACHN (Renal)50.40[9]
NC65 (Renal)23.34[9]
KKU-M055 (Cholangiocarcinoma)78 (24h), 61 (48h)[3]
HL60 (Leukemia)30[10]
Sideritoflavone (B190382) (5,4,'3'-trihydroxy-6,7,8-trimethoxyflavone)JIMT-1 (Breast)Single-digit µM[11]

Note: Data for this compound is not currently available in the public domain. The high toxicity of the structurally similar sideritoflavone suggests that this compound may also possess significant cytotoxic activity.

Neuroprotective Activity

Neurodegenerative diseases are a growing global health concern. Flavonoids have shown promise in protecting neurons from damage. Luteolin, for example, has been shown to protect neuronal cells from apoptosis induced by neurotoxins.

FlavonoidExperimental ModelObservations
Luteolin6-OHDA-induced apoptosis in PC12 cellsMarkedly attenuated cell viability loss in a concentration-dependent manner.[12]
LuteolinAβ1–42-induced Alzheimer's disease model in miceSignificantly suppressed neuroinflammation and apoptotic cell death.[13]

Note: Data for this compound is not currently available in the public domain.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Flavonoid_Signaling_Pathways Flavonoids Flavonoids ROS Reactive Oxygen Species (ROS) Flavonoids->ROS Scavenges NFkB NF-κB Flavonoids->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Flavonoids->MAPK Modulates PI3KAkt PI3K/Akt Pathway Flavonoids->PI3KAkt Modulates ROS->NFkB Activates Inflammation Inflammation (COX-2, iNOS) NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival PI3KAkt->Cell_Survival Neuroprotection Neuroprotection PI3KAkt->Neuroprotection Inflammation->Apoptosis Contributes to

Caption: Key signaling pathways modulated by flavonoids.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH Solution (e.g., 0.1 mM in methanol) Start->Prepare_Reagents Prepare_Samples Prepare Flavonoid Samples (various concentrations) Start->Prepare_Samples Mix Mix DPPH Solution with Flavonoid Sample Prepare_Reagents->Mix Prepare_Samples->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity and IC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 1 mM) and dilute to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[14]

  • Sample Preparation: Dissolve the flavonoid in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add a fixed volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well plate.[15]

    • Add an equal volume of the flavonoid sample or standard (e.g., ascorbic acid) to the wells.[16]

    • For the control, add the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the flavonoid.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate and Incubate (24h) Start->Seed_Cells Treat_Cells Treat Cells with Flavonoid (various concentrations) and Incubate Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent to each well and Incubate (e.g., 4h) Treat_Cells->Add_MTT Solubilize Add Solubilization Solution (e.g., DMSO) to dissolve formazan (B1609692) crystals Add_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Cell Viability and IC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the purple formazan crystals.[18]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution according to the assay kit manufacturer's instructions.[4]

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.[4]

    • Add the flavonoid at various concentrations to the inhibitor wells.

    • Include a 100% initial activity control (no inhibitor) and a background control (inactive enzyme).[4]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[4]

  • Measurement: Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method, such as ELISA or a fluorometric assay, according to the kit protocol.[19][20]

  • Calculation: Calculate the percentage of COX-2 inhibition for each flavonoid concentration and determine the IC50 value.

Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic stimulus.

Protocol:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.[21]

  • Compound and Toxin Treatment:

    • Pre-treat the cells with various concentrations of the flavonoid for a specified time.

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta).[21]

    • Include control wells with cells only, cells with the neurotoxin only, and cells with the flavonoid only.

  • Incubation: Incubate the plate for 24-48 hours.[21]

  • Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or a resazurin-based assay.[21]

  • Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with the neurotoxin alone.

Conclusion and Future Directions

The available evidence strongly supports the diverse biological activities of flavonoids, positioning them as promising candidates for the development of novel therapeutic agents. While data on this compound is currently limited, the information presented in this guide on structurally related and well-studied flavonoids provides a valuable foundation for future research. The provided experimental protocols offer a standardized approach to systematically evaluate the antioxidant, anti-inflammatory, anticancer, and neuroprotective potential of this and other novel flavonoid compounds. Further investigation into the biological activities and mechanisms of action of a wider range of flavonoids is crucial for unlocking their full therapeutic potential.

References

The Pivotal Role of Methoxylation: A Comparative Guide to the Structure-Activity Relationship of Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of polymethoxyflavones (PMFs) and their biological activity is paramount for the targeted design of novel therapeutics. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and neuroprotective properties of various PMFs, supported by quantitative data and detailed experimental methodologies.

Polymethoxyflavones, a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their basic flavone (B191248) skeleton, have garnered significant attention for their broad spectrum of pharmacological activities.[1][2] The number and position of these methoxy groups profoundly influence their bioavailability, metabolic stability, and ultimately, their therapeutic efficacy. This guide delves into the structure-activity relationships (SAR) of PMFs, offering a clear comparison of their performance in preclinical studies.

Anticancer Activity: A Tale of Two Rings

The antiproliferative effects of PMFs are intricately linked to the substitution pattern on both the A and B rings of the flavone structure. A higher degree of methoxylation on the A-ring generally correlates with enhanced anticancer activity.[1] Conversely, the position of the methoxy group on the B-ring plays a critical role, with a 3'-methoxy group often being a key determinant for potent activity, while a 4'-methoxy group can diminish it.[1]

Below is a comparative table summarizing the half-maximal inhibitory concentration (IC50) values of various PMFs against a range of cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Table 1: Comparative Anticancer Activity (IC50) of Polymethoxyflavones

PolymethoxyflavoneCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Nobiletin (B1679382) Caco-2Colon Cancer403.6 (24h), 264 (48h), 40 (72h)[1][3]
MCF-7Breast Cancer124.5 (24h), 200[4][5]
T47DBreast Cancer200[5]
Human Pancreatic CancerPancreatic Cancer6.12[6]
Ovarian CancerOvarian Cancer40[6]
Tangeretin (B192479) MDA-MB-435Breast CancerVaries (dose-dependent)[7]
MCF-7Breast CancerVaries (dose-dependent)[7]
HT-29Colon CancerVaries (dose-dependent)[7]
Sinensetin (B1680974) TJ-GBC2Gallbladder CancerDose-dependent inhibition[8][9]
A549Lung CancerAntiproliferative activity observed[10]
5-Demethylnobiletin PC-3Prostate CancerMore potent than 5-demethyltangeretin[11]
HCT-116, HT-29, COLO 205Colon CancerMore potent than Nobiletin[12]
Eupatorin (B191229) MDA-MB-468Breast CancerSubmicromolar[13]
MCF-7Breast Cancer5 µg/mL (48h)[14]
MDA-MB-231Breast Cancer5 µg/mL (48h)[14]
HT-29Colon CancerMicromolar range[15]
SW948Colon CancerMicromolar range[15]

Anti-inflammatory Activity: Quenching the Fire

The anti-inflammatory properties of PMFs are largely attributed to their ability to modulate key signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[16][17] The presence of a hydroxyl group, particularly at the C5 position, alongside methoxy groups, can enhance radical scavenging and anti-inflammatory activities.

The following table presents a comparison of the anti-inflammatory efficacy of various PMFs, primarily focusing on their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage models.

Table 2: Comparative Anti-inflammatory Activity of Polymethoxyflavones

PolymethoxyflavoneAssayCell LineIC50 (µM)Reference(s)
Nobiletin NO Production InhibitionRAW 264.727[18]
NO Production InhibitionHepatocytes50[18]
Tangeretin Inhibition of inflammatory mediatorsMicrogliaEffective inhibition observed[19]
Sinensetin NO Production InhibitionRAW 264.79.2[16]
TNF-α Production InhibitionRAW 264.72.7[16][20]
Eupatorin NO Production InhibitionRAW 264.75.2[16]
TNF-α Production InhibitionRAW 264.75.0[16][20]

Neuroprotective Effects: Guarding the Brain

Several PMFs, notably nobiletin and tangeretin, have demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases.[21][22] Their mechanisms of action are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[19][21] They have been shown to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[23]

Quantitative comparative data for neuroprotective effects are less standardized than for anticancer and anti-inflammatory activities. However, studies have shown that tangeretin at 25 µM exhibits a strong neuroprotective effect against Aβ-induced toxicity.[24] Nobiletin has also been shown to have neuroprotective effects in models of cerebral ischemia/reperfusion injury by reducing neuron apoptosis.[25] Chronic administration of tangeretin (50, 100, and 200 mg/kg) has been shown to mitigate cognitive impairment and oxidative stress in animal models.[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the PMF and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of PMFs by quantifying their ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the PMF for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent system.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. The IC50 value for NO inhibition is then determined.

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample and is a key technique for elucidating the molecular mechanisms of PMF activity, such as the inhibition of the NF-κB pathway.

  • Cell Treatment and Lysis: Treat cells with the PMF and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by PMFs, the following diagrams have been generated using the DOT language.

anticancer_pathways cluster_pmf Polymethoxyflavones cluster_pathways Signaling Pathways cluster_effects Cellular Effects PMF Polymethoxyflavones PI3K_Akt PI3K/Akt Pathway PMF->PI3K_Akt Inhibition MAPK MAPK Pathway PMF->MAPK Modulation NFkB NF-κB Pathway PMF->NFkB Inhibition Apoptosis ↑ Apoptosis PMF->Apoptosis Proliferation ↓ Proliferation PMF->Proliferation Angiogenesis ↓ Angiogenesis PMF->Angiogenesis PI3K_Akt->Apoptosis Inhibition of PI3K_Akt->Proliferation Leads to MAPK->Proliferation Leads to NFkB->Proliferation Leads to NFkB->Angiogenesis Promotion of

Caption: Anticancer mechanisms of polymethoxyflavones.

anti_inflammatory_workflow cluster_workflow Experimental Workflow: Anti-inflammatory Assay start Seed RAW 264.7 cells treat Treat with PMFs start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines collect->elisa end Data Analysis griess->end elisa->end

Caption: Workflow for assessing anti-inflammatory activity.

sar_logic cluster_sar Structure-Activity Relationship Logic structure PMF Structure (Number & Position of -OCH3) a_ring A-Ring Methoxylation (Higher degree) structure->a_ring b_ring_3 B-Ring 3'-Methoxy structure->b_ring_3 b_ring_4 B-Ring 4'-Methoxy structure->b_ring_4 activity Biological Activity (Anticancer, Anti-inflammatory, Neuroprotective) enhanced_activity Enhanced Activity a_ring->enhanced_activity b_ring_3->enhanced_activity reduced_activity Reduced Activity b_ring_4->reduced_activity enhanced_activity->activity reduced_activity->activity

Caption: Key SAR determinants for PMF activity.

References

A Comparative Analysis of the Anticancer Activities of Nobiletin and 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the existing experimental data and mechanistic insights into two flavonoids, highlighting the extensive research on nobiletin (B1679382) and the current data gap for 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone.

This guide provides a comprehensive comparison of the anticancer activities of two flavonoids: nobiletin and this compound. While extensive research has elucidated the potent anticancer effects and underlying mechanisms of nobiletin, a polymethoxyflavone found in citrus peels, there is a significant lack of published experimental data on the anticancer activity of this compound. This document summarizes the available quantitative data, experimental protocols, and signaling pathways for nobiletin and contextualizes the limited information on its counterpart.

Nobiletin: A Well-Studied Anticancer Flavonoid

Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) has been the subject of numerous in vitro and in vivo studies demonstrating its potential as a cancer chemopreventive and therapeutic agent.[1][2] Its anticancer effects are attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[3]

Quantitative Data on Nobiletin's Anticancer Activity

The inhibitory effects of nobiletin on the proliferation of various cancer cell lines have been quantified, with IC50 values varying depending on the cell line and the duration of exposure.

Cancer Cell LineIC50 (µM)Exposure Time (hours)Reference
Colon Cancer403.624[4][5]
26448[4][5]
4072[4][5]
Pancreatic Cancer6.12Not Specified[6]
Prostate Cancer (PC-3)>100Not Specified[7][8]
Prostate Cancer (DU145)>100Not Specified[7][8]
Mechanisms of Action and Signaling Pathways

Nobiletin exerts its anticancer activity through multiple mechanisms:

  • Induction of Apoptosis: Nobiletin can induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest, particularly in the G0/G1 phase, in glioma and pancreatic cancer cells.[6]

  • Inhibition of Angiogenesis: Nobiletin can suppress the formation of new blood vessels that tumors need to grow by decreasing the levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-7 (MMP-7).[4][5]

  • Modulation of Key Signaling Pathways: Nobiletin influences several critical signaling pathways involved in cancer progression:

    • Akt/mTOR Pathway: By inhibiting Akt activity, nobiletin can suppress the mTORC1 signaling complex, which is crucial for cell growth and proliferation.[4][5]

    • WNT/β-catenin Pathway: In non-small-cell lung cancer (NSCLC), nobiletin has been found to upregulate negative regulators of this pathway, leading to the inhibition of cancer cell growth.[9]

    • STAT3, NF-κB, and ERK Pathways: Nobiletin has been shown to down-regulate the activation of these pathways, which are involved in inflammation and cell survival.

nobiletin_akt_mTOR_pathway Nobiletin Nobiletin Akt Akt Nobiletin->Akt inhibits Angiogenesis Angiogenesis (VEGF, MMP-7, HO-1) Nobiletin->Angiogenesis inhibits mTORC1 mTORC1 Akt->mTORC1 activates Akt->Angiogenesis promotes p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4EBP1 mTORC1->_4EBP1 inhibits Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth _4EBP1->Cell_Growth inhibits (when active)

Caption: Nobiletin's inhibition of the Akt/mTOR signaling pathway.

nobiletin_wnt_beta_catenin_pathway Nobiletin Nobiletin miR_15_5p miR-15-5p Nobiletin->miR_15_5p inhibits NKD1 NKD1 miR_15_5p->NKD1 inhibits AXIN2 AXIN2 miR_15_5p->AXIN2 inhibits WIF1 WIF1 miR_15_5p->WIF1 inhibits beta_catenin β-catenin NKD1->beta_catenin inhibits AXIN2->beta_catenin inhibits WIF1->beta_catenin inhibits Gene_Expression Downstream Gene Expression (c-Myc, c-Jun, cyclin D1) beta_catenin->Gene_Expression promotes

Caption: Nobiletin's regulation of the WNT/β-catenin pathway.

Experimental Protocols

The anticancer effects of nobiletin have been investigated using a variety of standard experimental methodologies:

  • Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of nobiletin for specified durations (e.g., 24, 48, 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, cells are typically stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: This technique is used to detect specific proteins in a sample. Following treatment with nobiletin, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, Bcl-2, Bax, caspases) and then with a secondary antibody conjugated to an enzyme. The signal is detected using a chemiluminescent substrate, allowing for the semi-quantitative analysis of protein expression levels.

  • Cell Cycle Analysis (Flow Cytometry): To determine the effect of nobiletin on the cell cycle, treated cells are fixed and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of each cell is then measured by flow cytometry. The resulting histogram allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

This compound: An Uncharted Territory

In stark contrast to nobiletin, there is a notable absence of published scientific literature detailing the anticancer activity of this compound. While its chemical structure is known, its biological effects, particularly in the context of cancer, remain to be investigated.

General Insights from Related Flavonoids

While direct evidence is lacking, some inferences can be drawn from studies on other trihydroxy- and trimethoxyflavones. For instance, various trihydroxyflavones have demonstrated anticancer activity against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and U87 (glioblastoma).[10] The position of the hydroxyl groups on the flavonoid scaffold appears to be a critical determinant of their biological activity.[10] Similarly, some 5,6,7-trimethoxyflavone (B192605) derivatives have shown moderate to high anti-proliferative activities against human cancer cell lines.[11] However, it is crucial to emphasize that these findings on related compounds do not provide direct evidence for the anticancer potential of this compound.

Conclusion and Future Perspectives

Nobiletin is a well-characterized flavonoid with demonstrated anticancer properties, supported by a substantial body of experimental evidence. Its multi-targeted mechanism of action makes it a promising candidate for further preclinical and clinical investigation.

Conversely, this compound represents a significant knowledge gap in the field of flavonoid research. There are currently no available studies to support any claims regarding its anticancer activity. This highlights a clear need for future research to isolate or synthesize this compound and evaluate its biological activities. Such studies would be essential to determine if this compound holds any therapeutic promise and to understand its potential mechanisms of action, which could then be compared to well-established flavonoids like nobiletin. Until such data becomes available, any comparison of the anticancer activities of these two compounds remains purely speculative.

References

Unveiling the Action of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone, a member of the polymethoxyflavone (PMF) family of natural compounds. Direct experimental validation for this specific flavone (B191248) is limited in publicly available literature. Therefore, this guide draws upon experimental data from structurally similar PMFs to offer a comprehensive overview of its likely biological activities and molecular targets. The primary focus is on the well-documented anti-inflammatory and anti-cancer properties of this class of compounds, which are largely attributed to the modulation of key cellular signaling pathways.

Performance Comparison with Alternative Flavonoids

The anti-proliferative and anti-inflammatory activities of polymethoxyflavones are often quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the reported IC50 values for various PMFs against different cancer cell lines and inflammatory markers, providing a benchmark for the potential efficacy of this compound.

Table 1: Comparative Anti-proliferative Activity of Polymethoxyflavones in Cancer Cell Lines

FlavonoidCancer Cell LineIC50 (µM)Reference
TangeretinPC-3 (Prostate)> 50[1]
5-DemethylnobiletinPC-3 (Prostate)> 50[1]
TangeretinDU145 (Prostate)> 50[1]
5-DemethylnobiletinDU145 (Prostate)> 50[1]
Compound 3c (a 5,6,7-trimethoxyflavone (B192605) derivative)Aspc-1 (Pancreatic)5.30[2]
NobiletinGlioma CellsNot specified[3]
TangeretinBreast and Leukemia cell linesPotent[3]
5n (a 5,6,7-Trimethoxyflavone derivative)HepG2 (Liver)7.06[4]
5n (a 5,6,7-Trimethoxyflavone derivative)MCF-7 (Breast)7.67[4]

Table 2: Comparative Anti-inflammatory Activity of Polymethoxyflavones

FlavonoidAssayTargetIC50 (µM)Reference
NobiletinIL-1β-induced NF-κB inhibition in chondrocytesNF-κB SignalingDose-dependent inhibition (10-40 µM)[5]
TangeretinLPS-induced NF-κB inhibition in RAW 264.7 cellsNF-κB SignalingNot specified[3]
p7F (5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone)LPS-induced NF-κB promoter activityNF-κB ActivationNot specified[6]
Silver Nanoparticles with FlavonoidsNF-κB suppressionNF-κB46.6 ± 1.6 µg/ml[7]

Key Signaling Pathways

Polymethoxyflavones primarily exert their anti-cancer and anti-inflammatory effects by modulating the PI3K/Akt/mTOR and NF-κB signaling pathways. These pathways are critical regulators of cell proliferation, survival, and inflammation.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Flavonoid 5,2',6'-Trihydroxy- 6,7,8-trimethoxyflavone (and analogs) Flavonoid->PI3K Flavonoid->Akt Flavonoid->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by flavonoids.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription Flavonoid 5,2',6'-Trihydroxy- 6,7,8-trimethoxyflavone (and analogs) Flavonoid->IKK Flavonoid->NFkB_active Inhibition of DNA binding

Caption: NF-κB signaling pathway and points of inhibition by flavonoids.

Experimental Protocols

Validation of the mechanism of action of flavonoids typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of the flavonoid that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test flavonoid in culture medium. Replace the existing medium with the medium containing the different concentrations of the flavonoid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/Akt Pathway Inhibition

Objective: To assess the effect of the flavonoid on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the flavonoid at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

Objective: To determine if the flavonoid inhibits the DNA-binding activity of NF-κB.

Protocol:

  • Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of the flavonoid. Prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent imaging system.

  • Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. A reduction in the intensity of this band in the presence of the flavonoid indicates inhibition of NF-κB DNA binding. A "supershifted" band in the presence of the antibody confirms the specificity of the NF-κB complex.

Experimental Workflow Validation

The validation of a compound's mechanism of action follows a logical progression from initial screening to detailed molecular analysis.

Experimental_Workflow Start Start: Hypothesized Mechanism CellViability Cell Viability Assay (e.g., MTT) Determine IC50 Start->CellViability PathwayScreening Signaling Pathway Screening (e.g., Western Blot for PI3K/Akt, NF-κB) CellViability->PathwayScreening TargetValidation Direct Target Validation (e.g., Kinase Assay, EMSA) PathwayScreening->TargetValidation FunctionalAssay Functional Assays (e.g., Apoptosis Assay, Anti-inflammatory Assay) TargetValidation->FunctionalAssay End End: Mechanism Validated FunctionalAssay->End

Caption: A typical experimental workflow for validating a compound's mechanism of action.

References

A Comparative Guide to Flavonoid Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of conventional and modern methods for extracting flavonoids from plant materials. It is designed for researchers, scientists, and drug development professionals seeking to optimize their extraction protocols. The comparison is supported by experimental data, detailed methodologies, and visual workflows to facilitate objective evaluation.

Modern extraction techniques are increasingly replacing traditional ones to enhance efficiency, reduce the consumption of toxic solvents, and shorten extraction times.[1][2] Methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over conventional approaches like Soxhlet and maceration.[1][3] The choice of method, solvent, temperature, and time are all critical parameters that influence the final yield and purity of the extracted flavonoids.[1][2]

G cluster_main Flavonoid Extraction Techniques Conventional Conventional Methods Soxhlet Soxhlet Extraction Principle: Continuous solid-liquid extraction with fresh solvent. Conventional->Soxhlet Maceration Maceration Principle: Soaking plant material in a solvent. Conventional->Maceration Modern Modern Methods UAE Ultrasound-Assisted (UAE) Principle: Acoustic cavitation enhances mass transfer. Modern->UAE MAE Microwave-Assisted (MAE) Principle: Dielectric heating of solvent and plant material. Modern->MAE SFE Supercritical Fluid (SFE) Principle: Using a fluid above its critical point (e.g., CO2) as a solvent. Modern->SFE

Fig. 1: Logical classification of flavonoid extraction techniques.

Data Presentation: Performance Comparison of Extraction Methods

The following table summarizes quantitative data from various studies, comparing the performance of different extraction methods. Key parameters include flavonoid yield, extraction time, and the specific plant matrix used.

Extraction MethodPlant SourceKey ParametersTotal Flavonoid Content (TFC) / YieldKey Findings
Microwave-Assisted Extraction (MAE) Cassia alataEthanol (B145695)135.18 mg/g DWMAE provided the highest TFC yield compared to UAE and maceration.[2]
Ultrasound-Assisted Extraction (UAE) Cassia alataEthanolLower than MAEYield was lower than MAE but higher than maceration.[2]
Maceration Cassia alataEthanolLowest of the threeThe least efficient method for TFC yield in this comparison.[2]
Microwave-Assisted Extraction (MAE) Phyllostachys heterocycla leaves78% Ethanol, 25 min, 560 W4.67%MAE significantly increased flavonoid yield and dramatically reduced extraction time compared to Soxhlet.[4]
Soxhlet Extraction Phyllostachys heterocycla leavesEthanol, 3 hours3.35%Lower yield and much longer extraction time compared to MAE.[4]
Supercritical Fluid Extraction (SFE) Spearmint leaves60°C, 200 bar, 60 min, 70% Ethanol modifierCrude Yield: 60.57 mg/gAlthough Soxhlet gave a higher crude yield, the SFE extract was more selective, containing 7 key flavonoids compared to 5 in the Soxhlet extract.[3]
Soxhlet Extraction Spearmint leaves70% EthanolCrude Yield: 257.67 mg/gHigher crude extract yield but less selective for specific bioactive flavonoids compared to SFE.[3]
Ultrasound-Assisted Extraction (UAE) Lactuca indica L.cv. Mengzao58.86% Ethanol, 30 min, 411 W48.01 mg/gUAE demonstrated the highest extraction capacity for flavonoids compared to standard solvent extraction and MAE.[5]
Microwave-Assisted Extraction (MAE) Radix Astragali90% Ethanol, 25 min, 110°C1.190 mg/gYield was comparable to Soxhlet but significantly higher than UAE and heat reflux, with a much shorter time.[6]
Soxhlet Extraction Radix AstragaliMethanol, 4 hours1.292 mg/gHighest yield but required a very long extraction time.[6]

Experimental Workflow

The general process for flavonoid extraction, from sample preparation to final analysis, involves several key stages. Modern extraction techniques are typically integrated into the "Extraction" step to improve efficiency.

G Start Plant Material Collection Pretreatment Sample Pre-treatment (Drying, Grinding) Start->Pretreatment Extraction Extraction Step (Select Method: UAE, MAE, SFE, Soxhlet, etc.) Pretreatment->Extraction Filtration Filtration / Centrifugation (Separate solid residue from liquid extract) Extraction->Filtration Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Flavonoid Extract Evaporation->CrudeExtract Analysis Analysis & Quantification (Spectrophotometry, HPLC, LC-MS) CrudeExtract->Analysis End Final Data Analysis->End

Fig. 2: General experimental workflow for flavonoid extraction.

Experimental Protocols

Below are detailed, generalized methodologies for the key extraction techniques discussed. Researchers should optimize these parameters based on the specific plant matrix and target flavonoids.

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[7]

  • 1. Sample Preparation: Dry the plant material at 40-60°C until constant weight. Grind the dried material into a fine powder (e.g., <0.5 mm particle size).[3]

  • 2. Extraction: Place 1.0 g of the powdered sample into a 150 mL Erlenmeyer flask. Add the extraction solvent (e.g., 50-75% aqueous ethanol) at a specific liquid-to-solid ratio (e.g., 25:1 mL/g).[5]

  • 3. Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the operational parameters. Common ranges are:

    • Ultrasonic Power: 100-400 W[5][8]

    • Extraction Time: 15-50 minutes[7][9]

    • Temperature: 40-60°C

  • 4. Recovery: After extraction, filter the mixture through filter paper or centrifuge at high speed (e.g., 3000 rpm) for 5-10 minutes to separate the supernatant.[5]

  • 5. Post-treatment: Evaporate the solvent from the supernatant using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of intracellular contents.[6]

  • 1. Sample Preparation: Prepare the dried, powdered plant material as described for UAE.

  • 2. Extraction: Place the sample in a specialized microwave extraction vessel. Add the appropriate solvent (e.g., 60-90% ethanol) and set the solid-to-liquid ratio (e.g., 1:30 g/mL).[6][8]

  • 3. Microwave Irradiation: Place the vessel in a microwave reactor. Set the extraction parameters, which can be optimized using response surface methodology. Typical parameters include:

    • Microwave Power: 250-800 W[4][8]

    • Extraction Time: 10-30 minutes[4][10]

    • Temperature: 50-110°C (in a closed-vessel system)[6][8]

  • 4. Recovery: Allow the vessel to cool to room temperature. Filter the extract to remove the solid plant residue.

  • 5. Post-treatment: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a fluid (most commonly CO₂) above its critical temperature and pressure, which gives it liquid-like density and gas-like viscosity, allowing for efficient and selective extraction.[11]

  • 1. Sample Preparation: Prepare the dried, powdered plant material. The particle size is crucial for efficient extraction.

  • 2. Extraction: Load the powdered sample into the SFE extractor vessel. The system is then sealed.

  • 3. Parameter Optimization: Set the key SFE parameters. As CO₂ is non-polar, a polar co-solvent (modifier) like ethanol is often required to efficiently extract more polar flavonoids.[2][3]

    • Pressure: 100-300 bar (10-30 MPa)[3][12]

    • Temperature: 40-60°C[3][12]

    • Co-solvent (Modifier): 5-15% Ethanol is common.

    • Extraction Time: 60-120 minutes of dynamic extraction time.[3]

  • 4. Recovery: The supercritical fluid containing the dissolved flavonoids is passed into a separator vessel where the pressure and/or temperature is changed. This causes the CO₂ to return to a gaseous state, leaving behind the flavonoid extract, which is collected.

  • 5. Post-treatment: The collected extract is typically ready for analysis without the need for solvent evaporation.

Soxhlet Extraction (Conventional) Protocol

A conventional method involving continuous extraction of the sample with a fresh, distilled solvent.

  • 1. Sample Preparation: Prepare the dried, powdered plant material.

  • 2. Extraction: Place the powdered sample in a thimble made of porous material (e.g., cellulose). Place the thimble inside the main chamber of the Soxhlet extractor. The extraction solvent (e.g., 80% methanol) is placed in a distillation flask below.[13]

  • 3. Operation: Heat the solvent in the flask. The solvent vaporizes, travels up a distillation arm, and condenses in a condenser above the sample. The condensed solvent drips into the thimble, immersing the sample and extracting the flavonoids. When the solvent level reaches the top of a siphon arm, the liquid extract is siphoned back into the distillation flask.[14]

  • 4. Duration: This cycle repeats continuously. The process is typically run for several hours (e.g., 3-24 hours) to ensure complete extraction.

  • 5. Recovery: After extraction, the solvent in the distillation flask, now containing the extracted flavonoids, is concentrated using a rotary evaporator. The main disadvantages of this method are the long extraction times and the large volume of solvent required, as well as potential thermal degradation of sensitive compounds.[3][14]

References

In Silico Docking Analysis of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of the flavonoid 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone and structurally similar compounds against key protein targets implicated in cancer and neuroinflammation. The data presented is based on a comprehensive review of published experimental studies and is intended to guide further research and drug discovery efforts.

Introduction to this compound and its Therapeutic Potential

Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities.[1] The specific flavonoid, this compound, possesses a unique substitution pattern of hydroxyl and methoxy (B1213986) groups, which is hypothesized to influence its binding affinity and selectivity towards various protein targets. While direct in silico docking studies on this particular flavonoid are limited in publicly available literature, analysis of structurally related compounds provides valuable insights into its potential therapeutic applications, particularly in oncology and neurology.

Comparative In Silico Docking Performance

To evaluate the potential efficacy of this compound, we have compiled and compared the in silico docking data of structurally analogous flavonoids against relevant protein targets. The following tables summarize the binding affinities (in kcal/mol) of these compounds. Lower binding energy values indicate a higher predicted binding affinity.

Anticancer Target Proteins

Flavonoids have been extensively studied for their anticancer properties, targeting various proteins involved in cell cycle regulation, signaling pathways, and apoptosis.[2][3] The table below compares the docking scores of flavonoids with similar substitution patterns against prominent cancer targets.

Flavonoid/AlternativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
MyricetinBreast Cancer Target--11.50--
QuercetinProstate Cancer Target--14.18--
QuercetinColorectal Cancer Target--12.94--
ZINC000005854718CDK86T41-10.7Ponatinib (STD3)-10.0
3-(4'-Nitrobenzoyl)-7-(1H-1,2,4-triazol-1-yl)-2-(4'-nitrophenyl)-4H-chromen-4-oneBRCA2-DSS1 Complex1IYJ-12.45--
Compound CiiEstrogen Receptor-α (ER-α)2IOG-10.14IOG (Control)-12.84
Compounds Cvi and CviiEpidermal Growth Factor Receptor (EGFR)3W2S-9.422WR (Control)-11.48

Table 1: Comparative docking scores of flavonoids against cancer target proteins.[2][3][4]

Neuroinflammatory and Neurodegenerative Target Proteins

Chronic neuroinflammation is a key pathological feature of several neurodegenerative diseases. Flavonoids have shown promise in modulating neuroinflammatory pathways.[1][5] The following table presents a comparison of docking scores for relevant flavonoids against targets in neuroinflammation.

Flavonoid/AlternativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
Epicatechin gallateGlycogen synthase kinase-3β (GSK-3β)--10.93--
FisetinGlycogen synthase kinase-3β (GSK-3β)--9.44--
FisetinTumor necrosis factor-alpha (TNF-α)--11.52--
5,7-dimethoxyflavone (DMF)GABRA1 and GABRG2--9.40--
5,7,4'-trimethoxyflavone (TMF)5-HT2A--9.30--
BaicaleinSARS-CoV-2 Spike Protein RBD--12.55--
NaringinSARS-CoV-2 Spike Protein--9.8Dexamethasone-

Table 2: Comparative docking scores of flavonoids against neuroinflammatory and viral target proteins.[5][6][7][8]

Experimental Protocols: In Silico Molecular Docking

The following provides a generalized methodology for in silico molecular docking studies based on commonly employed protocols in the cited literature.[3][9][10]

Ligand and Protein Preparation
  • Ligand Structure Acquisition: The 3D structure of this compound and its alternatives are obtained from chemical databases like PubChem.[11]

  • Ligand Optimization: The ligand structures are optimized to their lowest energy conformation using computational chemistry software.

  • Protein Structure Acquisition: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: Water molecules, co-factors, and existing ligands are removed from the protein structure. Polar hydrogen atoms and appropriate charges are added.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, Glide) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[3][12] The algorithm explores various possible orientations and conformations of the ligand.

  • Scoring Function: The binding affinity is calculated using a scoring function that estimates the free energy of binding. The results are typically expressed in kcal/mol.

Analysis of Docking Results
  • Binding Pose Analysis: The predicted binding poses of the ligand are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.

  • Comparative Analysis: The binding affinities and interaction patterns of the test compounds are compared with those of known inhibitors or reference compounds.

Visualization of Key Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified experimental workflow for in silico docking and a representative signaling pathway often targeted by flavonoids.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand Ligand Acquisition (PubChem) ligand_opt Ligand Optimization ligand->ligand_opt protein Protein Acquisition (PDB) protein_prep Protein Preparation protein->protein_prep grid Grid Box Generation ligand_opt->grid protein_prep->grid docking Molecular Docking (e.g., AutoDock Vina) grid->docking scoring Binding Affinity Calculation docking->scoring analysis Interaction Analysis scoring->analysis comparison Comparative Assessment analysis->comparison

Caption: A generalized workflow for in silico molecular docking studies.

mapk_pathway Flavonoid Flavonoid (e.g., this compound) MEK MEK1/2 Flavonoid->MEK Inhibition ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, a common target for flavonoid intervention in cancer.[13]

Conclusion and Future Directions

The comparative in silico analysis suggests that this compound, based on the performance of structurally related flavonoids, holds significant potential as a modulator of key protein targets in cancer and neuroinflammation. The predicted binding affinities of analogous compounds are comparable, and in some cases superior, to known inhibitors.

Future research should focus on:

  • Direct In Silico Studies: Performing dedicated molecular docking and molecular dynamics simulations of this compound against a broader range of validated protein targets.

  • In Vitro Validation: Experimentally validating the predicted binding affinities and biological activity through enzymatic assays and cell-based studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to establish a clear SAR and optimize its therapeutic properties.

This guide serves as a foundational resource to stimulate and direct further investigation into the therapeutic promise of this compound.

References

A Comparative Guide to the Anti-inflammatory Effects of Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymethoxyflavones (PMFs), a class of flavonoids found abundantly in the peels of citrus fruits, have garnered significant attention for their potent pharmacological activities. Among these, their anti-inflammatory properties are particularly noteworthy. This guide provides an objective comparison of the anti-inflammatory effects of different PMFs, supported by experimental data, to aid researchers in the fields of pharmacology and drug development. The focus is on their ability to modulate key inflammatory pathways and reduce the production of inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Potency

The anti-inflammatory efficacy of PMFs is often evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize quantitative data from comparative studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

PolymethoxyflavoneCell LineStimulantIC50 for NO Inhibition (µM)Citation
Nobiletin (B1679382) RAW 264.7LPS46.8[1]
Tangeretin (B192479) RAW 264.7LPS37.8[1]
Sinensetin RAW 264.7LPS69.3[1]
3,5,6,7,8,3',4'-Heptamethoxyflavone RAW 264.7LPS41.2[1]
5-Demethylnobiletin RAW 264.7LPS>100[1]

Data from Manthey et al., J. Nat. Prod. 2001, 64, 7, 876–880. Lower IC50 values indicate greater potency.

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of inflammation. The data below shows the percentage of inhibition achieved at a specific concentration.

PolymethoxyflavoneCell LineStimulantConcentration (µM)Inhibition of TNF-αInhibition of IL-6Citation
Nobiletin BV-2 MicrogliaLPS50~55%~60%[2]
Tangeretin BV-2 MicrogliaLPS50~75%~70%[3][4]

Data is estimated from published charts and represents approximate inhibition. Experimental conditions may vary between studies.

Molecular Mechanisms of Action

The anti-inflammatory effects of PMFs are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The most well-documented targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, like LPS, trigger a cascade that leads to the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes for iNOS, COX-2, TNF-α, and IL-6. Several PMFs, notably tangeretin , have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene activation.[3] Nobiletin has also been found to attenuate the transcriptional activity of the NF-κB p65 subunit.[2]

  • MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another crucial regulator of inflammatory responses. Tangeretin has demonstrated potent, broad-spectrum inhibition of the LPS-induced phosphorylation of p38, ERK, and JNK.[3] The effects of nobiletin on this pathway can be more varied, with some studies showing potent inhibition of JNK activation, but not ERK or p38.[2]

Below is a diagram illustrating the primary points of intervention for nobiletin and tangeretin within these inflammatory signaling cascades.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKs MAPKKs TLR4->MAPKKs Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates MAPKs MAPKs (p38, ERK, JNK) MAPKKs->MAPKs MAPKs->NFkB_nuc Activates (via AP-1, etc.) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription Tangeretin_node Tangeretin Tangeretin_node->IKK Inhibits Tangeretin_node->MAPKs Inhibits (p38, ERK, JNK) Nobiletin_node Nobiletin Nobiletin_node->MAPKs Inhibits (JNK) Nobiletin_node->NFkB_nuc Inhibits Activity G A 1. Cell Seeding (e.g., RAW 264.7 in 96-well plate) B 2. Pre-treatment (Incubate with PMFs for 1-2 hr) A->B C 3. Inflammatory Stimulus (Add LPS for 24 hr) B->C D 4. Supernatant Collection C->D E 5a. Griess Assay (Measure NO production) D->E F 5b. ELISA (Measure TNF-α, IL-6, etc.) D->F G 6. Data Analysis (Calculate IC50 / % Inhibition) E->G F->G

References

Bridging the Gap: Validating In Vitro Flavonoid Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The promising antioxidant, anti-inflammatory, and anticancer properties of flavonoids observed in countless in vitro studies often face a critical hurdle: translation to living organisms. This guide provides a comparative overview of the validation of in vitro findings for flavonoids in in vivo models, offering researchers, scientists, and drug development professionals a resource for understanding the complexities and bridging the gap between benchtop discoveries and preclinical evidence. We will delve into experimental data, detailed protocols, and the crucial signaling pathways involved.

The Challenge of Bioavailability: A Primary Hurdle

A key reason for the discrepancy between in vitro potency and in vivo effects lies in the bioavailability of flavonoids.[1][2][3][4][5] Most flavonoids exist in plants as glycosides (attached to sugar molecules) and must be hydrolyzed to their aglycone form to be absorbed.[2][4][5] This process, along with their subsequent metabolism and rapid excretion, significantly reduces the concentration of active flavonoid compounds reaching target tissues, which rarely exceeds 1 μM with a regular diet.[3] This is often a fraction of the concentrations used to achieve biological effects in vitro.[3]

Comparative Analysis of In Vitro vs. In Vivo Antioxidant Activity

One of the most studied properties of flavonoids is their antioxidant activity. While in vitro assays provide a valuable initial screening, in vivo models are essential to confirm these effects in a complex biological system.

A study comparing the antioxidant activities of six flavonoids—epicatechin (EC), epigallocatechin (EGC), procyanidin (B600670) B2 (P), quercetin (B1663063) (Q), taxifolin (B1681242) (T), and rutin (B1680289) (R)—highlights the nuances of this translation.[6][7][8][9]

Table 1: Comparison of In Vitro and In Vivo Antioxidant Activities of Selected Flavonoids [6][7][8][9]

FlavonoidIn Vitro Radical Scavenging (DPPH & ABTS)In Vivo Antioxidant Efficacy (d-galactose-induced aging model)Key Structural Features Enhancing Activity
Procyanidin B2 (P) HighStrongest increase in serum T-AOC, SOD, CAT, and GSH-PxDimerization
Epigallocatechin (EGC) HighSignificant increase in antioxidant enzyme activityPyrogallol group
Quercetin (Q) HighStrong restoration of antioxidant enzyme mRNA expressionC2=C3 double bond
Epicatechin (EC) ModerateModerate increase in antioxidant enzyme activity-
Taxifolin (T) ModerateModerate restoration of antioxidant enzyme mRNA expression-
Rutin (R) LowWeakest effect on antioxidant parametersC3 glycosylation (attenuates activity)

T-AOC: Total Antioxidative Capacity; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.

From Anti-inflammatory Promise to Preclinical Proof

The anti-inflammatory effects of flavonoids are another area of intense research. Quercetin and its glycosides, such as quercitrin (B1678633) and rutin, are frequently investigated for their ability to modulate inflammatory pathways.

In vitro studies often show that the aglycone form, quercetin, is more potent in down-regulating inflammatory responses in cell cultures.[10][11] However, in vivo studies in models of intestinal inflammation have demonstrated that the glycoside forms, like quercitrin, are more effective.[10][11] This is because the glycoside is cleaved by the intestinal microbiota, releasing quercetin directly at the site of inflammation.[10][11]

Table 2: In Vivo Anti-inflammatory Effects of Quercetin and its Glycosides [10][11][12][13][14]

FlavonoidAnimal ModelKey In Vivo Findings
Quercitrin Dextran sulfate (B86663) sodium (DSS)-induced colitis in ratsReduced pro-inflammatory cytokine production and iNOS expression.
Quercetin Chronic unpredictable mild stress in ratsAlleviated brain inflammation through modulation of the NF-κB/NLRP3 pathway.
Quercetin Lipopolysaccharide-induced neuroinflammationReduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and microgliosis.

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are outlines for common in vitro and in vivo assays used to assess the antioxidant and anti-inflammatory properties of flavonoids.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

Objective: To measure the capacity of a flavonoid to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Prepare a working solution of DPPH in ethanol.

  • In a 96-well plate, add different concentrations of the flavonoid solution.

  • Add the DPPH working solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

In Vivo Antioxidant and Anti-inflammatory Model: D-galactose-Induced Aging in Mice[6][7][8][9]

Objective: To evaluate the protective effect of a flavonoid against oxidative stress and inflammation in an accelerated aging model.

Methodology:

  • Animal Acclimatization: Acclimate male mice for one week with free access to standard chow and water.

  • Model Induction: Administer D-galactose subcutaneously daily for 6-8 weeks to induce a state of accelerated aging.

  • Flavonoid Treatment: Administer the test flavonoid orally or via injection daily, concurrently with or after the D-galactose induction period.

  • Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., liver, brain).

  • Biochemical Analysis:

    • Measure serum levels of malondialdehyde (MDA) and nitric oxide (NO) as markers of oxidative stress.

    • Determine the activities of antioxidant enzymes (SOD, CAT, GSH-Px) and total antioxidative capacity (T-AOC) in serum or tissue homogenates.

    • Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in serum or tissues using ELISA.

    • Analyze the mRNA expression of antioxidant enzymes in the liver via RT-PCR.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which flavonoids exert their effects is paramount. Graphviz diagrams can effectively illustrate these complex interactions.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation In Vitro Assays In Vitro Assays DPPH Scavenging DPPH Scavenging In Vitro Assays->DPPH Scavenging ABTS Scavenging ABTS Scavenging In Vitro Assays->ABTS Scavenging Cell Culture Studies Cell Culture Studies In Vitro Assays->Cell Culture Studies In vivo Model In vivo Model In Vitro Assays->In vivo Model Promising Candidates In Vivo Model In Vivo Model D-galactose induced aging D-galactose induced aging Biochemical Analysis Biochemical Analysis D-galactose induced aging->Biochemical Analysis DSS-induced colitis DSS-induced colitis DSS-induced colitis->Biochemical Analysis Validated Efficacy Validated Efficacy Biochemical Analysis->Validated Efficacy In vivo Model->D-galactose induced aging In vivo Model->DSS-induced colitis Flavonoid Compound Flavonoid Compound Flavonoid Compound->In Vitro Assays Initial Screening nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Quercetin Quercetin Quercetin->IKK Complex inhibits Quercetin->NF-κB (p65/p50) inhibits nuclear translocation

References

cytotoxicity comparison of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Structure-Activity Relationships Across Various Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various hydroxylated polymethoxyflavones (PMFs), with a focus on compounds structurally related to 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. Due to a lack of direct experimental data on the specific cytotoxicity of this compound, this report summarizes the available data for similar flavonoids, offering insights into their potential anticancer activities and the influence of hydroxylation and methoxylation patterns on cytotoxicity.

The data presented herein is compiled from a range of in vitro studies on various human cancer cell lines. This guide aims to serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry by providing a structured overview of the cytotoxic profiles of these compounds, detailing the experimental methodologies employed, and illustrating the key signaling pathways implicated in their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of flavonoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation. The following table summarizes the IC50 values for a selection of hydroxylated polymethoxyflavones across various cancer cell lines.

FlavonoidCell LineIC50 (µM)Reference
Structurally Related Flavones
5,7,8-Trihydroxyflavone (Nor-wogonin)PC-3 (Prostate)57.29[1]
5,7,3'-Trihydroxy-3,4'-dimethoxyflavoneLeukemia CellsHighly Cytotoxic[2]
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast)Not specified, but dose- and time-dependent inhibition observed[3]
3',4',5-TrihydroxyflavoneA549 (Lung), MCF-7 (Breast)Potent[4]
3,3',6-TrihydroxyflavoneU87 (Glioblastoma)Potent[4]
Other Relevant Polymethoxyflavones
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneHL-60 (Leukemia)Strong Inhibitory Activity[5]
5-Hydroxy-6,7,8,3',4'-pentamethoxyflavoneHL-60 (Leukemia)Strong Inhibitory Activity[5]
Compound 3c (a 5,6,7-trimethoxyflavone (B192605) derivative)Aspc-1 (Pancreatic)5.30[6]
2',3',5,7-TetrahydroxyflavoneHL-60 (Leukemia)9.5[7]
Apigenin (5,7,4'-Trihydroxyflavone)HL-60 (Leukemia)15.0[7]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)HL-60 (Leukemia)18.4[7]
Baicalein (5,6,7-Trihydroxyflavone)HL-60 (Leukemia)23.0[7]

Note: "Highly Cytotoxic" and "Potent" are used where specific IC50 values were not provided in the source material but strong activity was reported.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of flavonoid cytotoxicity.

Cell Viability and Cytotoxicity Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test flavonoid for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][3]

  • CTG (CellTiter-Glo®) Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.[6]

    • Reagent Addition: After the treatment period, the CellTiter-Glo® reagent is added to the wells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.

    • Luminescence Measurement: The luminescent signal is measured using a luminometer.

Apoptosis Detection

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells.

    • Cell Treatment: Cells are treated with the flavonoid of interest.

    • Staining: A mixture of AO and EB is added to the cell suspension.

    • Microscopy: Cells are observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with chromatin condensation, and necrotic cells have uniformly orange-to-red nuclei.[3]

  • Hoechst 33258 Staining: This fluorescent stain binds to DNA and is used to observe changes in nuclear morphology characteristic of apoptosis.

    • Cell Treatment and Fixation: Treated cells are fixed with a solution like 4% paraformaldehyde.

    • Staining: Cells are stained with Hoechst 33258 solution.

    • Microscopy: Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.[3]

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

    • Cell Treatment and Harvesting: Cells are treated and then harvested.

    • Staining: Cells are stained with Annexin V-FITC and PI.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many flavonoids are mediated through the induction of apoptosis. Several signaling pathways are commonly implicated in this process.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell Lines Cell Lines Flavonoid Treatment Flavonoid Treatment Cell Lines->Flavonoid Treatment MTT / CTG Assay MTT / CTG Assay Flavonoid Treatment->MTT / CTG Assay Measure Viability AO/EB Staining AO/EB Staining Flavonoid Treatment->AO/EB Staining Visualize Apoptosis Hoechst Staining Hoechst Staining Flavonoid Treatment->Hoechst Staining Visualize Apoptosis Annexin V Assay Annexin V Assay Flavonoid Treatment->Annexin V Assay Quantify Apoptosis IC50 Determination IC50 Determination MTT / CTG Assay->IC50 Determination Morphological Analysis Morphological Analysis AO/EB Staining->Morphological Analysis Hoechst Staining->Morphological Analysis Flow Cytometry Analysis Flow Cytometry Analysis Annexin V Assay->Flow Cytometry Analysis

Caption: General experimental workflow for assessing flavonoid cytotoxicity.

Many flavonoids exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events include the activation of caspases, modulation of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Flavonoids Flavonoids Death Receptors (e.g., FAS, TRAIL-R) Death Receptors (e.g., FAS, TRAIL-R) Flavonoids->Death Receptors (e.g., FAS, TRAIL-R) Sensitization Bcl-2 Bcl-2 Flavonoids->Bcl-2 Inhibition Bax Bax Flavonoids->Bax Activation Caspase-8 Caspase-8 Death Receptors (e.g., FAS, TRAIL-R)->Caspase-8 Activation Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2->Mitochondrion Inhibition Bax->Mitochondrion Permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Executioner Caspases (3, 6, 7) Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Caption: Simplified overview of flavonoid-induced apoptosis signaling pathways.

Furthermore, studies have shown that some flavonoids can modulate the activity of key signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) pathway. For instance, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone has been shown to induce phosphorylation of JNK/SAPK and ERK1/2, and inhibition of these kinases attenuated cell death, suggesting their involvement in the apoptotic process.[2]

Conclusion

While direct cytotoxic data for this compound is not currently available in the reviewed literature, the comparative analysis of structurally similar hydroxylated polymethoxyflavones provides valuable insights. The cytotoxic potency of these compounds appears to be influenced by the number and position of hydroxyl and methoxy (B1213986) groups, with hydroxylation often being critical for activity. The primary mechanism of action for many of these flavonoids involves the induction of apoptosis through the modulation of key signaling pathways. Further investigation into the specific cytotoxic effects and mechanisms of this compound is warranted to fully elucidate its potential as an anticancer agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research.

References

Safety Operating Guide

Proper Disposal of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on guidelines for structurally similar flavonoids and general chemical waste management principles is essential. All chemical waste, including this flavone (B191248), should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar flavonoids, the following PPE is recommended:

  • Eye Protection: Goggles conforming to European standard EN 166 or NIOSH-approved safety glasses.

  • Hand Protection: Chemically resistant protective gloves.

  • Skin and Body Protection: A lab coat or long-sleeved clothing.

Ensure adequate ventilation in the work area to minimize inhalation exposure. In case of accidental contact, rinse the affected area with plenty of water for at least 15 minutes and seek medical attention if irritation persists.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process, from waste identification to final collection by a certified hazardous waste handler.

Step 1: Waste Identification and Classification

Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[1][2]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[3]

  • Solid Waste: Collect pure this compound powder and contaminated solid materials (e.g., weighing paper, pipette tips) in a designated solid hazardous waste container.

  • Liquid Waste: If the flavone is in a solution, collect it in a separate liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, keep acidic and basic solutions separate, and do not combine oxidizing agents with organic compounds.[3]

Step 3: Container Selection and Labeling

The choice and labeling of waste containers are governed by strict regulations to ensure safety and compliance.

  • Container Requirements: Use containers that are chemically compatible with the flavone and any solvents. Plastic containers are often preferred.[4] The container must be in good condition, with a secure, leak-proof closure.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound" and any other components in the waste.

    • The date when waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Irritant," based on similar compounds).

    • The name of the principal investigator or laboratory contact.

Step 4: Waste Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • Location: The SAA should be at or near the point of waste generation.[4]

  • Storage Conditions: Keep waste containers tightly closed except when adding waste.[1][4] Store them in a well-ventilated area, away from heat sources and direct sunlight.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart for liquids or one kilogram for solids.[4]

Step 5: Arranging for Disposal

Once the waste container is full or has been in storage for up to one year, arrange for its collection.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to transport the hazardous waste yourself.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations. The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" approach, meaning the waste generator is responsible for the waste from its creation to its final disposal.[6][7]

Quantitative Data Summary from Similar Flavonoids

Hazard Information3,5,7-Trihydroxyflavone5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone5,6,7-Trihydroxyflavone
Signal Word Warning-Warning
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.-Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.Refer to protective measures listed in Sections 8 and 13.

This table is for informational purposes and is based on data for similar, but not identical, compounds.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The procedure described above is a standard protocol for the management of laboratory chemical waste in accordance with regulations established by agencies such as the U.S. Environmental Protection Agency (EPA).[8][9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Ensure Adequate Ventilation Identify Identify Waste as Hazardous WorkArea->Identify Segregate Segregate Solid & Liquid Waste Identify->Segregate SolidContainer Solid Waste Container Segregate->SolidContainer Solids LiquidContainer Liquid Waste Container Segregate->LiquidContainer Liquids Label Label Container Correctly (Name, Date, Hazards) SolidContainer->Label LiquidContainer->Label Store Store in Designated SAA Label->Store Close Keep Container Closed Store->Close Full Container Full or >1 Year? Close->Full ContactEHS Contact EHS for Pickup Full->ContactEHS Yes Documentation Complete Disposal Paperwork ContactEHS->Documentation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling similar flavonoid compounds.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The level of required PPE depends on the specific task being performed.

Table 1: Recommended Personal Protective Equipment (PPE)

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with Aerosolization Risk - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection).[2]

Source: Adapted from general guidelines for handling flavonoids and related chemical compounds.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to mitigate risks throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark place.[1]

2. Handling and Preparation:

  • Engineering Controls: Always handle the solid compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]

  • Procedure:

    • Ensure the work area is clean and uncluttered before starting.

    • Don the appropriate PPE as outlined in Table 1.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Minimize dust creation during handling.

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[1]

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable decontamination solution.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the contaminated area.[2]

4. Disposal Plan: All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal start Receipt and Storage ppe Don Appropriate PPE start->ppe weigh Weigh Solid Compound in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate and Store Hazardous Waste decontaminate->waste dispose Dispose of Waste via Institutional Protocol waste->dispose

Caption: Standard Operating Procedure Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone
Reactant of Route 2
5,2',6'-Trihydroxy-6,7,8-trimethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.